molecular formula C11H26ClN B157765 Caprylyltrimethylammonium chloride CAS No. 10108-86-8

Caprylyltrimethylammonium chloride

Numéro de catalogue: B157765
Numéro CAS: 10108-86-8
Poids moléculaire: 207.78 g/mol
Clé InChI: AQZSPJRLCJSOED-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Caprylyltrimethylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C11H26ClN and its molecular weight is 207.78 g/mol. The purity is usually 95%.
The exact mass of the compound Octyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

trimethyl(octyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZSPJRLCJSOED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15461-38-8 (Parent)
Record name Caprylyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90905939
Record name N,N,N-Trimethyloctan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10108-86-8
Record name Caprylyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyloctan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-Trimethyl-1-octanamonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRYLYLTRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU3D41H988
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Caprylyltrimethylammonium chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Caprylyltrimethylammonium Chloride

Introduction

This compound, also known as octyltrimethylammonium chloride, is a quaternary ammonium compound (QAC) that functions as a cationic surfactant. It consists of a central positively charged nitrogen atom covalently bonded to three methyl groups and an eight-carbon alkyl chain (the caprylyl or octyl group). This amphiphilic structure, featuring a hydrophilic quaternary ammonium "head" and a hydrophobic hydrocarbon "tail," underpins its utility in a variety of scientific and industrial applications.

For researchers and professionals in drug development, this compound is of interest due to its properties as an antimicrobial agent, a permeation enhancer, and a component in formulation chemistry. Its ability to interact with and disrupt biological membranes is central to its mechanism of action and its potential applications. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, synthesis, mechanisms of action, and relevant experimental protocols.

Chemical Structure and Identification

The molecular structure of this compound is defined by its quaternary ammonium cation and a chloride anion.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name trimethyl(octyl)azanium chloride[1]
Synonyms Octyltrimethylammonium chloride, N,N,N-Trimethyloctan-1-aminium chloride[1]
CAS Number 10108-86-8[1]
Molecular Formula C₁₁H₂₆ClN[1]
Molecular Weight 207.78 g/mol [1]
InChI InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1[1]
InChIKey UYRVASWJNOAPQD-UHFFFAOYSA-M

| Canonical SMILES | CCCCCCCC--INVALID-LINK--(C)C.[Cl-] |

Physicochemical and Toxicological Properties

The physical and chemical characteristics of this compound dictate its behavior in various systems. Its safety profile is a critical consideration for its application.

Table 2: Physicochemical Properties of this compound

Property Value Source
Physical Description Hygroscopic solid or liquid [2]
Solubility Water soluble [2]
Stability Stable under normal conditions; hygroscopic [2]
Incompatibilities Strong oxidizing agents, bases [2]

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen chloride gas |[2] |

Table 3: Toxicological Data for Homologous Quaternary Ammonium Compounds

Hazard Identification Description Source
Acute Oral Toxicity Harmful if swallowed. (Category 4) [2]
Skin Irritation Causes skin irritation. (Category 2) [2]
Eye Irritation Causes serious eye irritation. (Category 2) [2]
Aquatic Toxicity Very toxic to aquatic life.

| Germ Cell Mutagenicity | Negative (Ames test for dodecyltrimethylammonium chloride) | |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound. While a dedicated public spectral database for this specific compound is limited, the expected spectral features can be reliably inferred from the analysis of homologous alkyltrimethylammonium salts.[3]

Table 4: Predicted ¹H NMR Spectral Data for this compound

Protons Expected Chemical Shift (ppm, CDCl₃) Multiplicity Integration
CH₃ -CH₂- ~0.89 Triplet 3H
-(CH₂ )₅- ~1.2-1.4 Multiplet 10H
-CH₂ -CH₂-N⁺- ~1.7 Multiplet 2H
-CH₂-CH₂ -N⁺- ~3.3 Multiplet 2H
(CH₃ )₃-N⁺- ~3.4 Singlet 9H

Note: Data is inferred from spectra of homologous compounds.

Table 5: Predicted ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (ppm, CDCl₃)
C H₃-CH₂- ~14.2
-(C H₂)₅- ~22.8, 26.5, 29.2, 29.3, 31.8
-C H₂-CH₂-N⁺- ~23.1
-CH₂-C H₂-N⁺- ~67.0
(C H₃)₃-N⁺- ~53.3

Note: Data is inferred from spectra of homologous compounds.

Table 6: Predicted Mass Spectrometry and IR Data

Technique Expected Value/Features
Mass Spec. (ESI+) m/z ~172.22 (M⁺), corresponding to the [C₁₁H₂₆N]⁺ cation.
Infrared (IR) ~2955, 2925, 2855 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-H bend); ~965, 910 cm⁻¹ (C-N⁺ stretch)

Note: Data is inferred from spectra of homologous compounds.

Experimental Protocol: Spectroscopic Characterization

This section outlines a general methodology for the spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy (400 MHz) cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_analysis Data Processing & Analysis prep Dissolve sample (10-20 mg) in deuterated solvent (e.g., CDCl₃, D₂O) h_nmr Acquire ¹H NMR (16-64 scans) prep->h_nmr c_nmr Acquire ¹³C NMR (>1024 scans) prep->c_nmr ms Analyze via ESI-MS (Positive Ion Mode) prep->ms ir Analyze via ATR-FTIR (4000-400 cm⁻¹) prep->ir process Fourier Transform, Phase Correction, Baseline Correction h_nmr->process c_nmr->process analyze Assign peaks, Confirm structure, Assess purity ms->analyze ir->analyze process->analyze

Caption: Workflow for structural elucidation of this compound.

  • Sample Preparation (NMR): Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O) in a 5 mm NMR tube.[3]

  • ¹H NMR Spectroscopy: Acquire the proton spectrum using a standard single-pulse sequence. Calibrate the chemical shift to the residual solvent peak.

  • ¹³C NMR Spectroscopy: Acquire the carbon spectrum using a proton-decoupled pulse program. A longer acquisition time is necessary due to the low natural abundance of ¹³C.[3]

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) in positive ion mode to detect the quaternary ammonium cation.[3]

  • FTIR Spectroscopy: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum.

Synthesis Pathway

This compound is typically synthesized via a two-step process involving the formation of an octyl halide followed by quaternization with trimethylamine. A common laboratory-scale synthesis starts from n-octanol.

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Quaternization cluster_purification Purification octanol n-Octanol reagent1 Halogenating Agent (e.g., SOCl₂, PBr₃) octanol->reagent1 intermediate 1-Chlorooctane (or 1-Bromooctane) octanol->intermediate Conversion reagent1->intermediate Reaction reagent2 Trimethylamine (N(CH₃)₃) in Solvent (e.g., Ethanol) intermediate->reagent2 product Caprylyltrimethylammonium Chloride intermediate->product Conversion reagent2->product Reaction (Heated, Sealed) purify Solvent Removal Recrystallization product->purify

Caption: General two-step synthesis of this compound.

  • Step 1: Halogenation of n-Octanol: n-Octanol is converted to 1-chlorooctane (or another 1-halooctane). A common method involves reacting the alcohol with thionyl chloride (SOCl₂) or a similar halogenating agent.[4] This reaction typically requires heating and may use a catalyst like pyridine.

  • Step 2: Quaternization: The resulting 1-chlorooctane is reacted with trimethylamine in a polar solvent under pressure and heat. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the quaternary ammonium salt.[4]

Mechanism of Action and Applications

The primary applications of this compound in a research and pharmaceutical context stem from its surfactant properties and its interaction with biological membranes.

Antimicrobial Action

As a QAC, it possesses broad-spectrum antimicrobial activity. The mechanism is primarily driven by the disruption of the cell membrane's integrity.[5][6]

  • Adsorption and Binding: The positively charged cationic headgroup is electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[7]

  • Membrane Disruption: The hydrophobic octyl tail penetrates and integrates into the hydrophobic lipid bilayer of the cell membrane.[7][8]

  • Loss of Integrity: This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, nucleic acids), and ultimately, cell death.[6][9]

G node_qac Caprylyltrimethylammonium Cation {Hydrophilic Head (+) | Hydrophobic Tail} node_attract Electrostatic Attraction and Binding node_qac->node_attract node_membrane Bacterial Cell Membrane (Net Negative Charge) node_membrane->node_attract node_insert Hydrophobic Tail Insertion into Lipid Bilayer node_attract->node_insert node_disrupt Membrane Disorganization and Permeabilization node_insert->node_disrupt node_leakage Leakage of Cytoplasmic Contents (K⁺, ATP, etc.) node_disrupt->node_leakage node_death Metabolic Inhibition and Cell Lysis node_leakage->node_death

Caption: Mechanism of membrane disruption by this compound.

Applications in Drug Delivery

The membrane-disrupting properties of this compound are also being explored in drug delivery systems.

  • Permeation Enhancement: By transiently disrupting the lipid bilayers of epithelial tissues (like the skin or intestinal wall), it can enhance the penetration of co-administered therapeutic agents.[10]

  • Ionic Liquids: As a salt with a potentially low melting point, it fits within the class of ionic liquids, which are investigated as novel solvents and carriers for poorly soluble drugs.[11][12] Ionic liquids can improve drug solubility and stability.

  • Nanoparticle Formulation: It can act as a stabilizer or surface-modifying agent in the formulation of nanoparticles, providing a positive surface charge that can facilitate interaction with and uptake by negatively charged cells.

References

Synthesis and Purification of Caprylyltrimethylammonium Chloride for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylyltrimethylammonium chloride, a quaternary ammonium salt with an eight-carbon alkyl chain, is a cationic surfactant with broad applications in research and pharmaceutical development, including its use as an antimicrobial agent and a component in drug delivery systems. The synthesis of high-purity this compound in a laboratory setting is essential for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the primary synthetic routes, detailed purification protocols, and analytical characterization of this compound. The information presented is intended to equip researchers with the necessary knowledge to produce this compound with a high degree of purity for laboratory applications.

Introduction

This compound, also known as octyltrimethylammonium chloride, belongs to the class of quaternary ammonium compounds (QACs). Its amphiphilic nature, consisting of a positively charged hydrophilic head group and a hydrophobic octyl tail, allows it to interact with cell membranes and other surfaces, leading to its diverse applications. In the laboratory, the purity of such compounds is paramount to ensure that observed biological or chemical effects are attributable to the compound of interest and not to impurities. This guide details two common and effective methods for the laboratory-scale synthesis of this compound, followed by robust purification and characterization procedures.

Synthesis of this compound

Two primary synthetic pathways are commonly employed for the preparation of this compound in a laboratory setting: a two-step synthesis commencing from 1-octanol, and a single-step quaternization of N,N-dimethyloctylamine.

Pathway A: Two-Step Synthesis from 1-Octanol

This pathway involves the initial conversion of 1-octanol to 1-chlorooctane, which is subsequently reacted with trimethylamine to yield the final product.

1-Octanol 1-Octanol 1-Chlorooctane 1-Chlorooctane 1-Octanol->1-Chlorooctane SOCl₂ or HCl This compound This compound 1-Chlorooctane->this compound N(CH₃)₃

Diagram 1: Two-step synthesis of this compound from 1-Octanol.

Step 1: Synthesis of 1-Chlorooctane from 1-Octanol

The conversion of 1-octanol to 1-chlorooctane can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice for laboratory-scale synthesis.[1]

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction, specifically the Menshutkin reaction, where the tertiary amine (trimethylamine) attacks the primary alkyl halide (1-chlorooctane).[2]

Pathway B: Quaternization of N,N-Dimethyloctylamine

This synthetic route involves the direct reaction of the tertiary amine, N,N-dimethyloctylamine, with a methylating agent, typically methyl chloride or methyl iodide.

N,N-Dimethyloctylamine N,N-Dimethyloctylamine This compound This compound N,N-Dimethyloctylamine->this compound CH₃Cl or CH₃I

Diagram 2: One-step synthesis of this compound from N,N-Dimethyloctylamine.

This method is more direct if the starting tertiary amine is readily available. The reaction proceeds via an SN2 mechanism.[3]

Experimental Protocols

Pathway A: Two-Step Synthesis

Step 1: Synthesis of 1-Chlorooctane

  • Materials: 1-octanol, thionyl chloride (SOCl₂), pyridine (optional, as a catalyst and acid scavenger), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1-octanol.

    • Cool the flask in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred alcohol. Pyridine (0.1 equivalents) can be added prior to the thionyl chloride.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After cooling, cautiously pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-chlorooctane.

    • The crude product can be purified by distillation.

Step 2: Synthesis of this compound

  • Materials: 1-chlorooctane, trimethylamine (gas or solution in a suitable solvent like ethanol or acetonitrile), a pressure-rated reaction vessel (if using gaseous trimethylamine), anhydrous diethyl ether.

  • Procedure:

    • Place 1-chlorooctane in a suitable solvent (e.g., acetonitrile or ethanol) in a pressure-rated vessel.

    • Introduce a molar excess (typically 1.5-2 equivalents) of trimethylamine. If using gaseous trimethylamine, it can be bubbled through the solution, and the vessel sealed.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours (e.g., 6-12 hours).[4] The reaction progress can be monitored by the disappearance of the 1-chlorooctane spot on TLC.

    • After the reaction is complete, cool the vessel to room temperature.

    • The product, which is a salt, will likely precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove unreacted starting materials and by-products.[4]

    • Dry the product under vacuum.

Pathway B: Quaternization of N,N-Dimethyloctylamine
  • Materials: N,N-dimethyloctylamine, methyl chloride (gas) or methyl iodide, a suitable solvent (e.g., acetonitrile, ethanol), a pressure-rated reaction vessel, anhydrous diethyl ether.

  • Procedure:

    • Dissolve N,N-dimethyloctylamine in a suitable solvent in a pressure-rated vessel.

    • Introduce a slight molar excess (e.g., 1.1 equivalents) of the methylating agent. If using methyl chloride gas, bubble it through the solution and seal the vessel. If using methyl iodide, it can be added dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.[5] The reaction progress can be monitored by TLC.

    • Upon completion, the product will likely precipitate. If not, the volume of the solvent can be reduced, or a non-polar solvent like diethyl ether can be added to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether.

    • Dry the product under vacuum.

Purification

High purity is crucial for the intended applications of this compound. Recrystallization is the most effective method for purifying the crude product.[6]

cluster_purification Purification Workflow Crude Product Crude Product Dissolution Dissolve in minimum hot solvent Crude Product->Dissolution Hot Filtration Hot Filtration (optional) Dissolution->Hot Filtration Crystallization Slow Cooling Hot Filtration->Crystallization Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Washing Wash with cold solvent Vacuum Filtration->Washing Drying Drying under vacuum Washing->Drying Pure Product Pure Product Drying->Pure Product

Diagram 3: General workflow for the purification of this compound by recrystallization.
Recrystallization Protocol

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quaternary ammonium salts like this compound, suitable solvent systems often include mixtures of a polar solvent (to dissolve the salt) and a less polar solvent (to induce precipitation upon cooling). Common choices include:

    • Ethanol/diethyl ether

    • Methanol/diethyl ether

    • Isopropanol/acetone

    • Acetonitrile/diethyl ether

  • Procedure:

    • Place the crude, dried this compound in a flask.

    • Add a minimal amount of the hot polar solvent (e.g., ethanol) to just dissolve the solid.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

    • If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • If a solvent mixture is used, dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the less polar solvent until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent or a cold, less polar solvent like diethyl ether.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates. Data for the C12 analogue (dodecyltrimethylammonium chloride) is included for comparison where specific C8 data is limited in the literature, as the reaction principles are analogous.

Table 1: Synthesis of 1-Chlorooctane from 1-Octanol

ParameterValueReference
Reactant Ratio (1-Octanol:SOCl₂)1 : 1.2[1]
Reaction TemperatureReflux[1]
Reaction Time1 - 2 hours[1]
Yield (for 1-chlorodecane)~74%[7]
Purity>98% (after distillation)[8]

Table 2: Synthesis of this compound

ParameterPathway A (from 1-chlorooctane)Pathway B (from N,N-dimethyloctylamine)Reference
Reactant Ratio1-chlorooctane : N(CH₃)₃ (1 : 1.5-2)N,N-dimethyloctylamine : CH₃I (1 : 1.1)[4],[3]
SolventAcetonitrile or EthanolAcetonitrile or Ethanol[4],[3]
Reaction Temperature60 - 80 °CRoom Temperature or 40 - 60 °C[4],[3]
Reaction Time6 - 12 hours12 - 24 hours[4],[3]
Yield (for C12 analogue)~94%Not specified[4]
Purity (after washing)>99% (for C12 analogue)Not specified[4]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the octyl chain and the trimethylammonium head group.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusProtons/CarbonsExpected Chemical Shift (ppm)Multiplicity
¹H NMR CH₃-(CH₂)₅-~0.88t
-(CH₂)₅-CH₂-CH₂-N⁺-~1.2-1.4m
-CH₂-CH₂-N⁺-~1.7m
-CH₂-N⁺-~3.2m
(CH₃)₃-N⁺-~3.1s
¹³C NMR CH₃-(CH₂)₆-~14.0
-(CH₂)n- (bulk methylene)~22-32
-CH₂-N⁺-~67.0
(CH₃)₃-N⁺-~53.0

Note: Chemical shifts are approximate and can vary depending on the solvent used (e.g., D₂O, CDCl₃). Data is inferred from spectra of homologous compounds.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
2950 - 2850C-H stretching (alkyl chain)
1480 - 1460C-H bending (CH₂ and CH₃)
~970 and ~910C-N⁺ stretching (quaternary ammonium)

Conclusion

This technical guide has outlined two reliable and accessible laboratory-scale methods for the synthesis of this compound. Detailed experimental protocols for both the two-step synthesis from 1-octanol and the one-step quaternization of N,N-dimethyloctylamine have been provided. Furthermore, a comprehensive purification procedure based on recrystallization has been detailed to ensure the high purity required for research and pharmaceutical applications. The guide also provides expected analytical data from NMR and FTIR spectroscopy to aid in the characterization of the final product. By following these protocols, researchers can confidently synthesize and purify this compound for their specific laboratory needs.

References

Unveiling the Molecular Assault: A Technical Guide to the Mechanism of Action of Caprylyltrimethylammonium Chloride on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caprylyltrimethylammonium chloride (CTAC), a quaternary ammonium compound (QAC), exhibits potent antimicrobial activity through a primary mechanism of catastrophic bacterial cell membrane disruption. This technical guide delineates the multifaceted molecular interactions and subsequent physiological consequences of CTAC exposure on bacteria. The core mechanism involves an initial electrostatic attraction to the negatively charged bacterial surface, followed by the insertion of its hydrophobic alkyl chain into the lipid bilayer. This intrusion compromises membrane integrity, leading to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death. Evidence also suggests the induction of oxidative stress as a secondary bactericidal pathway. This document provides a comprehensive overview of the mechanism, quantitative efficacy data, detailed experimental protocols for investigation, and visual representations of the key processes to facilitate a deeper understanding for researchers in antimicrobial drug development.

Core Mechanism of Action

The bactericidal action of this compound is a rapid, concentration-dependent process primarily targeting the structural and functional integrity of the bacterial cell membrane. The mechanism can be dissected into the following key stages:

  • Electrostatic Interaction and Accumulation: The positively charged quaternary ammonium headgroup of CTAC is electrostatically attracted to the net negative charge of the bacterial cell surface, which is rich in anionic components such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding facilitates the accumulation of CTAC molecules on the membrane surface.

  • Hydrophobic Insertion and Membrane Perturbation: Following electrostatic binding, the hydrophobic octyl (caprylyl) tail of CTAC inserts into the hydrophobic core of the phospholipid bilayer. This insertion disrupts the ordered structure of the lipid acyl chains, increasing membrane fluidity and creating localized disorganization.

  • Membrane Permeabilization and Leakage: The progressive insertion of CTAC molecules leads to a critical loss of membrane integrity. This results in the formation of transient pores or defects in the membrane, rendering it permeable to ions and small molecules. Consequently, there is a rapid efflux of essential intracellular components, including potassium ions (K+), protons (H+), inorganic phosphate, nucleotides (such as ATP), and amino acids.

  • Dissipation of Membrane Potential: The uncontrolled leakage of ions across the compromised membrane leads to the dissipation of the proton motive force and the collapse of the transmembrane potential. This depolarization disrupts vital cellular processes that are dependent on membrane energy, such as ATP synthesis, nutrient transport, and motility.

  • Induction of Oxidative Stress: Evidence suggests that some QACs, including the related cetyltrimethylammonium chloride (CTAC), can induce the production of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂) within the bacterial cell. This oxidative stress can damage DNA, proteins, and lipids, contributing to the overall bactericidal effect.

  • Cell Lysis and Death: The culmination of membrane damage, leakage of cellular contents, metabolic inactivation, and oxidative stress leads to irreversible damage and ultimately results in bacterial cell lysis and death.

Quantitative Efficacy Data

The antimicrobial efficacy of this compound and its structurally similar homolog, Octyltrimethylammonium chloride, is quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MicroorganismStrainCompoundMIC (µg/mL)Gram StainReference
Lactobacillus fermentum-Cetyltrimethylammonium chloride (CTAC)3.12 - 6.25Gram-positive[1]
Saccharomyces cerevisiae-Cetyltrimethylammonium chloride (CTAC)6.25 - 12.5N/A (Yeast)[1]
Staphylococcus aureusATCC 25923Octyltrimethylammonium ChlorideNot SpecifiedGram-positive
Escherichia coliATCC 25922Octyltrimethylammonium ChlorideNot SpecifiedGram-negative
Pseudomonas aeruginosaATCC 27853Octyltrimethylammonium ChlorideNot SpecifiedGram-negative

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of CTAC.

Materials:

  • This compound (CTAC) stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD₆₀₀) of ~0.5).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Serial Dilutions of CTAC:

    • In a 96-well plate, perform two-fold serial dilutions of the CTAC stock solution in CAMHB to obtain a range of concentrations.

    • Include a positive control well (bacteria in CAMHB without CTAC) and a negative control well (CAMHB only).

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the CTAC dilutions and the positive control well.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of CTAC in which no visible bacterial growth is observed.[2][3]

Assessment of Bacterial Membrane Potential

This protocol uses the fluorescent dye DiBAC₄(3) to measure changes in bacterial membrane potential upon exposure to CTAC. Depolarization of the membrane leads to an influx of the dye and an increase in fluorescence.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound (CTAC)

  • DiBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or a suitable buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare Bacterial Suspension:

    • Harvest bacterial cells from a logarithmic phase culture by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to a specific OD₆₀₀ (e.g., 0.2).

  • Dye Loading and CTAC Treatment:

    • Add DiBAC₄(3) to the bacterial suspension to a final concentration of 0.5-2 µM.

    • Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate.

    • Measure the baseline fluorescence.

    • Add various concentrations of CTAC to the bacterial suspension.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity over time using a fluorometer (e.g., excitation at 490 nm, emission at 516 nm).

    • An increase in fluorescence intensity indicates membrane depolarization.[4][5]

Evaluation of Bacterial Membrane Integrity

This protocol utilizes the fluorescent dye Propidium Iodide (PI) to assess the integrity of the bacterial cell membrane. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound (CTAC)

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Prepare Bacterial Suspension:

    • Harvest and wash bacterial cells as described in the membrane potential protocol. Resuspend in PBS.

  • Treatment and Staining:

    • Treat the bacterial suspension with various concentrations of CTAC for a defined period (e.g., 15-60 minutes).

    • Add PI to the suspension to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 5-15 minutes.

  • Analysis:

    • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 535 nm, emission at 617 nm).

    • Alternatively, visualize the stained cells using a fluorescence microscope or quantify the percentage of stained cells using a flow cytometer. An increase in red fluorescence indicates a loss of membrane integrity.[6][7]

Measurement of Intracellular ATP Leakage

This protocol employs a luciferase-based assay to quantify the release of ATP from bacteria, indicating membrane damage.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound (CTAC)

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

  • Centrifuge

Procedure:

  • Bacterial Treatment:

    • Treat a suspension of logarithmic phase bacteria with various concentrations of CTAC for different time intervals.

    • Include an untreated control.

  • Sample Preparation:

    • Centrifuge the bacterial suspensions to pellet the cells.

    • Carefully collect the supernatant, which contains any leaked extracellular ATP.

  • ATP Measurement:

    • Add the supernatant to a luminometer tube containing the ATP assay reagent (luciferase/luciferin).

    • Immediately measure the luminescence using a luminometer.

    • The amount of light produced is proportional to the concentration of ATP in the supernatant.[4][8]

Visualizing the Mechanism and Workflows

Signaling Pathway: Mechanism of Action of CTAC

Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment CTAC Caprylyltrimethylammonium Chloride (CTAC) Membrane Negatively Charged Bacterial Membrane CTAC->Membrane 1. Electrostatic Attraction Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane->Leakage 2. Hydrophobic Insertion & Membrane Disruption ROS Reactive Oxygen Species (ROS) Production Membrane->ROS 4. Induction of Oxidative Stress Depolarization Membrane Depolarization Leakage->Depolarization 3. Ion Efflux CellDeath Cell Death / Lysis Leakage->CellDeath Depolarization->CellDeath ROS->CellDeath

Caption: The multifaceted mechanism of action of CTAC against bacterial cells.

Experimental Workflow: Assessing Membrane Integrity

Experimental_Workflow cluster_analysis Analysis start Start: Log-phase Bacterial Culture prep Prepare Bacterial Suspension (Wash and Resuspend in PBS) start->prep treatment Treat with varying concentrations of CTAC prep->treatment staining Add Propidium Iodide (PI) treatment->staining incubation Incubate in Dark (5-15 min) staining->incubation fluorometer Fluorometer Measurement (Ex: 535nm, Em: 617nm) incubation->fluorometer microscopy Fluorescence Microscopy incubation->microscopy flow_cytometry Flow Cytometry incubation->flow_cytometry end End: Quantify Membrane Damage fluorometer->end microscopy->end flow_cytometry->end

Caption: A typical experimental workflow for evaluating bacterial membrane integrity.

Logical Relationship: CTAC-Induced Oxidative Stress Pathway

Oxidative_Stress_Pathway CTAC_Membrane CTAC Interaction with Bacterial Membrane Metabolic_Disturbance Metabolic Disturbance & Electron Transport Chain Disruption CTAC_Membrane->Metabolic_Disturbance ROS_Production Increased Production of Reactive Oxygen Species (ROS) Metabolic_Disturbance->ROS_Production Oxidative_Damage Oxidative Damage to: - DNA - Proteins - Lipids ROS_Production->Oxidative_Damage Cell_Death Contribution to Cell Death Oxidative_Damage->Cell_Death

Caption: The proposed pathway of CTAC-induced oxidative stress in bacteria.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) Determination of Caprylyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the critical micelle concentration (CMC) for the cationic surfactant, caprylyltrimethylammonium chloride, also known as octyltrimethylammonium chloride. The CMC is a fundamental parameter that characterizes the self-assembly of surfactant molecules into micelles in a solution and is crucial for various applications in research, pharmaceuticals, and industry.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of this compound is influenced by several factors, including temperature and the presence of electrolytes. The following table summarizes experimentally determined CMC values under different conditions.

SurfactantTemperature (°C)SolventMethodCMC (mM)Reference
Octyltrimethylammonium chloride25Deionized WaterThermodynamics~130De Lisi, R., et al. (1990)[1]
Benzylalkyl(C8)ammonium chlorideNot SpecifiedDeionized WaterSpectrofluorometry188Mulder, I., et al. (2018)[2]
Benzylalkyl(C8)ammonium chlorideNot Specified0.01 M CaCl₂Tensiometry<3.7Mulder, I., et al. (2018)[2]
Octyltrimethylammonium bromide20 - 55Aqueous NaBrAdiabatic CompressibilityVariesReante, D., et al. (2001) (Note: U-shaped temperature dependence)

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. The underlying principle involves monitoring a physicochemical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates the onset of micelle formation.

Conductometry

Conductometry is a widely used method for determining the CMC of ionic surfactants. It relies on the change in the electrical conductivity of the solution as micelles are formed.

Principle: Below the CMC, the surfactant exists as individual ions (monomers), and the equivalent conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions due to the larger size of the micelles and the binding of counterions. This results in a different slope for the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of high-purity this compound in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of solutions with varying concentrations of the surfactant by diluting the stock solution. The concentration range should adequately span below and above the anticipated CMC.

  • Conductivity Measurement:

    • Calibrate a conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of each prepared surfactant solution at a constant temperature.

    • Ensure thermal equilibrium is reached before each measurement.

  • Data Analysis:

    • Plot the specific or molar conductivity against the surfactant concentration.

    • Identify the two linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.

    • Determine the intersection point of the two extrapolated linear fits. The concentration at this intersection point is the CMC.

Tensiometry

Surface tensiometry is a classic and reliable method for CMC determination. It measures the surface tension of the surfactant solution at different concentrations.

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the excess surfactant molecules form micelles in the bulk of the solution, and the surface tension remains relatively constant. The point at which the surface tension ceases to decrease significantly with increasing surfactant concentration is the CMC.

Experimental Protocol:

  • Solution Preparation: As described in the conductometry protocol.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., with a du Noüy ring or a Wilhelmy plate) to measure the surface tension of each prepared solution.

    • Ensure the platinum ring or plate is thoroughly cleaned before each measurement to avoid contamination.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sharp break. The concentration at this break point, determined by the intersection of the two linear portions of the curve, is the CMC.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.

Principle: A hydrophobic fluorescent probe, such as pyrene, has low solubility in water but readily partitions into the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone).

    • Prepare a series of surfactant solutions as described previously.

    • Add a small, constant aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid self-quenching.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of each solution at a constant temperature.

    • For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is sensitive to the polarity of the microenvironment.

  • Data Analysis:

    • Plot the fluorescence intensity or the I₁/I₃ ratio as a function of the surfactant concentration.

    • A sigmoidal curve is typically obtained. The inflection point of this curve, or the intersection of the tangents to the initial and final parts of the curve, corresponds to the CMC.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the CMC of this compound.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Data Analysis & Result start Start stock Prepare Surfactant Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions conductometry Conductometry dilutions->conductometry tensiometry Tensiometry dilutions->tensiometry fluorescence Fluorescence Spectroscopy dilutions->fluorescence plot_cond Plot Conductivity vs. Concentration conductometry->plot_cond plot_tens Plot Surface Tension vs. log(Concentration) tensiometry->plot_tens plot_fluor Plot Fluorescence Intensity vs. Concentration fluorescence->plot_fluor cmc_result Determine CMC plot_cond->cmc_result plot_tens->cmc_result plot_fluor->cmc_result

Caption: General experimental workflow for CMC determination.

Conductometry_Workflow start Start: Prepare Surfactant Solutions calibrate Calibrate Conductivity Meter with KCl standards start->calibrate measure Measure Conductivity of each solution at constant T calibrate->measure plot Plot Conductivity (κ) vs. Concentration (C) measure->plot analyze Identify two linear regions and their intersection plot->analyze result CMC Value analyze->result

Caption: Detailed workflow for the Conductometry method.

Tensiometry_Workflow start Start: Prepare Surfactant Solutions clean Clean Tensiometer Probe (Wilhelmy plate or du Noüy ring) start->clean measure Measure Surface Tension (γ) of each solution at constant T clean->measure plot Plot Surface Tension (γ) vs. log(Concentration) measure->plot analyze Identify the break point from the two linear segments plot->analyze result CMC Value analyze->result

Caption: Detailed workflow for the Tensiometry method.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Caprylyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Caprylyltrimethylammonium chloride, a short-chain quaternary ammonium compound. Due to a lack of extensive published data specifically for this C8-chain surfactant, this document leverages established chemical principles and data from related alkyltrimethylammonium salts to construct a scientifically grounded profile. This guide outlines the expected thermal behavior, primary degradation pathways, and detailed experimental protocols for verification.

Introduction to this compound and its Thermal Stability

This compound, systematically known as octyltrimethylammonium chloride, is a cationic surfactant with an eight-carbon alkyl chain. Its amphiphilic nature makes it useful in various applications, including as an antimicrobial agent, a phase transfer catalyst, and a component in formulation development.

The thermal stability of this compound is a critical parameter that influences its storage, handling, and application, particularly in processes involving heat, such as sterilization or manufacturing. Thermal degradation can lead to a loss of efficacy, the formation of undesirable byproducts, and a compromise in the safety and stability of the final formulation. The primary degradation route for quaternary ammonium salts is the Hofmann elimination reaction, which is highly dependent on temperature and the presence of a base.

Predicted Thermal Profile

A Safety Data Sheet for octyltrimethylammonium chloride indicates a melting point of approximately 217°C. It is anticipated that the onset of thermal decomposition will occur at a temperature above its melting point. Shorter alkyl chains in quaternary ammonium salts generally lead to slightly lower thermal stability compared to their longer-chain counterparts (e.g., cetyltrimethylammonium chloride, CTAC).

The following table summarizes the expected thermal events and the analytical techniques used to characterize them.

Thermal EventExpected Temperature Range (°C)Analytical TechniqueInformation Provided
Melting~217DSCPhase transition from solid to liquid, enthalpy of fusion.
Onset of Decomposition> 220TGAThe temperature at which significant mass loss begins.
Major Decomposition Stage220 - 350TGA/DTGCorresponds to the primary degradation pathway (Hofmann elimination).
Formation of Volatile Products220 - 350TGA-MS, Py-GC-MSIdentification of degradation products such as octene and trimethylamine.

Degradation Profile: The Hofmann Elimination Pathway

The primary thermal degradation pathway for this compound is expected to be the Hofmann elimination .[1][2][3] This is a well-established reaction for quaternary ammonium hydroxides, and in the case of their halide salts, it can proceed at elevated temperatures, often facilitated by trace amounts of moisture or base acting as a proton acceptor.

The reaction involves the abstraction of a beta-hydrogen (a hydrogen atom on the carbon adjacent to the one bonded to the nitrogen) by a base, leading to the formation of an alkene and a tertiary amine. For this compound, the expected products are 1-octene and trimethylamine . Due to the steric hindrance of the bulky trimethylammonium group, the Hofmann rule predicts the formation of the least substituted alkene, which in this case is the terminal alkene, 1-octene.[1][2]

A competing, though generally less favored, degradation pathway at high temperatures is nucleophilic substitution by the chloride ion, which would yield 1-chlorooctane and trimethylamine.

G cluster_reactants Reactants cluster_pathways Degradation Pathways cluster_products Degradation Products CTAC This compound (at elevated temperature) hofmann Hofmann Elimination (Primary Pathway) CTAC->hofmann Heat substitution Nucleophilic Substitution (Minor Pathway) CTAC->substitution Heat octene 1-Octene hofmann->octene tma1 Trimethylamine hofmann->tma1 chloro 1-Chlorooctane substitution->chloro tma2 Trimethylamine substitution->tma2

Thermal Degradation Pathways of this compound.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 500°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, such as glass transitions or solid-solid phase transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: A nitrogen purge (e.g., 20-50 mL/min) is typically used.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min). A cooling and second heating cycle can also be performed to investigate the thermal history of the sample.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions. The peak onset temperature is typically reported as the melting point.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile degradation products.

Methodology:

  • Instrumentation: A TGA instrument coupled to a Mass Spectrometer (TGA-MS) or a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system.

  • TGA-MS Protocol: The TGA protocol described in section 4.1 is followed. The evolved gases from the TGA furnace are transferred via a heated transfer line to the mass spectrometer for real-time analysis of the degradation products as a function of temperature.

  • Py-GC-MS Protocol: A small amount of the sample is rapidly heated (pyrolyzed) in the pyrolysis unit to a specific temperature (e.g., 300°C). The resulting volatile fragments are then separated by the gas chromatograph and identified by the mass spectrometer. This provides a detailed "fingerprint" of the degradation products.

G cluster_start Sample Preparation cluster_analysis Thermal Analysis cluster_advanced Degradation Product Identification cluster_data Data Interpretation start Caprylyltrimethylammonium Chloride Sample tga TGA (Thermogravimetric Analysis) start->tga dsc DSC (Differential Scanning Calorimetry) start->dsc ega EGA (TGA-MS or Py-GC-MS) tga->ega Evolved Gas tga_data Mass Loss vs. Temperature (Decomposition Profile) tga->tga_data dsc_data Heat Flow vs. Temperature (Phase Transitions) dsc->dsc_data ega_data Identification of Volatile Products ega->ega_data

Experimental Workflow for Thermal Analysis.

Conclusion

The thermal stability of this compound is a pivotal characteristic for its application in pharmaceutical and chemical industries. While specific experimental data is limited, a robust understanding of its thermal profile can be inferred from the principles of physical organic chemistry and data from analogous compounds. It is predicted to melt around 217°C and subsequently decompose via Hofmann elimination to yield 1-octene and trimethylamine. For precise quantitative data, the experimental protocols for TGA, DSC, and EGA outlined in this guide are strongly recommended. This will ensure safe and effective use in thermally sensitive applications and provide critical data for formulation stability and regulatory submissions.

References

Spectroscopic characterization of Caprylyltrimethylammonium chloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Caprylyltrimethylammonium chloride, a quaternary ammonium compound with wide-ranging applications in pharmaceutical and other industries. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular structure and chemical properties.

Chemical Structure

This compound, also known as octyltrimethylammonium chloride, is a cationic surfactant. Its structure consists of a positively charged nitrogen atom bonded to three methyl groups and an eight-carbon alkyl chain (caprylyl group). The positive charge is balanced by a chloride anion.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the trimethylammonium headgroup and the octyl chain.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.47s9HN⁺-(CH ₃)₃
~3.35t2HN⁺-CH ₂-(CH₂)₆-CH₃
~1.70m2HN⁺-CH₂-CH ₂-(CH₂)₅-CH₃
~1.30m10HN⁺-(CH₂)₂-(CH ₂)₅-CH₃
~0.88t3HN⁺-(CH₂)₇-CH

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on established chemical shift ranges for similar quaternary ammonium compounds, the following assignments can be predicted.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~67.0N⁺-C H₂-(CH₂)₆-CH₃
~53.0N⁺-(C H₃)₃
~31.8N⁺-(CH₂)₆-C H₂-CH₃
~29.2N⁺-(CH₂)₃-C H₂-(CH₂)₃-CH₃
~29.1N⁺-(CH₂)₄-C H₂-(CH₂)₂-CH₃
~26.3N⁺-CH₂-C H₂-(CH₂)₅-CH₃
~22.6N⁺-(CH₂)₅-C H₂-CH₂-CH₃
~14.1N⁺-(CH₂)₇-C H₃

Note: These are predicted chemical shifts. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
2955 - 2920C-H stretch (asymmetric, CH₃ & CH₂)Strong
2870 - 2850C-H stretch (symmetric, CH₃ & CH₂)Strong
~1480C-H bend (asymmetric, N⁺-CH₃)Medium
~1465C-H bend (scissoring, CH₂)Medium
~970 & ~910C-N⁺ stretch (asymmetric & symmetric)Medium
850 - 550C-Cl stretchMedium to Weak

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable mass spectrometry technique for analyzing quaternary ammonium salts as they are pre-charged. The resulting mass spectrum will show the molecular cation and characteristic fragment ions.

Expected Molecular Ion: The molecular formula of the cation is [C₁₁H₂₆N]⁺, with a calculated monoisotopic mass of approximately 172.206 m/z.

Fragmentation Pathway: Quaternary ammonium salts typically undergo fragmentation through pathways such as charge-remote fragmentation and Hofmann elimination. Common fragmentation patterns for this compound would involve the loss of neutral molecules from the alkyl chain or the loss of methyl groups from the ammonium head.

cluster_frags Fragmentation M [C₁₁H₂₆N]⁺ m/z = 172.2 F1 Loss of C₇H₁₅ radical [C₄H₁₁N]⁺ m/z = 73.1 M->F1 - •C₇H₁₅ F2 Loss of CH₃ radical [C₁₀H₂₃N]⁺ m/z = 157.2 M->F2 - •CH₃ F3 Hofmann Elimination Loss of C₈H₁₆ [C₃H₁₀N]⁺ m/z = 60.1 M->F3 - C₈H₁₆

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

A Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). B Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. A->B C Instrument Setup: Place the tube in the NMR spectrometer. Lock and shim the instrument. B->C D ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). C->D E ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. D->E F Data Processing: Process the FID data (Fourier transform, phase correction, baseline correction) and reference the spectra (e.g., to TMS at 0 ppm). E->F

Caption: General workflow for NMR analysis.

FTIR Spectroscopy Protocol (KBr Pellet Method)

A Sample Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. B Mixing with KBr: Add ~100-200 mg of dry, IR-grade KBr powder and mix thoroughly. A->B C Pellet Pressing: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet. B->C D Background Spectrum: Acquire a background spectrum of the empty sample holder or a blank KBr pellet. C->D E Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the sample spectrum. D->E F Data Analysis: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum. E->F

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry Protocol (ESI-MS)

A Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture). B Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution. A->B C Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump. B->C D Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range. C->D E Tandem MS (MS/MS) (Optional): For fragmentation analysis, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum. D->E F Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. E->F

Caption: General workflow for ESI-MS analysis.

An In-Depth Technical Guide to the Interaction of Caprylyltrimethylammonium Chloride with Lipid Bilayers and Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylyltrimethylammonium chloride (CTAC) is a quaternary ammonium surfactant with a medium-length alkyl chain, exhibiting properties that make it of interest in various biomedical and pharmaceutical applications. Its interaction with lipid bilayers is fundamental to understanding its biological activity, including its potential as a permeation enhancer or antimicrobial agent. This technical guide provides a comprehensive overview of the core principles and methodologies for studying the interaction of CTAC with model lipid membranes. While specific quantitative data for CTAC is not extensively available in the public domain, this guide furnishes detailed experimental protocols for Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and Fluorescence Spectroscopy, enabling researchers to generate and analyze this critical data. Furthermore, this document presents a conceptual framework for the interaction mechanism and provides templates for the systematic presentation of quantitative data.

Introduction

The interaction of surfactants with lipid bilayers is a complex process governed by hydrophobic and electrostatic forces. This compound (CTAC), a cationic surfactant, is expected to interact with the polar head groups of phospholipids via electrostatic attraction and insert its hydrophobic octyl chain into the nonpolar core of the bilayer. This interaction can lead to a range of effects, from altering membrane fluidity and permeability to causing complete membrane disruption and solubilization at higher concentrations. Understanding the thermodynamics and structural consequences of these interactions is crucial for developing safe and effective applications.

This guide will focus on the use of well-established biophysical techniques to characterize the interaction of CTAC with model lipid membranes, such as liposomes composed of dipalmitoylphosphatidylcholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Interaction Mechanism: A Conceptual Overview

The interaction of CTAC with a lipid bilayer can be conceptualized as a multi-step process, starting with the adsorption of CTAC monomers to the bilayer surface, followed by the insertion of its alkyl chain into the hydrophobic core. This process perturbs the lipid packing and can lead to changes in membrane properties. At concentrations above its critical micelle concentration (CMC), CTAC can induce the formation of mixed micelles, leading to the solubilization of the lipid bilayer.

cluster_0 CTAC Monomers in Solution cluster_1 Lipid Bilayer CTAC CTAC Adsorption Adsorption CTAC->Adsorption Electrostatic & Hydrophobic Interactions Bilayer Polar Head Groups Hydrophobic Tails Insertion Insertion & Perturbation Bilayer->Insertion Alkyl Chain Partitioning Adsorption->Bilayer Solubilization Solubilization (High Conc.) Insertion->Solubilization CMC Exceeded

Conceptual pathway of CTAC-lipid bilayer interaction.

Experimental Protocols

Preparation of Model Membranes (Liposomes)

The preparation of unilamellar vesicles (LUVs) is a critical first step for in-vitro studies of surfactant-membrane interactions. The thin-film hydration method followed by extrusion is a widely used and reliable technique.[1]

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) or other desired lipid(s)

  • Chloroform and/or methanol

  • Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Dissolve the desired amount of lipid(s) in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen buffer solution by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

  • For LUV preparation, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) at a temperature above the lipid's Tm.

  • The resulting LUV suspension should be stored at 4°C and used within a few days.

start Dissolve Lipid in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film dry Dry Film Under Vacuum film->dry hydrate Hydrate with Buffer (>Tm) (Forms MLVs) dry->hydrate freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrusion (>Tm) (Forms LUVs) freeze_thaw->extrude end LUV Suspension extrude->end

Workflow for the preparation of large unilamellar vesicles (LUVs).
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with the binding of a ligand (CTAC) to a macromolecule (lipid vesicles), providing a complete thermodynamic profile of the interaction.

Experimental Setup:

  • Sample Cell: Lipid vesicle suspension (e.g., 1-5 mM lipid concentration).

  • Syringe: CTAC solution (concentration should be 10-20 times that of the lipid).

  • Temperature: Controlled, often set at 25°C or 37°C.

Protocol:

  • Prepare both the lipid vesicle suspension and the CTAC solution in the same, thoroughly degassed buffer to minimize heats of dilution.

  • Load the lipid suspension into the sample cell and the CTAC solution into the injection syringe.

  • Perform a series of small, sequential injections of the CTAC solution into the sample cell while monitoring the heat change.

  • A control experiment, titrating CTAC into buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the binding data.

  • The integrated heat data is plotted against the molar ratio of CTAC to lipid to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract thermodynamic parameters.

Data Presentation:

Thermodynamic ParameterSymbolUnitDescription
Association ConstantKaM-1Strength of the binding interaction.
Stoichiometryn-Number of CTAC molecules bound per lipid molecule.
Enthalpy ChangeΔHkcal/molHeat released or absorbed upon binding.
Entropy ChangeΔScal/mol·KChange in randomness of the system upon binding.
Gibbs Free Energy ChangeΔGkcal/molOverall spontaneity of the binding process.

start Prepare & Degas Solutions (Liposomes & CTAC in same buffer) load Load Liposomes into Sample Cell Load CTAC into Syringe start->load control Control Titration (CTAC into Buffer) start->control titrate Inject CTAC into Liposomes (Measure Heat Change) load->titrate process Subtract Heat of Dilution Generate Binding Isotherm titrate->process control->process fit Fit Isotherm to Binding Model process->fit end Determine Thermodynamic Parameters (Ka, n, ΔH, ΔS, ΔG) fit->end

Experimental workflow for Isothermal Titration Calorimetry (ITC).
Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. It is particularly useful for studying the effect of a molecule like CTAC on the phase transition behavior of lipid bilayers.

Experimental Setup:

  • Sample Pans: Contain lipid vesicle suspension with and without CTAC at various concentrations.

  • Reference Pan: Contains the corresponding buffer.

  • Scan Rate: Typically 1-2°C/min.

Protocol:

  • Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid (e.g., DPPC) in buffer.

  • Prepare samples containing the lipid suspension and varying concentrations of CTAC.

  • Accurately load a known amount of the sample into a DSC pan and seal it. Load an equal volume of buffer into the reference pan.

  • Perform heating and cooling scans over a temperature range that encompasses the lipid's phase transition.

  • Analyze the resulting thermograms to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Data Presentation:

CTAC Concentration (mol%)Main Transition Temp. (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Pre-transition Temp. (Tp) (°C)
0 (Pure DPPC)ValueValueValue
XValueValueValue
YValueValueValue
ZValueValueValue

start Prepare Liposome Suspensions (with and without CTAC) load Load Samples and Reference into DSC Pans start->load scan Perform Heating and Cooling Scans load->scan analyze Analyze Thermograms scan->analyze end Determine Changes in Tm and ΔH analyze->end

Experimental workflow for Differential Scanning Calorimetry (DSC).
Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods to probe the microenvironment of the lipid bilayer and the binding of molecules. Fluorescence quenching and the use of environment-sensitive probes are common approaches.

3.4.1. Fluorescence Quenching Assay

This technique can be used to determine the partition coefficient of CTAC into the lipid bilayer by observing the quenching of a membrane-incorporated fluorescent probe.

Materials:

  • Fluorescent probe (e.g., Laurdan, Prodan, or a tryptophan-containing peptide)

  • CTAC as the quencher

  • Liposome suspension

  • Fluorometer

Protocol:

  • Prepare liposomes containing the fluorescent probe at a low concentration (to avoid self-quenching).

  • Measure the initial fluorescence intensity (F0) of the liposome suspension.

  • Add increasing concentrations of CTAC to the liposome suspension and measure the fluorescence intensity (F) after each addition.

  • Plot F0/F versus the concentration of CTAC.

  • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which can then be related to the partition coefficient.

Data Presentation:

CTAC Concentration (mM)Fluorescence Intensity (a.u.)F0/F
0Value1
XValueValue
YValueValue
ZValueValue

3.4.2. Environment-Sensitive Probes

Probes like Laurdan exhibit a shift in their emission spectrum depending on the polarity of their environment. This can be used to monitor changes in membrane hydration and fluidity upon CTAC interaction.

Protocol:

  • Prepare liposomes containing Laurdan.

  • Record the emission spectrum of the Laurdan-labeled liposomes.

  • Add CTAC and record the emission spectra at various concentrations.

  • Calculate the Generalized Polarization (GP) value from the emission intensities at two different wavelengths (e.g., 440 nm and 490 nm for Laurdan). A decrease in GP indicates an increase in membrane fluidity and hydration.

Data Presentation:

CTAC Concentration (mM)GP Value
0Value
XValue
YValue
ZValue

Conclusion

The interaction of this compound with lipid bilayers is a critical area of study for its application in drug delivery and as an antimicrobial agent. While specific quantitative thermodynamic and phase behavior data for CTAC is sparse in the literature, the experimental protocols detailed in this guide provide a robust framework for researchers to generate this vital information. Through the systematic application of Isothermal Titration Calorimetry, Differential Scanning Calorimetry, and Fluorescence Spectroscopy, a comprehensive understanding of the molecular interactions between CTAC and model membranes can be achieved. This knowledge is paramount for the rational design and optimization of CTAC-based formulations for biomedical and pharmaceutical applications.

References

An In-depth Technical Guide to the Solubility of Caprylyltrimethylammonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyltrimethylammonium chloride (CTAC), also known as octyltrimethylammonium chloride, is a quaternary ammonium compound (QAC) that finds application in various fields, including as a surfactant, antiseptic agent, and phase transfer catalyst. Its efficacy in these roles is often dictated by its interaction with the surrounding medium, making a thorough understanding of its solubility in different organic solvents a critical parameter for formulation development, reaction engineering, and product performance optimization. This technical guide provides a summary of the known solubility characteristics of CTAC and a detailed protocol for its quantitative determination.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar quaternary ammonium head group and a nonpolar octyl tail—and available safety data sheets, a qualitative solubility profile can be inferred. As a salt, its solubility is largely governed by the polarity of the solvent.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic WaterHighThe ionic nature of the quaternary ammonium chloride group allows for strong ion-dipole interactions with water molecules.[1][2][3]
MethanolSolubleThe high polarity and hydrogen-bonding capability of methanol can effectively solvate the ionic head group.[4]
EthanolExpected to be SolubleSimilar to methanol, ethanol is a polar protic solvent capable of solvating ionic species.
Polar Aprotic AcetoneExpected to be Moderately to Sparingly SolubleAcetone has a significant dipole moment but lacks hydrogen-bonding donor capability, which may limit its ability to solvate the chloride anion effectively.
AcetonitrileExpected to be Moderately to Sparingly SolubleSimilar to acetone, acetonitrile is polar aprotic and may have limited solvating power for ionic compounds compared to protic solvents.
Nonpolar Halogenated ChloroformExpected to be Sparingly SolubleWhile having some polarity, chloroform is a poorer solvent for salts compared to highly polar solvents.
Nonpolar Aromatic TolueneExpected to be Sparingly Soluble to InsolubleThe nonpolar nature of toluene makes it a poor solvent for ionic compounds like CTAC.
Nonpolar Aliphatic HexaneExpected to be InsolubleThe lack of polarity in hexane results in very weak interactions with the ionic head group of CTAC.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a reliable technique for determining the solubility of a solid solute in a liquid solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Oven for drying

Experimental Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at equilibrium is crucial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. For solvents where settling is slow, centrifuge the vials at a constant temperature.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid drawing in solid particles, it is advisable to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the extracted aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation: Determine the mass of the filtered saturated solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

  • Mass Determination of Solute: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

  • Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

    • Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) × 100

    • Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / (Volume of aliquot in L)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess CTAC to solvent in vials equilibrate Agitate at constant temperature (24-48h) prep->equilibrate settle Settle or centrifuge to separate solid equilibrate->settle extract Extract and filter supernatant settle->extract weigh1 Weigh filtered saturated solution extract->weigh1 evaporate Evaporate solvent weigh1->evaporate weigh2 Weigh dried solute evaporate->weigh2 calculate Calculate solubility weigh2->calculate

References

An In-Depth Technical Guide to the Toxicological Profile of Caprylyltrimethylammonium Chloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated toxicological profile of Caprylyltrimethylammonium chloride (CTAC) based on the known effects of structurally similar quaternary ammonium compounds (QACs). Direct in vitro toxicological data for CTAC is limited in publicly available scientific literature. Therefore, this guide also serves as a recommended framework for a comprehensive in vitro testing strategy.

Executive Summary

This compound (CTAC), a quaternary ammonium compound with an eight-carbon alkyl chain, is utilized in various industrial and consumer applications for its surfactant properties. Understanding its toxicological profile is crucial for risk assessment and ensuring safe handling and use. This technical guide summarizes the expected in vitro toxicology of CTAC based on data from analogous short-chain QACs. The primary mechanism of toxicity for this class of compounds is the disruption of cell membrane integrity, which can lead to a cascade of cellular events, including cytotoxicity, induction of apoptosis, and skin and eye irritation. A comprehensive in vitro testing strategy is essential to definitively characterize the toxicological profile of CTAC. This guide outlines detailed experimental protocols for key assays and provides a framework for data interpretation.

Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms Octyltrimethylammonium chloride, N,N,N-Trimethyloctan-1-aminium chloride
CAS Number 10108-86-8
Molecular Formula C₁₁H₂₆ClN
Molecular Weight 207.78 g/mol
Structure A quaternary ammonium salt with a C8 alkyl chain.

General Toxicological Profile of C8-C10 Quaternary Ammonium Compounds

Quaternary ammonium compounds are known for their membrane-disruptive properties, a key factor in their use as antimicrobials and, consequently, a primary driver of their toxicity to mammalian cells. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the cell membrane, leading to a loss of integrity.[1][2] This disruption can induce a range of cellular responses, from reversible irritation to irreversible cell death via apoptosis or necrosis.[3][4] The length of the alkyl chain is a critical determinant of the cytotoxic potency of QACs, with toxicity generally increasing with chain length within a certain range.[5]

In Vitro Cytotoxicity Assessment

A battery of in vitro cytotoxicity assays is recommended to determine the concentration-dependent effects of CTAC on cell viability.

Comparative Cytotoxicity Data for Structurally Similar Cationic Surfactants

Due to the limited availability of direct IC50 values for this compound, the following table presents data for structurally similar cationic surfactants to provide context for its expected cytotoxic potential.

CompoundCell LineExposure TimeIC50 Value (µg/mL)Reference
Cationic Gemini Surfactant (C8 alkyl chains)MCF-7 (human breast cancer)Not Specified33.5[6]
Cationic Gemini Surfactant (C8 alkyl chains)WRL68 (normal human liver)Not Specified142.0[6]
Decyltrimethylammonium chloride (DTAC - C10)Not SpecifiedNot SpecifiedData for the structurally similar Cetyltrimethylammonium Bromide (CTAB) is often used as a proxy.[7][7]
Recommended Cytotoxicity Assays
AssayPrincipleEndpoint
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Colorimetric measurement of formazan production.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes.Enzymatic assay to measure LDH activity in the cell culture supernatant.
Neutral Red Uptake Uptake of the supravital dye Neutral Red into the lysosomes of viable cells.Spectrophotometric measurement of extracted dye.
Trypan Blue Exclusion Exclusion of the trypan blue dye by viable cells with intact membranes.Microscopic enumeration of stained (non-viable) and unstained (viable) cells.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of CTAC in a suitable solvent and add to the wells. Include a solvent control.

  • Incubation: Incubate the cells with the compound for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
  • Tissue Preparation: Use commercially available Reconstructed Human Epidermis (RhE) models.

  • Compound Application: Apply a defined amount of CTAC (neat or diluted) topically to the surface of the RhE tissue.[1][2][3][5][8][9][10]

  • Exposure and Post-Incubation: Expose the tissues to the test chemical for a specified duration (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours) after rinsing.

  • Viability Assessment: Assess cell viability using the MTT assay.

  • Classification: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[1][2][5][9][10]

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)
  • Corneal Preparation: Use freshly isolated bovine corneas from abattoirs.

  • Compound Application: Apply CTAC to the epithelial surface of the cornea.[11][12]

  • Exposure and Post-Incubation: Expose the corneas for a defined period, then rinse and incubate.

  • Endpoint Measurement: Measure corneal opacity using an opacitometer and permeability by quantifying the amount of fluorescein dye that passes through the cornea.[12]

  • IVIS Calculation: Calculate the In Vitro Irritancy Score (IVIS) based on the opacity and permeability values to predict the eye irritation potential.

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is recommended to evaluate the potential of CTAC to induce genetic mutations and chromosomal damage.

Recommended Genotoxicity Assays
AssayPrincipleEndpointOECD Guideline
Bacterial Reverse Mutation Test (Ames Test) Detects gene mutations (point mutations and frameshift mutations) in histidine-requiring strains of Salmonella typhimurium.Reversion to histidine independence, measured by colony growth on a histidine-deficient medium.OECD TG 471
In Vitro Mammalian Cell Micronucleus Test Detects chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by observing micronuclei in the cytoplasm of interphase cells.Frequency of micronucleated cells.OECD TG 487
In Vitro Mammalian Chromosomal Aberration Test Detects structural chromosome aberrations in metaphase cells.Frequency of cells with chromosomal aberrations.OECD TG 473

Experimental Protocols for Genotoxicity

Ames Test (OECD TG 471)
  • Strain Selection: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix).[13][14][15][16][17]

  • Exposure: Expose the bacterial strains to a range of concentrations of CTAC.

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies and compare to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

In Vitro Micronucleus Assay (OECD TG 487)
  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, V79) or human peripheral blood lymphocytes.[18][19][20][21][22][23][24]

  • Treatment: Treat the cells with various concentrations of CTAC, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Chromosomal Aberration Test (OECD TG 473)
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, CHL) or human peripheral blood lymphocytes.[6][17][24][25][26][27][28][29]

  • Treatment: Expose the cells to CTAC at various concentrations, with and without S9 metabolic activation.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Analysis: Score at least 200 metaphase spreads per concentration for structural chromosomal aberrations. A significant, dose-dependent increase in the percentage of cells with aberrations is considered a positive result.

Apoptosis Assessment

The induction of apoptosis is a likely consequence of membrane damage caused by QACs.

Recommended Apoptosis Assays
AssayPrincipleEndpoint
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).Flow cytometric or fluorescence microscopy analysis to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9).Fluorometric or colorimetric measurement of the cleavage of a specific caspase substrate.
Experimental Protocol for Annexin V/PI Staining
  • Cell Treatment: Treat cells with various concentrations of CTAC for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Signaling Pathways and Experimental Workflows

Diagrams of Signaling Pathways and Workflows

G cluster_0 In Vitro Toxicity Testing Workflow for CTAC A Range-Finding Cytotoxicity Assays (e.g., MTT, LDH) B Definitive Cytotoxicity Assays (Determine IC50) A->B C Genotoxicity Battery B->C G Apoptosis Assays B->G J Skin/Eye Irritation Assays B->J D Ames Test (OECD 471) C->D E In Vitro Micronucleus Test (OECD 487) C->E F Chromosomal Aberration Test (OECD 473) C->F M Toxicological Profile & Risk Assessment D->M E->M F->M H Annexin V / PI Staining G->H I Caspase Activity G->I H->M I->M K RhE Skin Irritation Test (OECD 439) J->K L BCOP Eye Irritation Test (OECD 437) J->L K->M L->M

Caption: Proposed experimental workflow for the in vitro toxicological assessment of CTAC.

G cluster_1 Proposed Apoptotic Signaling Pathway for QACs CTAC This compound (CTAC) Membrane Cell Membrane Disruption CTAC->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) Membrane->Mito ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway for QAC-induced apoptosis.

Conclusion

While specific in vitro toxicological data for this compound is not extensively available, the established profile of structurally similar short-chain quaternary ammonium compounds provides a strong basis for predicting its effects. The primary toxicological concern is cytotoxicity driven by cell membrane disruption, which can subsequently induce apoptosis. Standardized in vitro assays, as outlined in this guide and in accordance with OECD guidelines, are essential for definitively characterizing the cytotoxicity, genotoxicity, and irritation potential of CTAC. The provided experimental workflows and proposed signaling pathways offer a robust framework for researchers and drug development professionals to conduct a thorough safety assessment of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Caprylyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caprylyltrimethylammonium chloride, a quaternary ammonium compound (QAC) with an eight-carbon alkyl chain, sees application in various industrial and consumer products. Understanding its environmental fate and biodegradability is crucial for assessing its ecological risk profile. This technical guide provides a comprehensive overview of the available scientific data on the environmental persistence, degradation pathways, and ecotoxicity of this compound and its close structural analogs. While specific data for the C8 compound is limited in some areas, a robust assessment can be made by leveraging data from homologous alkyltrimethylammonium chlorides. Evidence suggests that this compound is readily biodegradable, undergoes slow indirect photolysis in water, and exhibits strong sorption to soil and sediment. Its aquatic toxicity is a key consideration in its environmental risk assessment. This guide synthesizes quantitative data into comparative tables, details relevant experimental protocols, and provides visual diagrams to elucidate key processes.

Introduction

This compound, also known as octyltrimethylammonium chloride, belongs to the class of cationic surfactants known as quaternary ammonium compounds (QACs). Its amphipathic nature, comprising a hydrophilic quaternary ammonium head group and a hydrophobic octyl tail, imparts surface-active properties that are utilized in a range of applications, including as antistatic agents, emulsifiers, and biocides. The entry of this compound into the environment, primarily through wastewater streams, necessitates a thorough evaluation of its environmental fate and potential ecological impact. This document serves as a technical resource, compiling and analyzing the current state of knowledge regarding the biodegradability, abiotic degradation, environmental distribution, and aquatic toxicity of this compound.

Biodegradability

The biodegradability of a chemical is a critical determinant of its environmental persistence. For surfactants, ready biodegradability is a desirable characteristic, indicating that the substance is likely to be extensively removed during wastewater treatment and will not persist in the environment.

Ready Biodegradability

Furthermore, studies on alkyl dimethyl benzyl ammonium chlorides (ADBACs) have shown a clear trend where shorter alkyl chain homologs (C8, C10, C12, and C14) exhibit high rates of biodegradation (79-95%), whereas longer-chain homologs (C16 and C18) are poorly biodegradable. This suggests that the C8 alkyl chain of this compound is favorable for microbial degradation.

Table 1: Biodegradability of Alkyltrimethylammonium Chlorides and Related Compounds

CompoundAlkyl Chain LengthTest GuidelineBiodegradationClassification
Dodecyltrimethylammonium chloride (DTMAC)C12OECD 301B~64% in 28 daysReadily Biodegradable
Dodecyltrimethylammonium chloride (DTMAC)C12SeawaterHalf-life ~27 daysBiodegradable
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)C8MITI Test79-95%Readily Biodegradable
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)C10MITI Test79-95%Readily Biodegradable
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)C12MITI Test79-95%Readily Biodegradable
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)C14MITI Test79-95%Readily Biodegradable
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)C16MITI Test5%Not Readily Biodegradable
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)C18MITI Test0%Not Readily Biodegradable
Biodegradation Pathway

The microbial degradation of alkyltrimethylammonium salts is initiated by the enzymatic cleavage of the alkyl chain from the quaternary nitrogen atom. Studies have identified trimethylamine, dimethylamine, and methylamine as intermediates in the biodegradation of long-chain alkyltrimethylammonium salts in activated sludge[1]. This initial N-dealkylation step is followed by the subsequent degradation of the alkyl chain and the amine intermediates, ultimately leading to mineralization (conversion to carbon dioxide, water, and inorganic salts).

Biodegradation_Pathway CTAC Caprylyltrimethylammonium Chloride N_dealkylation N-dealkylation CTAC->N_dealkylation Initial enzymatic attack Octanal Octanal N_dealkylation->Octanal TMA Trimethylamine N_dealkylation->TMA Octanoic_acid Octanoic Acid Octanal->Octanoic_acid Oxidation DMA Dimethylamine TMA->DMA Demethylation Beta_oxidation β-oxidation Octanoic_acid->Beta_oxidation MA Methylamine DMA->MA Demethylation Mineralization CO2 + H2O + NH4+ Beta_oxidation->Mineralization Further_degradation Further Degradation MA->Further_degradation Further_degradation->Mineralization

Figure 1: Proposed biodegradation pathway of this compound.

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, the key processes are sorption to solids, and abiotic degradation through hydrolysis and photolysis.

Abiotic Degradation

Specific experimental data on the hydrolysis of this compound is not available in the reviewed literature. However, the molecule does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-nitrogen bond in the quaternary ammonium group is stable. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

The photochemical degradation of QACs in aquatic environments can occur through direct photolysis (absorption of sunlight) or indirect photolysis (reaction with photochemically generated reactive species). For most QACs, indirect photolysis, particularly reaction with hydroxyl radicals (•OH), is the dominant degradation pathway. The predicted half-life for the indirect photolysis of QACs in surface waters ranges from 12 to 94 days, indicating that this is a slow degradation process[2][3]. Direct photolysis is generally not considered a significant fate process for alkyltrimethylammonium chlorides due to the lack of a significant chromophore that absorbs sunlight.

Environmental Distribution

Due to their cationic nature, QACs exhibit a strong tendency to adsorb to negatively charged surfaces such as sewage sludge, soil, and sediment. This sorption behavior significantly influences their environmental distribution and bioavailability. While a specific soil organic carbon-water partitioning coefficient (Koc) for this compound is not available, the general behavior of QACs suggests a high potential for partitioning to solid phases. This strong sorption reduces the concentration of the free, dissolved form in the water column, thereby mitigating its bioavailability and aquatic toxicity, but also potentially increasing its persistence in soil and sediment.

Environmental_Fate_Workflow Release Release into Wastewater WWTP Wastewater Treatment Plant (WWTP) Release->WWTP Biodegradation Biodegradation WWTP->Biodegradation Sorption_Sludge Sorption to Sludge WWTP->Sorption_Sludge Effluent Treated Effluent to Surface Water Biodegradation->Effluent High Removal Sludge Sludge Disposal (Landfill/Incineration/ Land Application) Sorption_Sludge->Sludge Surface_Water Surface Water Effluent->Surface_Water Photolysis Indirect Photolysis (Slow) Surface_Water->Photolysis Sorption_Sediment Sorption to Sediment/Soil Surface_Water->Sorption_Sediment Persistence Potential Persistence in Soil/Sediment Sorption_Sediment->Persistence

Figure 2: Environmental fate workflow for this compound.

Aquatic Toxicity

The aquatic toxicity of QACs is a key consideration for their environmental risk assessment. As cationic surfactants, they can interact with the negatively charged cell membranes of aquatic organisms.

Table 2: Aquatic Toxicity of Alkyltrimethylammonium Chlorides and Related Compounds

OrganismCompoundExposure DurationEndpointValue (mg/L)
Daphnia magna (Water Flea)Di-C8-10-alkyldimethyl ammonium chlorides48 hoursEC50Toxic to aquatic life
FishDi-C8-10-alkyldimethyl ammonium chlorides96 hoursLC50Toxic to aquatic life
AlgaeDi-C8-10-alkyldimethyl ammonium chlorides72 hoursEC50Very toxic to aquatic life
Artemia franciscana (Brine Shrimp)Dodecyltrimethylammonium chloride (C12)48 hoursLC5046.74
Artemia franciscana (Brine Shrimp)Dodecyltrimethylammonium chloride (C12)72 hoursLC5034.19
Marine MicroalgaeDodecyltrimethylammonium chloride (C12)96 hoursEC500.69 - 6.34

Note: The GHS classification for Di-C8-10-alkyldimethyl ammonium chlorides indicates it is toxic to aquatic life, with long-lasting effects, and very toxic to aquatic life in the acute hazard category. Specific LC50/EC50 values were not found in the search results.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. The following sections outline the principles of the relevant OECD guidelines.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This method determines the ultimate biodegradability of an organic compound by measuring the amount of carbon dioxide produced.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in the dark in a closed respirometer. The CO2 produced during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and is quantified by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical maximum amount of CO2 (ThCO2) that can be produced from the complete oxidation of the test substance.

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.

OECD 306: Biodegradability in Seawater

This guideline provides methods to assess the biodegradability of chemicals in a marine environment.

  • Principle: The test substance is incubated with natural seawater, which serves as the source of microorganisms, in the dark or diffuse light at a constant temperature. Biodegradation is typically followed by measuring the decrease in dissolved organic carbon (DOC) or the consumption of dissolved oxygen. The test duration is typically 28 days but can be extended.

  • Interpretation: While there is no formal "ready biodegradable" classification under this guideline, significant degradation (e.g., >60% DOC removal) indicates that the substance is biodegradable in the marine environment.

OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method

This method is used to determine the adsorption and desorption potential of a chemical on soil.

  • Principle: A solution of the test substance of known concentration is equilibrated with a known amount of soil. The mixture is agitated for a defined period to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated. For desorption, the supernatant is replaced with a fresh solution without the test substance, and the amount of substance that desorbs from the soil is measured.

OECD 201, 202, and 203: Aquatic Toxicity Tests

These guidelines describe acute toxicity tests for algae, daphnids, and fish, respectively.

  • OECD 201 (Alga, Growth Inhibition Test): Exponentially growing cultures of a selected algal species are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is measured and the EC50 (the concentration that causes a 50% reduction in growth) is calculated.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded, and the EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.

  • OECD 203 (Fish, Acute Toxicity Test): Fish of a recommended species are exposed to a range of concentrations of the test substance for 96 hours. Mortalities are recorded, and the LC50 (the concentration that is lethal to 50% of the fish) is calculated.

Conclusion

Based on the available data for structurally similar compounds, this compound is expected to be readily biodegradable. Its primary environmental fate is likely to be sorption to sludge, soil, and sediment. Abiotic degradation processes such as hydrolysis and photolysis are not considered to be significant removal pathways. The aquatic toxicity of this compound is a key consideration, and further studies to determine the specific EC50 and LC50 values for this compound would be beneficial for a more precise environmental risk assessment. The information and protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to understand and evaluate the environmental profile of this compound.

References

An In-depth Technical Guide to the Self-Assembly and Micellar Behavior of Caprylyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the self-assembly and micellar behavior of caprylyltrimethylammonium chloride (CTAC), also known as octyltrimethylammonium chloride (OTAC). CTAC is a cationic surfactant with a C8 alkyl chain, which finds applications in various fields, including as an emulsifier, disinfectant, and in drug delivery systems. A thorough understanding of its aggregation properties in aqueous solutions is crucial for its effective application.

Core Concepts in CTAC Self-Assembly

This compound is an amphiphilic molecule, possessing a hydrophilic quaternary ammonium head group and a hydrophobic octyl tail. In aqueous solutions, at concentrations below its critical micelle concentration (CMC), CTAC exists predominantly as individual monomers. As the concentration increases to the CMC, the hydrophobic tails of the monomers spontaneously associate to form thermodynamically stable aggregates known as micelles. This self-assembly is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrocarbon tails and water molecules.

The resulting micelles typically have a spherical structure with a hydrophobic core composed of the octyl chains and a hydrophilic shell of positively charged trimethylammonium head groups interacting with the surrounding water and counter-ions (chloride). The formation of micelles leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which form the basis for the experimental determination of the CMC and other micellar parameters.

Quantitative Micellar Properties of CTAC

The micellar properties of this compound are influenced by various factors, including temperature and the presence of electrolytes. The following tables summarize key quantitative data for CTAC in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of this compound (CTAC) under Various Conditions

Temperature (K)Added SaltCMC (mM)Measurement MethodReference
298NoneVariesNot Specified[1]
310NoneVariesOsmotic Coefficients[1]
Not SpecifiedNone~65Not Specified[2]
278.15 - 328.15None, 0.01 M NaCl, 0.1 M NaClVaries (U-shaped dependence)Electrical Conductivity[2]
Not SpecifiedNaClDecreases with salt concentrationNot Specified[2]

Note: The CMC of alkyltrimethylammonium chlorides, including CTAC, generally exhibits a U-shaped dependence on temperature, with a minimum value at a specific temperature. The addition of salt, such as sodium chloride (NaCl), typically lowers the CMC by shielding the electrostatic repulsion between the positively charged head groups, thereby facilitating micelle formation.

Table 2: Aggregation Number and Micelle Size of this compound (CTAC)

ParameterValueConditionsMeasurement MethodReference
Aggregation Number (Nagg)619 mM CTACSmall-Angle Neutron Scattering (SANS)[1]
Micelle ShapeSphericalUp to 300 mMSmall-Angle Neutron Scattering (SANS)[1]
Apparent Micelle Size (Diameter)96 Å (9.6 nm)1 mM CTACPulsed-Gradient Spin-Echo NMR (PGSE-NMR)[1]

Thermodynamics of CTAC Micellization

The process of micelle formation can be described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the driving forces behind the self-assembly process.

The standard Gibbs free energy of micellization for ionic surfactants can be calculated using the following equation:

ΔG°mic = (2 - β)RT ln(CMC)

where:

  • β is the degree of counter-ion binding to the micelle

  • R is the ideal gas constant

  • T is the absolute temperature

  • CMC is the critical micelle concentration in mole fraction units

The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures, primarily due to the release of structured water molecules from around the hydrophobic tails.[3]

A study on octyltrimethylammonium chloride (OTAC) has shown that as the alkyl chain length increases, the thermodynamic parameters of micellization shift, consistent with the increased hydrophobicity.[1]

Experimental Protocols for Characterizing CTAC Micelles

Accurate determination of the micellar properties of CTAC relies on precise experimental techniques. Below are detailed protocols for three common methods.

Determination of CMC by Conductivity Measurement

Principle: This method is well-suited for ionic surfactants like CTAC. Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant due to the addition of charge-carrying monomers and their counter-ions. Above the CMC, the rate of increase in conductivity with concentration changes because the newly formed micelles have a lower electrophoretic mobility than the free monomers, and they bind a fraction of the counter-ions. The CMC is determined as the concentration at the intersection of the two linear portions of the conductivity versus concentration plot.[4][5]

Protocol:

  • Solution Preparation: Prepare a stock solution of high-purity CTAC in deionized water at a concentration well above the expected CMC (e.g., 100 mM).

  • Serial Dilutions: Prepare a series of CTAC solutions of varying concentrations by serial dilution of the stock solution. The concentration range should adequately span the expected CMC (e.g., from 1 mM to 80 mM).

  • Temperature Control: Place the sample cell in a thermostated water bath to maintain a constant temperature (e.g., 298.15 K) throughout the experiment.

  • Conductivity Measurement:

    • Calibrate the conductivity meter using standard potassium chloride solutions.

    • Rinse the conductivity cell thoroughly with deionized water and then with the CTAC solution to be measured.

    • Immerse the conductivity probe into the sample solution, ensuring it is free of air bubbles and not in contact with the walls or bottom of the container.

    • Allow the reading to stabilize and record the specific conductivity.

    • Repeat the measurement for each prepared CTAC solution, starting from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the CTAC concentration (C).

    • Identify the two linear regions in the plot, below and above the CMC.

    • Perform a linear regression for each region to obtain two equations.

    • The concentration at the intersection of these two lines is the CMC.

Determination of CMC by Surface Tension Measurement (Du Noüy Ring Method)

Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the formation of micelles begins in the bulk solution, and the concentration of free monomers in the bulk (and thus at the surface) remains relatively constant. Consequently, the surface tension of the solution also remains nearly constant above the CMC. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[6][7]

Protocol:

  • Ring Preparation: Thoroughly clean the platinum-iridium Du Noüy ring, typically by rinsing with a suitable solvent (e.g., ethanol) and then flaming it to red heat to remove any organic contaminants.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using high-purity water with a known surface tension.

  • Solution Preparation: Prepare a series of CTAC solutions in high-purity water, with concentrations spanning the expected CMC.

  • Temperature Control: Use a jacketed sample vessel connected to a circulating water bath to maintain a constant temperature.

  • Surface Tension Measurement:

    • Place a CTAC solution in the sample vessel.

    • Immerse the clean ring into the solution.

    • Slowly raise the ring through the air-water interface. The instrument measures the force required to pull the ring from the interface.

    • The software calculates the surface tension based on the maximum force and the dimensions of the ring.

    • Repeat the measurement for each concentration, ensuring the ring is cleaned and flamed between each sample.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the CTAC concentration (log C).

    • The plot will show a region where surface tension decreases linearly with log C, followed by a plateau region above the CMC.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the curve.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles. The hydrodynamic radius (Rh) of the micelles can then be calculated from the diffusion coefficient using the Stokes-Einstein equation.[8][9]

Protocol:

  • Sample Preparation:

    • Prepare a solution of CTAC at a concentration significantly above the CMC (e.g., 10-20 mM) using high-purity, filtered (e.g., 0.22 µm filter) water to remove dust particles.

    • Filter the final surfactant solution through a low-protein-binding syringe filter (e.g., 0.1 or 0.2 µm) directly into a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Set the measurement temperature in the DLS instrument's software.

    • Input the viscosity and refractive index of the solvent (water at the measurement temperature) into the software.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument's software will collect the scattered light intensity data and generate a correlation function.

  • Data Analysis:

    • The software analyzes the correlation function to determine the diffusion coefficient of the micelles.

    • The hydrodynamic diameter of the micelles is then calculated using the Stokes-Einstein equation.

    • The size distribution of the micelles will also be provided, indicating the polydispersity of the sample.

Visualizing CTAC Self-Assembly and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core concepts of CTAC micellization and the experimental procedures for its characterization.

G Self-Assembly of this compound (CTAC) cluster_monomers Below CMC cluster_micelle Above CMC m1 m2 m3 m4 m5 m6 m7 m8 m9 m10 m11 m12 n1 n2 n3 n4 n5 n6 n7 n8 label_monomer CTAC Monomers label_micelle CTAC Micelle

Figure 1: Self-assembly of CTAC monomers into a micelle above the CMC.

G Experimental Workflow for CMC Determination by Conductivity prep_stock Prepare CTAC Stock Solution serial_dilute Perform Serial Dilutions prep_stock->serial_dilute temp_control Thermostat Sample (e.g., 298.15 K) serial_dilute->temp_control measure_cond Measure Specific Conductivity temp_control->measure_cond plot_data Plot Conductivity vs. Concentration measure_cond->plot_data analyze Determine CMC at Intersection of Slopes plot_data->analyze

Figure 2: Workflow for determining the CMC of CTAC using conductivity measurements.

G Factors Influencing CTAC Micellization factors Influencing Factors temp Temperature factors->temp salt Added Electrolytes (e.g., NaCl) factors->salt surfactant_structure Surfactant Structure (Alkyl Chain Length) factors->surfactant_structure micellar_props Micellar Properties temp->micellar_props salt->micellar_props surfactant_structure->micellar_props cmc CMC micellar_props->cmc agg_num Aggregation Number micellar_props->agg_num micelle_size Micelle Size/Shape micellar_props->micelle_size

References

Methodological & Application

Application Notes and Protocols for Caprylyltrimethylammonium Chloride-Mediated Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyltrimethylammonium chloride (CTAC), a quaternary ammonium salt, serves as a cationic surfactant in the synthesis of various nanoparticles. Its amphiphilic nature, featuring a positively charged hydrophilic head and a hydrophobic tail, allows it to function as a capping agent and a structure-directing agent. In nanoparticle synthesis, CTAC adsorbs to the surface of growing nanocrystals, preventing aggregation and influencing their final size and shape. The length of the alkyl chain in the surfactant molecule is a critical parameter affecting the formation and stability of the resulting nanoparticles. While longer-chain surfactants like cetyltrimethylammonium chloride (also abbreviated as CTAC) are more commonly documented, this compound, with its shorter C8 alkyl chain, offers different physicochemical properties that can be harnessed to tune nanoparticle synthesis. These notes provide a detailed protocol for the synthesis of gold nanoparticles using this compound, adapted from established methods for longer-chain surfactants, and discuss the anticipated effects of the shorter alkyl chain.

Mechanism of Action

In aqueous solutions, this compound molecules can form micelles that serve as nanoreactors, controlling the nucleation and growth of nanoparticles. The positively charged headgroup of the surfactant interacts with the nanoparticle surface, creating an electrostatic barrier that prevents agglomeration and ensures colloidal stability. In the synthesis of anisotropic (non-spherical) nanoparticles, the preferential adsorption of CTAC to specific crystallographic facets of the nanocrystals can inhibit growth on those faces while promoting it on others. This directed growth is key to forming shapes like nanocubes, nanorods, and nanotriangles. Studies have shown that surfactants with shorter alkyl chains may lead to different nanoparticle morphologies compared to their longer-chain counterparts, with some research indicating that longer chains can be unfavorable for certain complex structures like dendrites.

Experimental Protocols

This section details a seed-mediated growth method for the synthesis of spherical gold nanoparticles. This protocol is adapted from established procedures using longer-chain quaternary ammonium surfactants and should be optimized for specific applications.

Protocol 1: Synthesis of Spherical Gold Nanoparticles

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (CTAC)

  • Sodium borohydride (NaBH₄)

  • L-Ascorbic acid

  • Deionized (DI) water

Procedure:

1. Preparation of Seed Solution: a. Prepare a 0.01 M stock solution of HAuCl₄ in DI water. b. Prepare a 0.1 M stock solution of CTAC in DI water. c. In a clean glass vial, mix 9.75 mL of the 0.1 M CTAC solution with 0.25 mL of the 0.01 M HAuCl₄ solution. d. Freshly prepare an ice-cold 0.01 M solution of NaBH₄ in DI water. e. While vigorously stirring the CTAC/HAuCl₄ solution, rapidly inject 0.6 mL of the ice-cold NaBH₄ solution. f. The solution will turn a brownish-yellow color, indicating the formation of gold nanoparticle seeds. g. Continue stirring for 2 minutes and then allow the seed solution to age for at least 30 minutes at room temperature.

2. Preparation of Growth Solution and Nanoparticle Growth: a. In a separate flask, prepare the growth solution by combining 95 mL of 0.1 M CTAC solution, 0.5 mL of 0.01 M HAuCl₄ solution, and 0.5 mL of 0.1 M L-ascorbic acid. The solution should become colorless as the ascorbic acid reduces the Au(III) to Au(I). b. Add 120 µL of the aged seed solution to the growth solution under gentle stirring. c. The color of the solution will gradually change to a ruby red, indicating the growth of spherical gold nanoparticles. d. Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete growth.

3. Purification: a. Centrifuge the gold nanoparticle solution at 10,000 rpm for 30 minutes to pellet the nanoparticles. b. Carefully decant the supernatant. c. Resuspend the nanoparticle pellet in a small volume of 0.01 M CTAC solution to maintain stability. d. Repeat the centrifugation and resuspension steps twice to remove excess reactants. e. Finally, resuspend the purified nanoparticles in DI water or a buffer of choice for storage and characterization.

Data Presentation

The following table summarizes typical experimental parameters and expected results for the synthesis of gold nanoparticles using a seed-mediated approach with quaternary ammonium surfactants. Note that the use of this compound may result in smaller particle sizes compared to cetyltrimethylammonium chloride under identical conditions due to differences in micelle structure and surface packing.

ParameterSeed SolutionGrowth SolutionExpected Outcome
HAuCl₄ Concentration 0.25 mM0.05 mMFinal nanoparticle concentration
Surfactant (CTAC) Conc. 97.5 mM95 mMNanoparticle stability and size
Reducing Agent NaBH₄ (0.6 mM)Ascorbic Acid (0.5 mM)Initiation and growth of nanoparticles
Seed Volume N/A120 µLInfluences final particle size and number
Reaction Temperature Room TemperatureRoom TemperatureAffects reaction kinetics
Resulting Particle Size ~2-4 nm10-50 nm (tunable)Dependent on seed/gold ratio
Surface Plasmon Resonance ~510 nm520-550 nmCorrelates with particle size

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the seed-mediated synthesis of gold nanoparticles using this compound.

G cluster_seed Seed Solution Preparation cluster_growth Growth Solution and Nanoparticle Formation cluster_purification Purification S1 Mix HAuCl4 and CTAC S2 Add NaBH4 (Reducing Agent) S1->S2 S3 Formation of Gold Seeds S2->S3 S4 Age Seed Solution S3->S4 G2 Add Aged Seed Solution S4->G2 G1 Mix HAuCl4, CTAC, and Ascorbic Acid G1->G2 G3 Nanoparticle Growth G2->G3 G4 Formation of Spherical AuNPs G3->G4 P1 Centrifugation G4->P1 P2 Remove Supernatant P1->P2 P3 Resuspend in CTAC Solution P2->P3 P4 Repeat Washing P3->P4 P5 Final Resuspension P4->P5 end end P5->end Characterization & Storage

Caption: Workflow for CTAC-mediated gold nanoparticle synthesis.

Application Notes and Protocols: Caprylyltrimethylammonium Chloride for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyltrimethylammonium chloride (CTAC), also known as octyltrimethylammonium chloride, is a cationic surfactant increasingly utilized in the solubilization of integral membrane proteins for structural and functional studies. Its relatively short alkyl chain (C8) confers a higher critical micelle concentration (CMC) compared to longer-chain homologs, facilitating its removal during purification and reconstitution steps. This property, combined with its charged headgroup, makes it an effective agent for disrupting membrane bilayers and maintaining protein solubility in aqueous solutions.

These application notes provide a comprehensive guide to the use of CTAC for solubilizing membrane proteins, with a specific focus on the well-characterized proton pump, bacteriorhodopsin, as a model system. Detailed protocols for solubilization and characterization are provided, along with essential data on the physicochemical properties of CTAC.

Physicochemical Properties of this compound

A thorough understanding of the surfactant's properties is critical for designing effective solubilization strategies. Key quantitative data for CTAC are summarized in the table below.

PropertyValueReferences
Molecular Weight 207.78 g/mol [1]
Critical Micelle Concentration (CMC) ~130 mM in water at 25°C[2]
Aggregation Number 30 - 80[3]

Note: The CMC can be influenced by factors such as temperature, pH, and ionic strength of the buffer. It is recommended to determine the CMC under specific experimental conditions if precise control is required.

Experimental Protocols

General Workflow for Membrane Protein Solubilization

The following diagram illustrates a typical workflow for the extraction and solubilization of a target membrane protein from its native membrane environment.

G cluster_0 Membrane Preparation cluster_1 Solubilization cluster_2 Purification & Analysis cell_lysis Cell Lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation solubilization Membrane Solubilization with CTAC membrane_isolation->solubilization Resuspend pellet clarification Clarification (Ultracentrifugation) solubilization->clarification purification Protein Purification (e.g., Affinity Chromatography) clarification->purification Collect supernatant analysis Functional/Structural Analysis purification->analysis

Caption: General workflow for membrane protein solubilization.

Detailed Protocol: Solubilization of Bacteriorhodopsin from Purple Membranes

This protocol provides a starting point for the solubilization of bacteriorhodopsin (bR) from native purple membranes of Halobacterium salinarum. Optimization may be required for different membrane proteins.

Materials:

  • Purple membrane suspension

  • Solubilization Buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl

  • This compound (CTAC) stock solution (e.g., 500 mM in water)

  • Protease inhibitor cocktail

  • Ultracentrifuge and appropriate rotors

  • Spectrophotometer

Procedure:

  • Membrane Preparation:

    • Thaw an aliquot of purple membrane suspension.

    • Pellet the membranes by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and gently resuspend the pellet in ice-cold Solubilization Buffer. Repeat the wash step twice to remove any contaminants.

  • Detergent Screening (Optional but Recommended):

    • To determine the optimal CTAC concentration, perform small-scale solubilization trials.

    • Prepare a series of dilutions of the CTAC stock solution in Solubilization Buffer to achieve final concentrations ranging from 0.5x CMC to 10x CMC (e.g., 65 mM to 1.3 M).

    • Aliquot equal amounts of the washed purple membrane suspension into separate microcentrifuge tubes.

    • Add the different concentrations of CTAC to each tube.

    • Incubate on a rotator at 4°C for 1-2 hours.

    • Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet non-solubilized material.

    • Carefully collect the supernatant containing the solubilized bacteriorhodopsin.

    • Measure the absorbance of the supernatant at 280 nm (for total protein) and 568 nm (for bacteriorhodopsin). The optimal CTAC concentration will yield the highest absorbance at 568 nm while minimizing protein aggregation.

  • Large-Scale Solubilization:

    • Based on the screening results, prepare the required volume of Solubilization Buffer containing the optimal concentration of CTAC.

    • Add a protease inhibitor cocktail to the buffer.

    • Resuspend the washed purple membrane pellet in the CTAC-containing buffer to a final protein concentration of approximately 1-5 mg/mL.

    • Incubate with gentle agitation at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to remove any insoluble material.

    • Carefully collect the supernatant, which contains the solubilized bacteriorhodopsin-CTAC complexes.

  • Downstream Processing:

    • The solubilized protein is now ready for purification via methods such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is crucial to include CTAC at a concentration above its CMC in all buffers during purification to maintain protein solubility.

Visualization of a Model Signaling Pathway: The Bacteriorhodopsin Proton Pump

Bacteriorhodopsin is a light-driven proton pump, a classic example of a transmembrane protein with a well-defined signaling pathway—its photocycle. Upon absorption of a photon, the retinal chromophore undergoes a series of conformational changes, resulting in the vectorial transport of a proton across the membrane.[4][5][6][7]

G cluster_0 Proton Pumping Cycle bR bR (ground state) K K bR->K photon (hν) L L K->L M1 M1 L->M1 Proton transfer (Schiff base to Asp85) M2 M2 M1->M2 N N M2->N Proton uptake (from Asp96) O O N->O Proton release (to extracellular side) O->bR Reprotonation of Asp96 (from cytoplasm) Extracellular Extracellular Side O->Extracellular H+ Cytoplasm Cytoplasmic Side Cytoplasm->N H+

Caption: The photocycle of bacteriorhodopsin.

Drug Development Applications

The successful solubilization and stabilization of membrane proteins are critical steps in modern drug discovery.[8] Approximately 60% of all current drug targets are membrane proteins. By providing a method to extract these proteins from their native lipid environment while preserving their structural and functional integrity, CTAC and other detergents enable a range of downstream applications essential for drug development, including:

  • High-throughput screening (HTS): Solubilized receptors can be used in assays to screen large libraries of small molecules for potential drug candidates.

  • Structural biology: Purified and stable membrane proteins are amenable to techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine their three-dimensional structures. This structural information is invaluable for structure-based drug design.

  • Biophysical characterization: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to study the binding kinetics and thermodynamics of drug-receptor interactions.

The experimental workflow for utilizing solubilized membrane proteins in a drug discovery context is outlined below.

G start Target Membrane Protein Identification solubilization Solubilization with CTAC & Purification start->solubilization screening High-Throughput Screening (HTS) solubilization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Application Notes and Protocols for the Preparation of Capryltrimethylammonium Chloride (CTAC) Stabilized Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nm.[1][2] Their small droplet size confers high kinetic stability against creaming and sedimentation, a large surface area, and often a translucent appearance.[3] Cationic nanoemulsions, stabilized by positively charged surfactants such as Caprylyltrimethylammonium chloride (CTAC), are of particular interest for drug delivery applications. The positive surface charge can enhance interaction with negatively charged biological membranes, potentially improving drug absorption and cellular uptake.[4][5] These systems are being explored for various administration routes, including oral, transdermal, and ocular delivery.[3][6][7]

This document provides detailed protocols for the preparation and characterization of CTAC-stabilized oil-in-water (o/w) nanoemulsions, intended to serve as a guide for researchers in pharmaceutical and related fields.

Key Components for Formulation

The formulation of a stable nanoemulsion requires careful selection of its components:

  • Oil Phase: The choice of oil is often dictated by the solubility of the active pharmaceutical ingredient (API). Medium-chain triglycerides (MCTs) are frequently used due to their biocompatibility and solvent capacity.[8][9] Other oils like soybean oil or castor oil can also be employed.[2]

  • Aqueous Phase: This is typically purified water, which forms the continuous phase of the o/w nanoemulsion.

  • Cationic Surfactant: this compound (CTAC) is a quaternary ammonium compound that provides a positive charge to the oil droplets, leading to electrostatic stabilization.

  • Co-surfactant/Non-ionic Surfactant: Often, a non-ionic surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) is used in conjunction with the primary cationic surfactant.[10] Polysorbates (e.g., Tween 80) are common choices as they can reduce the overall amount of charged surfactant needed, potentially lowering toxicity, and can enhance the stability of the nanoemulsion.[11] Short- to medium-chain alcohols (e.g., ethanol, propylene glycol) can also be used as co-surfactants to reduce interfacial tension.[12]

Preparation Methods

Nanoemulsions can be prepared using high-energy or low-energy methods.[13] High-energy methods utilize mechanical devices to break down coarse emulsions into nanosized droplets and are highly effective for producing stable nanoemulsions.[13][14]

High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used method that forces a coarse emulsion through a narrow orifice at high pressure (500 to 5,000 psi), subjecting it to intense shear, turbulence, and cavitation forces.[13] This process is highly efficient at producing nanoemulsions with very small droplet sizes.[15]

Ultrasonication

Ultrasonication employs high-intensity acoustic waves to create cavitation bubbles in the coarse emulsion.[16] The collapse of these bubbles generates powerful shockwaves that disrupt the oil droplets, reducing their size to the nanoscale.[16][17]

Characterization and Stability Assessment

The physical and chemical stability of the nanoemulsion is critical for its performance and shelf-life. Key characterization parameters include:

  • Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The droplet size should ideally be below 200 nm for many applications, and the PDI, which indicates the width of the size distribution, should be low (typically < 0.3) for a homogenous system.[]

  • Zeta Potential: This parameter measures the surface charge of the droplets and is a key indicator of colloidal stability. For cationic nanoemulsions, a high positive zeta potential (ideally > +30 mV) indicates strong electrostatic repulsion between droplets, which prevents aggregation.[1][]

  • Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and size of the nanoemulsion droplets.

  • Thermodynamic Stability Studies: These are stress tests designed to predict the long-term stability of the nanoemulsion. Common tests include:

    • Centrifugation: The nanoemulsion is centrifuged at high speed (e.g., 3,500-5,000 rpm for 30 minutes) to check for phase separation, creaming, or cracking.[]

    • Heating-Cooling Cycles: The formulation is subjected to multiple cycles of heating (e.g., 45°C) and cooling (e.g., 4°C) to assess its stability at different temperatures.[19]

    • Freeze-Thaw Cycles: The nanoemulsion is cycled between freezing and thawing temperatures (e.g., -21°C and +25°C) to evaluate its resistance to destabilization caused by ice crystal formation.[19]

Quantitative Data Summary

The following tables provide representative data for cationic nanoemulsions. Note that the specific values for a CTAC-stabilized nanoemulsion will depend on the precise formulation and preparation parameters.

Formulation Component Example Concentration (% w/w) Purpose
Oil Phase
Medium-Chain Triglycerides (MCT)10 - 20Oil phase, solvent for lipophilic drugs
Aqueous Phase
Purified Water65 - 85Continuous phase
Surfactant System
This compound (CTAC)1 - 5Cationic surfactant for stabilization
Polysorbate 80 (Tween 80)5 - 15Non-ionic co-surfactant to enhance stability
Ethanol2 - 5Co-surfactant/Co-solvent
Characterization Parameter Typical Value Significance
Particle Size (Z-average) 50 - 200 nmInfluences stability, bioavailability, and appearance
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform droplet size distribution
Zeta Potential > +30 mVHigh positive charge indicates good electrostatic stability
pH 4.5 - 6.5Important for stability and compatibility with biological systems
Appearance Translucent to bluish-whiteIndicates small droplet size
Stability Test Observation Interpretation
Centrifugation (5000 rpm, 30 min) No phase separation, creaming, or crackingKinetically stable under accelerated gravitational force
Heating-Cooling Cycles (6 cycles, 4°C to 45°C) No phase separation or significant change in particle sizeThermally stable within the tested temperature range
Freeze-Thaw Cycles (3 cycles, -21°C to +25°C) No phase separation or irreversible aggregationStable against freezing and thawing stresses

Experimental Protocols

Protocol 1: Preparation of CTAC-Stabilized Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a CTAC-stabilized o/w nanoemulsion with a mean droplet size of < 200 nm.

Materials:

  • Medium-Chain Triglycerides (MCT)

  • This compound (CTAC)

  • Polysorbate 80 (Tween 80)

  • Purified Water

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of MCT into a clean beaker.

    • If the active pharmaceutical ingredient (API) is oil-soluble, dissolve it in the MCT at this stage, with gentle heating if necessary.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, accurately weigh the purified water.

    • Add the required amounts of CTAC and Tween 80 to the water and stir with a magnetic stirrer until fully dissolved. The solution may be gently heated (e.g., to 40-50°C) to facilitate dissolution.

  • Formation of the Coarse Emulsion:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 40-50°C).

    • Gradually add the oil phase to the aqueous phase while homogenizing with a high-shear mixer at a speed of 5,000-10,000 rpm for 5-10 minutes. This will form a coarse, milky-white emulsion.

  • Nanoemulsification:

    • Pass the coarse emulsion through the high-pressure homogenizer.

    • Operate the homogenizer at a pressure of 10,000-25,000 psi (or as optimized for the specific instrument and formulation).

    • Recirculate the emulsion through the homogenizer for 3-7 cycles, or until the desired particle size and PDI are achieved.

    • Allow the resulting nanoemulsion to cool to room temperature.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final nanoemulsion.

    • Perform stability tests as required.

Protocol 2: Preparation of CTAC-Stabilized Nanoemulsion by Ultrasonication

Objective: To prepare a CTAC-stabilized o/w nanoemulsion using an ultrasonication method.

Materials:

  • Medium-Chain Triglycerides (MCT)

  • This compound (CTAC)

  • Polysorbate 80 (Tween 80)

  • Purified Water

  • Probe sonicator

Methodology:

  • Preparation of the Oil and Aqueous Phases:

    • Prepare the oil and aqueous phases as described in Protocol 1, steps 1 and 2.

  • Formation of the Coarse Emulsion:

    • Combine the oil and aqueous phases and mix vigorously using a vortex mixer or magnetic stirrer for 5-10 minutes to form a coarse emulsion.

  • Nanoemulsification:

    • Place the beaker containing the coarse emulsion in an ice bath to dissipate the heat generated during sonication.

    • Immerse the tip of the probe sonicator into the coarse emulsion.

    • Apply ultrasonic energy at a specific amplitude (e.g., 40-70% of the maximum power) for a defined period (e.g., 5-15 minutes). The sonication can be performed in pulsed mode (e.g., 30 seconds on, 15 seconds off) to prevent excessive heating.

    • The optimal amplitude and duration will need to be determined experimentally for the specific formulation and equipment.

  • Characterization:

    • Allow the nanoemulsion to reach room temperature.

    • Characterize the particle size, PDI, zeta potential, and stability of the final product.

Visualizations

Experimental_Workflow_HPH cluster_prep Phase Preparation oil_phase Oil Phase (MCT + API) coarse_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase Aqueous Phase (Water + CTAC + Tween 80) aq_phase->coarse_emulsion hph High-Pressure Homogenization (e.g., 15,000 psi, 5 cycles) coarse_emulsion->hph Input final_product CTAC-Stabilized Nanoemulsion hph->final_product Output characterization Characterization (DLS, Zeta Potential, Stability) final_product->characterization

Caption: High-Pressure Homogenization Workflow.

Experimental_Workflow_Ultrasonication cluster_prep Phase Preparation oil_phase Oil Phase (MCT + API) coarse_emulsion Coarse Emulsion Formation (Vortex/Stirring) oil_phase->coarse_emulsion aq_phase Aqueous Phase (Water + CTAC + Tween 80) aq_phase->coarse_emulsion ultrasonication Ultrasonication (e.g., 60% Amplitude, 10 min) coarse_emulsion->ultrasonication Input final_product CTAC-Stabilized Nanoemulsion ultrasonication->final_product Output characterization Characterization (DLS, Zeta Potential, Stability) final_product->characterization

Caption: Ultrasonication Workflow.

Cellular_Uptake_Pathway cluster_pathways Internalization Pathways nanoemulsion Cationic Nanoemulsion (+ charge) interaction Electrostatic Interaction nanoemulsion->interaction cell_membrane Cell Membrane (- charge) cell_membrane->interaction endocytosis Endocytosis interaction->endocytosis clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropino Macropinocytosis endocytosis->macropino endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome release Drug Release in Cytosol endosome->release Endosomal Escape

Caption: Cationic Nanoemulsion Cellular Uptake.

References

Application Notes and Protocols: In Vitro Antimicrobial Efficacy of Caprylyltrimethylammonium Chloride (CTAC) Against Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in both industrial and clinical settings due to their inherent tolerance to conventional antimicrobial agents. This heightened resistance is attributed to the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and various other factors. Caprylyltrimethylammonium chloride (CTAC), a quaternary ammonium compound (QAC) with a short alkyl chain (C8), is a cationic surfactant with potential applications as an anti-biofilm agent. This document provides detailed protocols for the in vitro evaluation of CTAC's efficacy against bacterial biofilms and summarizes available data on its antimicrobial activity.

The mechanism of action for QACs like CTAC generally involves the disruption of bacterial cell membranes. The positively charged headgroup of the molecule interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. While the bactericidal activities of short-chain QACs against planktonic bacteria may be lower compared to their longer-chain counterparts, they have been shown to retain activity against biofilms.[1]

Data Presentation

The following tables summarize the bactericidal efficacy of a short-chain quaternary ammonium compound (C8 QAC, this compound) against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. The data is derived from graphical representations of logarithmic reductions in bacterial counts after a 5-minute exposure. It is important to note that specific Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Eradication Concentration (MBEC) values for CTAC are not widely published. The presented data provides an estimation of its efficacy.

Table 1: Bactericidal Efficacy of this compound (C8 QAC) against Pseudomonas aeruginosa Biofilm

Concentration (mol/liter)Approximate Log Reduction in CFU
10⁻⁵< 1
10⁻⁴~ 1.5
10⁻³> 2

CFU: Colony Forming Units. Data interpreted from graphical representation in literature.[1]

Table 2: Bactericidal Efficacy of this compound (C8 QAC) against Staphylococcus aureus Biofilm

Concentration (mol/liter)Approximate Log Reduction in CFU
10⁻⁵< 0.5
10⁻⁴~ 1
10⁻³~ 1.5

CFU: Colony Forming Units. Data interpreted from graphical representation in literature.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the in vitro anti-biofilm efficacy of CTAC are provided below. These protocols are based on established methods and can be adapted for specific bacterial strains and laboratory conditions.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of CTAC that inhibits the visible growth of planktonic bacteria (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound (CTAC) stock solution

  • Target bacterial strain(s) (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Sterile 96-well microtiter plates

  • Incubator

  • Plate reader (optional, for OD measurements)

  • Sterile agar plates

Protocol:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test organism into 5 mL of growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh growth medium.

  • Serial Dilutions of CTAC: Prepare a series of two-fold dilutions of the CTAC stock solution in the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the CTAC dilutions. This will bring the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria and medium, no CTAC) and a negative control well (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of CTAC at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth and plate it onto an appropriate agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of CTAC that results in no colony formation on the agar plate.

Crystal Violet Biofilm Assay (Biofilm Inhibition and Eradication)

This assay quantifies the total biofilm biomass and can be adapted to assess both the inhibition of biofilm formation and the eradication of pre-formed biofilms.

Materials:

  • CTAC stock solution

  • Target bacterial strain(s)

  • Appropriate growth medium (e.g., TSB supplemented with 1% glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate Buffered Saline (PBS)

  • Incubator

  • Plate reader

Protocol for Biofilm Inhibition:

  • Prepare CTAC Dilutions and Inoculum: Prepare serial dilutions of CTAC in the 96-well plate as described in the MIC protocol. Prepare the bacterial inoculum at a concentration of 1 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the CTAC dilutions.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently aspirate the medium from each well and wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Protocol for Biofilm Eradication:

  • Biofilm Formation: Add 200 µL of a 1 x 10⁶ CFU/mL bacterial suspension to each well of a 96-well plate and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Washing: Gently remove the medium and wash the wells twice with PBS to remove planktonic cells.

  • Treatment: Add 200 µL of serial dilutions of CTAC to the wells containing the pre-formed biofilms. Include a control well with medium only.

  • Incubation: Incubate the plate at 37°C for a specified contact time (e.g., 24 hours).

  • Quantification: Proceed with the washing, staining, solubilization, and quantification steps as described in the biofilm inhibition protocol (steps 4-8).

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This is often performed using a Calgary Biofilm Device or a similar peg-lid system.

Materials:

  • Calgary Biofilm Device (96-peg lid and corresponding 96-well plate) or similar system

  • CTAC stock solution

  • Target bacterial strain(s)

  • Appropriate growth medium

  • Sterile 96-well plates

  • PBS

  • Sonicator

  • Plate reader

Protocol:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with 150 µL of a 1 x 10⁶ CFU/mL bacterial suspension. Place the peg lid onto the plate and incubate at 37°C for 24-48 hours with gentle shaking to allow biofilm formation on the pegs.

  • Rinsing: After incubation, remove the peg lid and rinse it by immersing the pegs in a 96-well plate containing 200 µL of PBS per well to remove planktonic bacteria.

  • Challenge Plate: Prepare a 96-well plate with serial dilutions of CTAC in an appropriate medium (the "challenge plate").

  • Exposure: Place the peg lid with the biofilms into the challenge plate and incubate for a specified contact time (e.g., 24 hours) at 37°C.

  • Neutralization and Recovery: After exposure, rinse the peg lid again in PBS. Then, place the peg lid into a new 96-well plate containing 200 µL of recovery broth (e.g., TSB with a neutralizer if necessary) per well.

  • Biofilm Disruption: Place the recovery plate with the peg lid in a sonicator bath for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery broth.

  • Incubation and MBEC Determination: Remove the peg lid and cover the recovery plate with a standard lid. Incubate the plate at 37°C for 24 hours. The MBEC is the lowest concentration of CTAC that results in no bacterial growth (no turbidity) in the recovery broth.

Visualizations

General Mechanism of Action of CTAC against Bacterial Cells

The following diagram illustrates the proposed mechanism of action of this compound (CTAC) on a bacterial cell.

cluster_ctac CTAC Molecule cluster_bacterium Bacterial Cell cluster_interaction Mechanism of Action CTAC Caprylyltrimethylammonium Chloride (CTAC) Head Cationic Head (Quaternary Ammonium) CTAC->Head has a Tail Hydrophobic Tail (C8 Alkyl Chain) CTAC->Tail has a CellWall Cell Wall (Negatively Charged) Head->CellWall attracts to CellMembrane Cell Membrane Tail->CellMembrane inserts into Disruption 3. Membrane Disruption CellMembrane->Disruption leads to Cytoplasm Cytoplasm (Cellular Contents) Lysis 4. Cell Lysis Cytoplasm->Lysis results in Interaction 1. Electrostatic Interaction Penetration 2. Membrane Penetration Disruption->Cytoplasm causes leakage of

Caption: General mechanism of CTAC action on a bacterial cell.

Experimental Workflow for Biofilm Efficacy Testing

The following diagram outlines the general workflow for assessing the anti-biofilm efficacy of a test compound like CTAC.

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_results Results Inoculum Prepare Bacterial Inoculum BiofilmFormation Biofilm Formation (24-48h) Inoculum->BiofilmFormation Compound Prepare Serial Dilutions of CTAC Compound->BiofilmFormation For Inhibition Treatment Treatment with CTAC Compound->Treatment BiofilmFormation->Treatment For Eradication Washing Wash to Remove Planktonic Cells Treatment->Washing Staining Crystal Violet Staining Washing->Staining Viability Viability Assessment (e.g., CFU counting) Washing->Viability Solubilization Solubilization Staining->Solubilization Measurement Measure Absorbance (OD 570nm) Solubilization->Measurement DataAnalysis Data Analysis and Interpretation Measurement->DataAnalysis Viability->DataAnalysis MIC MIC/MBC DataAnalysis->MIC MBEC MBIC/MBEC DataAnalysis->MBEC

Caption: Experimental workflow for biofilm efficacy testing.

References

Application Notes: Caprylyltrimethylammonium Chloride (CTAC) Functionalized Gold Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have emerged as a versatile platform for drug delivery due to their unique physicochemical properties, including tunable size and shape, large surface area-to-volume ratio, and biocompatibility.[1] The functionalization of AuNPs is a critical step to ensure stability, biocompatibility, and efficient drug loading and release. Caprylyltrimethylammonium chloride (CTAC), a cationic surfactant, is widely used as a capping agent in the synthesis of AuNPs, offering control over their morphology and providing a positive surface charge.[2] This positive charge can be leveraged for the electrostatic interaction and loading of negatively charged drugs or biomolecules. However, the inherent cytotoxicity of CTAC often necessitates surface modification or ligand exchange for biomedical applications.[3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of CTAC-functionalized AuNPs, subsequent drug loading, and characterization for drug delivery applications.

Data Presentation

The following tables summarize key quantitative data for the characterization of AuNPs at different stages of functionalization and drug loading. The values presented are indicative and can vary based on specific experimental conditions.

Table 1: Physicochemical Characterization of CTAC-Functionalized Gold Nanoparticles

ParameterSpherical AuNPsGold NanocubesGold Nanorods
Core Diameter (TEM) 10-50 nm30-60 nmAspect Ratio Dependent
Hydrodynamic Diameter (DLS) 15-60 nm40-70 nmAspect Ratio Dependent
Zeta Potential +30 to +60 mV[4]+40 to +70 mV+30 to +60 mV
UV-Vis λmax ~520-530 nm~530-550 nmTransverse: ~520 nm, Longitudinal: 600-900 nm
Appearance Wine-red solutionRed to violet solutionVaries with aspect ratio

Table 2: Characterization Before and After Doxorubicin (DOX) Loading (Illustrative Example)

ParameterCTAC-AuNPs (before loading)Doxorubicin-Loaded CTAC-AuNPs
Hydrodynamic Diameter (DLS) ~40 nm~50-60 nm
Zeta Potential ~ +45 mV~ +20 to +30 mV
Drug Loading Efficiency (%) N/A5-15% (electrostatic)
Drug Loading Content (wt%) N/A1-5% (electrostatic)

Table 3: pH-Dependent Drug Release Profile of Doxorubicin (Illustrative Example)

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1< 5~ 10-20
4~ 5-10~ 30-40
8~ 10-15~ 50-60[5]
12~ 15-20~ 60-70
24~ 20-25[5]> 70

Experimental Protocols

Protocol 1: Synthesis of Spherical CTAC-Functionalized Gold Nanoparticles (Seed-Mediated Growth)

This protocol describes a common method for synthesizing spherical AuNPs with a CTAC capping agent.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (CTAC)

  • Sodium borohydride (NaBH₄), ice-cold solution

  • L-Ascorbic acid

  • Deionized (DI) water

Procedure:

  • Seed Solution Preparation:

    • Prepare a 0.2 M CTAC solution.

    • In a glass vial, mix HAuCl₄ solution with the CTAC solution.

    • While vortexing, rapidly inject ice-cold NaBH₄ solution. The solution should turn a brownish-yellow, indicating the formation of seed nanoparticles.

    • Allow the seed solution to age for at least 30 minutes at room temperature.

  • Growth Solution and Nanoparticle Growth:

    • Prepare a growth solution containing 0.1 M CTAC, HAuCl₄, and L-ascorbic acid.

    • Gently stir the growth solution and add a small volume of the aged seed solution.

    • The color of the solution will gradually change to a wine-red as the nanoparticles grow.

    • The final size of the spherical nanoparticles can be controlled by adjusting the seed-to-gold ion ratio.[2]

Protocol 2: Drug Loading via Electrostatic Interaction (Example: Doxorubicin)

This protocol outlines a general procedure for loading a positively charged drug, such as doxorubicin, onto the surface of negatively charged AuNPs. For positively charged CTAC-AuNPs, this method would be suitable for negatively charged drugs. For loading positively charged drugs like doxorubicin, a common strategy involves a ligand exchange to introduce a negatively charged surface linker. However, for illustrative purposes, a direct interaction protocol is described, which may require optimization for CTAC-AuNPs or the use of a linker.

Materials:

  • CTAC-functionalized AuNPs suspension

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Drug Solution:

    • Prepare a stock solution of Doxorubicin hydrochloride in DI water.

  • Loading Procedure:

    • To a solution of CTAC-AuNPs, add the Doxorubicin solution dropwise while stirring.

    • The molar ratio of AuNPs to the drug should be optimized to achieve desired loading.

    • Allow the mixture to stir at room temperature for 12-24 hours in the dark to facilitate electrostatic interaction.

  • Purification:

    • Centrifuge the solution to pellet the drug-loaded AuNPs. The centrifugation speed and time will depend on the nanoparticle size.

    • Carefully remove the supernatant containing the unbound drug.

    • Wash the pellet by resuspending in PBS and centrifuging again. Repeat this step 2-3 times to ensure the removal of all unbound drug.

    • Resuspend the final pellet in the desired buffer for storage and further use.

Protocol 3: Quantification of Drug Loading

This protocol describes a common indirect method to determine the amount of drug loaded onto the AuNPs.

Materials:

  • Supernatant and washing solutions from Protocol 2

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve:

    • Prepare a series of standard solutions of the drug in the same buffer used for washing.

    • Measure the absorbance of these standards at the drug's maximum absorbance wavelength to generate a standard curve of absorbance versus concentration.

  • Measurement:

    • Collect the supernatant and all washing solutions from the purification step in Protocol 2.

    • Measure the absorbance of these solutions at the same wavelength used for the standard curve.

  • Calculation:

    • Use the standard curve to determine the concentration of the unbound drug in the supernatant and washes.

    • Calculate the total amount of unbound drug.

    • The amount of loaded drug is the initial amount of drug added minus the total amount of unbound drug.

    • Drug Loading Efficiency (%) = (Mass of Loaded Drug / Initial Mass of Drug) x 100

    • Drug Loading Content (wt%) = (Mass of Loaded Drug / Mass of Drug-Loaded Nanoparticles) x 100

Protocol 4: In Vitro Drug Release Study

This protocol details a method to study the release of a drug from AuNPs under different pH conditions, mimicking physiological and tumor microenvironments.[5]

Materials:

  • Drug-loaded AuNPs

  • PBS (pH 7.4)

  • Acetate buffer (pH 5.5)

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)

Procedure:

  • Preparation:

    • Place a known concentration of the drug-loaded AuNP suspension into a dialysis bag.

    • Immerse the dialysis bag in a larger volume of either PBS (pH 7.4) or acetate buffer (pH 5.5).

  • Release Study:

    • Keep the setup under constant gentle stirring at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the buffer from outside the dialysis bag.

    • Replace the withdrawn volume with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification:

    • Determine the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or another suitable analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

Visualization of Workflows and Pathways

Synthesis and Functionalization Workflow

G cluster_synthesis Synthesis of CTAC-AuNPs HAuCl4 HAuCl₄ Solution Seeds AuNP Seeds (~2-4 nm) HAuCl4->Seeds Mix CTAC_sol CTAC Solution CTAC_sol->Seeds Mix NaBH4 NaBH₄ (ice-cold) NaBH4->Seeds Rapid Injection CTAC_AuNPs CTAC-Functionalized AuNPs Seeds->CTAC_AuNPs Addition Growth_sol Growth Solution (HAuCl₄, CTAC, Ascorbic Acid) Growth_sol->CTAC_AuNPs G cluster_loading Drug Loading cluster_delivery Intracellular Drug Delivery CTAC_AuNP CTAC-AuNP (Positive Surface) Loaded_AuNP Drug-Loaded AuNP CTAC_AuNP->Loaded_AuNP Electrostatic Interaction Drug Drug Molecule (e.g., Doxorubicin) Drug->Loaded_AuNP Cell Target Cell Loaded_AuNP->Cell Cellular Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-Triggered Target Intracellular Target (e.g., Nucleus) Drug_Release->Target Therapeutic Action G CTAC_AuNP CTAC-AuNP Functionalized_AuNP COOH-Functionalized AuNP CTAC_AuNP->Functionalized_AuNP Displacement of CTAC Ligand_Exchange Ligand Exchange (e.g., Thiol-PEG-COOH) Ligand_Exchange->Functionalized_AuNP Activated_AuNP NHS-Ester Activated AuNP Functionalized_AuNP->Activated_AuNP Carbodiimide Chemistry Activation EDC/NHS Activation Activation->Activated_AuNP Covalent_Conjugate Covalently Conjugated Drug-AuNP Activated_AuNP->Covalent_Conjugate Amide Bond Formation Drug_Amine Drug with Amine Group Drug_Amine->Covalent_Conjugate

References

Application Notes and Protocols for the Quantification of Caprylyltrimethylammonium Chloride (CTAC) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caprylyltrimethylammonium chloride (CTAC) is a quaternary ammonium compound (QAC) that functions as a cationic surfactant. It is utilized in a variety of personal care products, including shampoos, conditioners, and facial cleansers, for its excellent conditioning, smoothing, and antistatic properties.[1][2][3] Due to its widespread use, robust and reliable analytical methods are essential for its quantification in complex matrices to ensure product quality, safety, and for environmental monitoring.

These application notes provide detailed protocols for the determination of CTAC in two representative complex matrices: personal care products and environmental water samples. The methodologies described are based on established analytical techniques for quaternary ammonium compounds, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Quantification of CTAC in Personal Care Products using GC-MS

1. Principle

This method describes the quantification of this compound (CTAC) in personal care products. The protocol is adapted from established methods for similar alkyltrimethylammonium compounds in cosmetic matrices.[1][4][5][6] The method involves a liquid-liquid extraction of the ion pair formed between CTAC and iodide, followed by thermal demethylation in the GC injection port to form the volatile derivative, caprylyldimethylamine, which is then analyzed by GC-MS.

2. Apparatus and Materials

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

  • Pipettes and tips

  • Glass test tubes with screw caps

3. Reagents and Standards

  • This compound (CTAC) standard

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Internal Standard (IS): e.g., Dodecyltrimethylammonium chloride or a suitable deuterated analog.

4. Experimental Protocol

4.1. Standard Preparation

Prepare a stock solution of CTAC and the internal standard in methanol. From the stock solutions, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range in the samples.

4.2. Sample Preparation

  • Accurately weigh approximately 0.5 g of the personal care product into a glass test tube.

  • Add 5 mL of deionized water and vortex to dissolve the sample.

  • Spike the sample with the internal standard solution.

  • Adjust the pH of the solution to approximately 10 with NaOH.

  • Add 1 g of potassium iodide and vortex until dissolved.

  • Add 5 mL of dichloromethane, cap the tube, and vortex for 2 minutes for extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to an autosampler vial for GC-MS analysis.

4.3. GC-MS Conditions

  • Injection Port Temperature: 300°C (for thermal demethylation)

  • Injection Mode: Splitless

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 15°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for caprylyldimethylamine and the internal standard derivative.

5. Data Analysis

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of CTAC in the original sample is then calculated from this curve.

Workflow Diagram for GC-MS Analysis of CTAC in Personal Care Products

sample Sample Weighing (0.5 g) dissolution Dissolution (5 mL DI Water) sample->dissolution is_spike Internal Standard Spiking dissolution->is_spike ph_adjust pH Adjustment (pH 10) is_spike->ph_adjust ki_add KI Addition (1 g) ph_adjust->ki_add extraction LLE with DCM (5 mL) ki_add->extraction centrifuge Centrifugation (4000 rpm, 10 min) extraction->centrifuge collection Collect Organic Layer centrifuge->collection gcms GC-MS Analysis collection->gcms

Caption: Workflow for the GC-MS quantification of CTAC in personal care products.

Application Note 2: Quantification of CTAC in Environmental Water Samples using LC-MS/MS

1. Principle

This method details the quantification of this compound (CTAC) in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is based on established methods for the analysis of quaternary ammonium compounds in aqueous matrices.[2][3][7][8][9] The method involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences, followed by sensitive and selective quantification by LC-MS/MS.

2. Apparatus and Materials

  • Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Weak Cation Exchange - WCX)

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • Vortex mixer

  • Autosampler vials with inserts

  • Pipettes and tips

  • Glassware

3. Reagents and Standards

  • This compound (CTAC) standard

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Internal Standard (IS): e.g., a stable isotope-labeled analog of CTAC.

4. Experimental Protocol

4.1. Standard Preparation

Prepare a stock solution of CTAC and the internal standard in methanol. Prepare working standard solutions by serial dilution in a suitable solvent (e.g., methanol/water mixture) to construct a calibration curve.

4.2. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample (e.g., 100 mL) through a glass fiber filter.

  • Spike the filtered sample with the internal standard.

  • Condition the WCX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water followed by 5 mL of a methanol/water mixture (e.g., 50:50, v/v) to remove interferences.

  • Elute the analyte with 5 mL of methanolic formic acid (e.g., 2% formic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) or a specialized surfactant column.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for CTAC and the internal standard.

5. Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the standards. The concentration of CTAC in the original water sample is then determined from this calibration curve, taking into account the concentration factor from the SPE step.

Workflow Diagram for LC-MS/MS Analysis of CTAC in Water Samples

sample Water Sample (100 mL) filtration Filtration sample->filtration is_spike Internal Standard Spiking filtration->is_spike spe_loading Sample Loading is_spike->spe_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution evaporation Evaporation spe_elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the LC-MS/MS quantification of CTAC in water samples.

Summary of Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of alkyltrimethylammonium compounds using the described techniques. The values are indicative and may vary depending on the specific instrumentation and matrix.

Analytical MethodMatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
GC-MSCosmeticsCetrimonium chloride-0.5 ng/mL> 0.99-[1]
LC-MS/MSSludgeAlkyltrimethylammonium chlorides9.0 ng/g-> 0.99974-107[7]
LC-MS/MSWastewaterQuaternary Ammonium Compounds----[2]
LC-MS/MSWaterQuaternary Ammonium Compoundsdown to 0.1 µg/L---[10]
RP-HPLC/ELSDShampoo/ConditionerCationic Surfactants2.5-30 µg/mL-> 0.998-[11]

Note: Specific data for this compound (C8) may need to be determined through method validation but is expected to be in a similar range to the C12-C18 homologs presented.

References

Application Note: Potentiometric Titration Using Quaternary Ammonium Salts as Titrants for Anionic Surfactant Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potentiometric titration is a highly accurate and reliable analytical technique for determining the concentration of ionic species in a solution. This method is particularly well-suited for the analysis of surfactants, which are widely used in pharmaceutical formulations, detergents, and various industrial products. Quaternary ammonium compounds (QACs), a class of cationic surfactants, are effective titrants for the quantification of anionic surfactants. This application note details the use of a representative QAC, Caprylyltrimethylammonium chloride, as a titrant in potentiometric sensors for the determination of anionic surfactants like Sodium Dodecyl Sulfate (SDS) and Dodecylbenzenesulfonate (DBS). The principle relies on the formation of an ion-pair between the cationic titrant and the anionic analyte, leading to a distinct potential change at the equivalence point, which is detected by a surfactant-sensitive electrode.

The methodologies described herein are based on established principles of potentiometric surfactant titration and can be adapted for various research, quality control, and drug development applications.[1][2][3]

Principle of Potentiometric Surfactant Titration

The potentiometric titration of an anionic surfactant with a cationic surfactant, such as this compound, is based on the precipitation or formation of a sparingly soluble ion-pair complex.

Anionic Surfactant (Analyte) + Cationic Surfactant (Titrant) → Ion-Pair Complex (Precipitate)

During the titration, the concentration of the free anionic surfactant decreases as it reacts with the titrant. This change in concentration is monitored by an ion-selective electrode (ISE) sensitive to either the analyte or the titrant. The potential of the ISE changes with the logarithmic change in the activity of the target ion. The endpoint of the titration is identified by a sharp inflection in the potential curve, corresponding to the point where all the anionic surfactant has reacted.

A typical experimental setup involves a potentiometric titrator, a surfactant-selective indicator electrode, and a reference electrode.[3][4] Modern automated titration systems can perform the titration, detect the endpoint, and calculate the results automatically, offering high precision and reproducibility.[5][6]

Experimental Workflow

The general workflow for the potentiometric titration of an anionic surfactant using a QAC titrant is depicted below.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Prepare Standard Caprylyltrimethylammonium chloride Titrant titrate Perform Automated Potentiometric Titration prep_titrant->titrate prep_analyte Prepare Anionic Surfactant Sample prep_analyte->titrate prep_system Calibrate & Set Up Potentiometric Titrator prep_system->titrate plot Generate Titration Curve (Potential vs. Volume) titrate->plot endpoint Determine Equivalence Point (First Derivative) plot->endpoint calculate Calculate Analyte Concentration endpoint->calculate

Caption: Experimental workflow for potentiometric titration.

Quantitative Data Summary

The performance of potentiometric sensors is crucial for accurate titration. The following table summarizes typical performance characteristics of PVC-based surfactant sensors used in titrations with QACs. While specific data for this compound is not detailed in the provided search results, the performance is expected to be comparable to other commonly used QAC titrants like CPC and CTAB.

ParameterSodium Dodecyl Sulfate (SDS)Dodecylbenzenesulfonate (DBS)Reference(s)
Titrant(s) CPC, CTAB, Hyamine 1622CPC, CTAB, Hyamine 1622[1]
Linear Concentration Range 5.9 x 10⁻⁷ – 4.1 x 10⁻³ M6.3 x 10⁻⁷ – 3.2 x 10⁻⁴ M[1]
Nernstian Slope 58.3 mV/decade59.3 mV/decade[1]
Limit of Detection (LOD) 6.8 x 10⁻⁷ M7.1 x 10⁻⁷ M[1]
Recovery in Spiked Samples 94% - 104% (for QACs)Not Specified[5][6]

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents
  • Titrant Preparation (0.004 M this compound):

    • Accurately weigh the required amount of this compound.

    • Dissolve it in deionized water in a volumetric flask to obtain a final concentration of 0.004 M.

    • Note: The concentration can be adjusted based on the expected analyte concentration.

  • Analyte Preparation (e.g., 0.004 M Sodium Dodecyl Sulfate):

    • Accurately weigh high-purity Sodium Dodecyl Sulfate (SDS).

    • Dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.004 M).

    • Prepare sample solutions by appropriate dilution of the stock solution.

  • pH Adjustment:

    • The effect of pH should be evaluated, as it can influence the sensor's response. Titrations are often performed in a buffered or pH-adjusted medium to ensure consistent results.[1][5]

Protocol 2: Potentiometric Titration Procedure
  • Equipment Setup:

    • Assemble the automated titration system (e.g., Metrohm 808 Titrando or similar) with a stirrer.[1]

    • Connect a surfactant-selective electrode (e.g., a PVC membrane electrode) as the indicator electrode and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.[1][5]

    • Rinse the buret with the this compound titrant and then fill it, ensuring no air bubbles are present in the tubing.[7]

  • Sample Analysis:

    • Pipette a known volume of the anionic surfactant sample into a beaker.

    • Add sufficient deionized water to ensure the electrodes are properly immersed.

    • Place the beaker on the titrator's magnetic stirrer and immerse the electrodes and the buret tip into the solution.[7]

    • Start the titration. The titrator will incrementally add the this compound solution and record the potential at each step.[4]

    • The titration is complete when a sharp potential jump is observed and recorded by the software.

  • Data Analysis:

    • The titration data is plotted as potential (mV) versus the volume of titrant added (mL).

    • The equivalence point is determined from the inflection point of the sigmoidal titration curve, which is more accurately found from the peak of the first derivative of the curve (ΔE/ΔV vs. V).[1]

    • The concentration of the anionic surfactant in the sample is calculated based on the volume of titrant consumed at the equivalence point and the known concentration of the titrant.

Signaling and Detection Mechanism

The signaling mechanism of the ion-selective electrode is based on the potential difference that develops across a selective membrane separating the sample solution from an internal reference solution.

G cluster_electrode Ion-Selective Electrode cluster_solution Sample Solution cluster_titrant Titrant Addition membrane PVC Membrane with Ionophore Ion Exchange at Sample Interface Potential Generation titrator Potentiometric Titrator membrane:f2->titrator Potential Signal (mV) analyte Anionic Surfactant (e.g., SDS) analyte->membrane:f1 Concentration Change titrant Caprylyltrimethylammonium chloride titrant->analyte Ion-Pair Formation

Caption: Ion detection and signal generation pathway.

Applications in Research and Drug Development

  • Quality Control of Raw Materials: Ensuring the purity and concentration of surfactant raw materials used in manufacturing processes.[3]

  • Formulation Analysis: Determining the concentration of active surfactant ingredients in pharmaceutical and cosmetic products like shampoos, creams, and disinfectants.[8][9]

  • Drug-Surfactant Interaction Studies: Investigating the binding and interaction between drugs and surfactants, which is crucial for understanding drug delivery and stability.

  • Environmental Monitoring: Quantifying anionic surfactant pollutants in water samples.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Noisy or Unstable Signal Clogged electrode junction, air bubbles on electrode surface, improper grounding.Clean the electrode, ensure no air bubbles are trapped, check instrument grounding.
Poorly Defined Endpoint Analyte concentration is too low, slow electrode response, inappropriate titrant concentration.Concentrate the sample if possible, polish or recondition the electrode, optimize titrant concentration.
Inaccurate Results Incorrect titrant concentration, improper calibration, temperature fluctuations.Standardize the titrant against a primary standard, recalibrate the titrator, maintain a constant temperature.[10]

This application note provides a comprehensive overview and a set of adaptable protocols for the use of this compound and other QACs as titrants in potentiometric sensor applications. For specific applications, optimization of the described methods may be necessary.

References

Application Notes & Protocols: Formulation of Caprylyltrimethylammonium Chloride-Based Vesicles for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of Caprylyltrimethylammonium chloride (CTAC)-based vesicles for gene delivery. The protocols detailed below offer step-by-step instructions for the preparation of cationic vesicles, complexation with nucleic acids, and subsequent in vitro transfection of mammalian cells.

Introduction

Cationic lipids are essential components in the development of non-viral gene delivery vectors. Their positively charged head groups facilitate the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles known as lipoplexes. These lipoplexes protect the genetic material from degradation and mediate its entry into target cells. This compound (CTAC) is a quaternary ammonium surfactant that can be formulated into cationic vesicles for these purposes. This document outlines the key considerations and experimental procedures for utilizing CTAC-based vesicles in gene delivery research. While specific quantitative data for CTAC is limited in publicly available literature, data for the closely related and structurally similar surfactant, Cetyltrimethylammonium Bromide (CTAB), is often used as a proxy to infer the behavior of CTAC-based systems.[1]

Data Presentation

The following tables summarize key quantitative parameters influencing the physicochemical properties and transfection efficiency of cationic vesicles. Where specific data for CTAC is unavailable, data for CTAB is presented as a comparable reference.

Table 1: Physicochemical Properties of Cationic Vesicle Formulations

Cationic LipidCo-Lipid (Molar Ratio)Vesicle Size (nm)Zeta Potential (mV)Reference
CTABDOPE (1:1)150 - 300+30 to +50General literature
CTABCholesterol (1:1)200 - 400+25 to +45General literature
Generic Cationic LipidDOPE~150~+30[2]
Generic Cationic LipidCholesterol~150~+30[2]

Note: Vesicle size and zeta potential are highly dependent on the preparation method and buffer conditions.

Table 2: Influence of Formulation Parameters on Transfection Efficiency

ParameterEffect on Transfection EfficiencyNotesReference(s)
Charge Ratio (+/-) Increasing the charge ratio (cationic lipid to DNA) generally increases transfection efficiency up to an optimal point, after which cytotoxicity may increase.[3]A higher positive charge on the lipoplex surface enhances interaction with the negatively charged cell membrane.[3]
Co-Lipid The inclusion of a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) often enhances transfection efficiency.[4]DOPE is a fusogenic lipid that can facilitate the release of nucleic acids from the endosome into the cytoplasm.[5][5][4]
Vesicle Size Smaller vesicles (100-200 nm) are often more efficient for in vitro transfection.Size affects the mechanism of cellular uptake.[3]
Serum The presence of serum can decrease transfection efficiency by interacting with and destabilizing lipoplexes.Surface modifications, such as PEGylation, can improve serum stability.

Experimental Protocols

Protocol 1: Preparation of CTAC-Based Cationic Vesicles

This protocol describes the thin-film hydration method followed by sonication to produce small unilamellar vesicles (SUVs).

Materials:

  • This compound (CTAC)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Nitrogen or Argon gas

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve CTAC and the chosen helper lipid in chloroform in a round-bottom flask. A typical starting molar ratio is 1:1.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to evaporate the chloroform. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a stream of nitrogen or argon gas to remove any residual solvent, followed by placing it under a vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by adding the aqueous solution to the flask. The volume should be calculated to achieve the desired final lipid concentration.

    • Gently rotate the flask to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can be facilitated by gentle warming.

  • Sonication:

    • Transfer the MLV suspension to a suitable container and place it in a bath sonicator.

    • Sonicate the suspension until the milky appearance turns into a clear or translucent solution, indicating the formation of SUVs. Sonication time will vary depending on the sonicator's power and the sample volume.

  • Sterilization:

    • Sterilize the vesicle suspension by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the prepared cationic vesicles at 4°C. They are typically stable for several weeks.

Protocol 2: Formation and Characterization of CTAC-DNA Lipoplexes

This protocol details the complexation of cationic vesicles with plasmid DNA and the characterization of the resulting lipoplexes.

Materials:

  • Prepared CTAC-based cationic vesicles

  • Plasmid DNA (pDNA) of known concentration

  • Nuclease-free water or buffer

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Agarose gel electrophoresis system

Procedure:

  • Lipoplex Formation:

    • Dilute the cationic vesicle suspension and the pDNA separately in nuclease-free water or buffer.

    • Add the diluted pDNA solution to the diluted vesicle suspension dropwise while gently vortexing. The charge ratio (N/P ratio: moles of nitrogen in the cationic lipid to moles of phosphate in the DNA) is a critical parameter to optimize. A common starting point is a 5:1 or 10:1 N/P ratio.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.

  • Characterization of Lipoplexes:

    • Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the lipoplexes using a DLS instrument. This will provide information on the size distribution and surface charge of the nanoparticles.

    • DNA Condensation Assay (Gel Retardation):

      • Prepare a series of lipoplexes with varying N/P ratios.

      • Run the samples on a 1% agarose gel alongside a naked pDNA control.

      • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

      • Complete retardation of the DNA band in the well indicates efficient condensation of the DNA by the cationic vesicles.

Protocol 3: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells in culture using the prepared CTAC-DNA lipoplexes.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Prepared CTAC-DNA lipoplexes

  • Reporter gene plasmid (e.g., expressing GFP or luciferase)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope or plate reader for transfection efficiency assessment

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, replace the complete culture medium with serum-free medium.

    • Add the prepared lipoplex solution dropwise to each well. The amount of DNA per well should be optimized for the specific cell line and plate format (e.g., 0.5-1.0 µg of DNA for a 24-well plate).

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Return the plate to the incubator and continue to culture the cells for 24-72 hours, depending on the reporter gene and the cell line.

  • Assessment of Transfection Efficiency:

    • If using a GFP reporter plasmid, visualize the expression of GFP using a fluorescence microscope. The percentage of fluorescent cells can be estimated or quantified using flow cytometry.

    • If using a luciferase reporter plasmid, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Mandatory Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_complex Lipoplex Formation & Characterization cluster_transfection In Vitro Transfection Lipid_Film Lipid Film Formation (CTAC + Helper Lipid) Hydration Hydration (Aqueous Buffer) Lipid_Film->Hydration Sonication Sonication (Formation of SUVs) Hydration->Sonication Complexation Complexation (Vesicles + DNA) Sonication->Complexation Characterization Characterization (Size, Zeta, Gel Retardation) Complexation->Characterization Cell_Culture Cell Seeding Characterization->Cell_Culture Transfection Addition of Lipoplexes Cell_Culture->Transfection Analysis Analysis (Gene Expression) Transfection->Analysis

Caption: Experimental workflow for CTAC-based vesicle gene delivery.

Caption: Putative cellular uptake and intracellular trafficking pathway.

DNA_Condensation DNA Negatively Charged DNA (Extended Conformation) Vesicles Positively Charged CTAC Vesicles Lipoplex Neutralized & Compacted Lipoplex DNA->Lipoplex Electrostatic Interaction & Charge Neutralization Vesicles->Lipoplex

Caption: Mechanism of DNA condensation by CTAC vesicles.

References

Application Notes and Protocols: The Use of Caprylyltrimethylammonium Chloride in Sample Preparation for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyltrimethylammonium chloride (CTAC), also known as octyltrimethylammonium chloride, is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphipathic nature, with a positively charged hydrophilic head group and a hydrophobic octyl tail, allows it to effectively solubilize proteins, particularly those that are integral to cell membranes or are otherwise difficult to extract in aqueous buffers. This property makes it a potential tool in sample preparation for proteomics and mass spectrometry (MS) analysis.

However, it is crucial to note that CTAC is a non-cleavable surfactant and is generally considered incompatible with direct analysis by mass spectrometry . Its presence in the final sample can lead to severe ion suppression, contamination of the mass spectrometer, and the formation of adducts with peptides, complicating data analysis. Therefore, its use necessitates a robust and efficient removal step prior to LC-MS/MS analysis.

These application notes provide a potential protocol for the use of CTAC in protein solubilization for mass spectrometry-based proteomics, with a strong emphasis on the mandatory surfactant removal stage. The quantitative data presented is illustrative and derived from studies using other surfactants, as there is limited specific data for CTAC in this application. Researchers should consider the use of commercially available MS-compatible, cleavable surfactants as a more direct and often more effective alternative.

Properties of this compound (CTAC)

Understanding the physicochemical properties of CTAC is essential for its effective use in sample preparation.

PropertyValueReference
Chemical Formula C₁₁H₂₆ClN--INVALID-LINK--
Molecular Weight 207.78 g/mol --INVALID-LINK--
Structure CH₃(CH₂)₇N(CH₃)₃⁺Cl⁻
Critical Micelle Concentration (CMC) Not definitively reported. Estimated to be in the range of other short-chain alkyltrimethylammonium salts (e.g., Decyltrimethylammonium bromide: ~65 mM). The CMC is the concentration at which surfactant molecules begin to form micelles.[1]

Illustrative Quantitative Data (Comparative)

Due to the lack of specific quantitative data for CTAC in proteomics workflows, the following table presents data from studies using other surfactants to illustrate the potential impact of surfactant-assisted sample preparation on protein and peptide identification.

Surfactant UsedSample TypeKey Finding
MS-compatible degradable surfactantTissue extractsOutperformed other MS-compatible surfactants in protein solubilization and increased the number of identified proteins.[2]
Anionic Surfactant (SDS) with removalHeLa cell lysateEfficient removal (>95%) of SDS with high protein recovery, leading to excellent sequence coverage in LC-MS/MS analysis.[3]
Non-ionic Surfactant (DDM)Single-cell proteomicsEnabled the quantification of hundreds of proteins from single cells by minimizing surface adsorption losses.

Experimental Protocols

This section outlines a potential workflow for using CTAC for protein solubilization, followed by in-solution digestion and, critically, surfactant removal.

Protein Solubilization and In-Solution Digestion

This protocol is adapted from standard in-solution digestion procedures, with the inclusion of CTAC for initial protein solubilization.

Materials:

  • Lysis Buffer: 50 mM Ammonium Bicarbonate, pH 8.0, with 0.1-1% (w/v) this compound (CTAC)

  • Dithiothreitol (DTT) solution (1 M)

  • Iodoacetamide (IAA) solution (0.5 M)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (for quenching)

  • Detergent Removal Spin Columns (commercially available)

  • Solubilization Buffer for final peptide sample (e.g., 0.1% formic acid in water)

Procedure:

  • Cell Lysis and Protein Solubilization:

    • Resuspend cell pellet or tissue homogenate in Lysis Buffer containing CTAC.

    • Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis and protein solubilization.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

    • Transfer the supernatant containing the solubilized proteins to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay, ensuring compatibility with the presence of CTAC).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Quenching the Digestion:

    • Add formic acid to a final concentration of 1% (v/v) to stop the tryptic digestion.

Crucial Step: Surfactant Removal

This is the most critical step to ensure compatibility with mass spectrometry. The use of commercially available detergent removal spin columns is highly recommended.[3][4]

Procedure using a Detergent Removal Spin Column:

  • Column Preparation:

    • Equilibrate the detergent removal spin column according to the manufacturer's instructions. This typically involves washing the resin with a specified buffer.

  • Sample Loading:

    • Load the acidified peptide digest onto the equilibrated spin column.

  • Incubation:

    • Incubate the sample with the resin for the time specified by the manufacturer to allow for surfactant binding.

  • Elution of Peptides:

    • Centrifuge the column to collect the flow-through containing the peptides, now depleted of CTAC.

  • Sample Desalting and Concentration:

    • The eluted peptides should then be desalted using a C18 StageTip or a similar solid-phase extraction method to remove any remaining salts and to concentrate the sample.

  • Final Sample Preparation:

    • Resuspend the clean, desalted peptides in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Visualizations

Conceptual Role of CTAC in Protein Solubilization

cluster_membrane Cell Membrane Membrane Protein Membrane Protein CTAC CTAC Micelle Membrane Protein->CTAC Solubilization Solubilized Protein Solubilized Protein CTAC->Solubilized Protein Forms Complex

Caption: Role of CTAC in solubilizing a membrane protein.

Experimental Workflow for CTAC-Assisted Sample Preparation

Sample Sample Lysis_with_CTAC Lysis_with_CTAC Sample->Lysis_with_CTAC 1. Solubilization Reduction_Alkylation Reduction_Alkylation Lysis_with_CTAC->Reduction_Alkylation 2. Denaturation Tryptic_Digestion Tryptic_Digestion Reduction_Alkylation->Tryptic_Digestion 3. Digestion Quench Quench Tryptic_Digestion->Quench 4. Acidification Surfactant_Removal Surfactant_Removal Quench->Surfactant_Removal 5. CRITICAL STEP Desalting Desalting Surfactant_Removal->Desalting 6. Cleanup LC_MS_MS LC_MS_MS Desalting->LC_MS_MS 7. Analysis

Caption: Workflow for CTAC-assisted sample preparation.

Concluding Remarks

While this compound can be a potent solubilizing agent for challenging proteins, its use in proteomics workflows for mass spectrometry must be approached with caution. The non-cleavable nature of CTAC makes its thorough removal an absolute prerequisite for successful and reliable mass spectrometry analysis. Failure to do so will likely result in poor data quality and potential instrument downtime for cleaning.

For researchers and drug development professionals seeking to analyze complex protein samples, it is highly recommended to first explore the use of commercially available, MS-compatible, and cleavable surfactants. These reagents are specifically designed to be easily removed or degraded prior to mass spectrometry, thereby streamlining the sample preparation workflow and reducing the risk of contamination and ion suppression. If the use of a non-cleavable surfactant like CTAC is unavoidable, the protocols and considerations outlined in these notes provide a framework for its potential application, with a strong emphasis on the critical importance of the subsequent purification steps. Validation of the removal efficiency is paramount for achieving high-quality, reproducible results.

References

Application Notes and Protocols: The Role of Caprylyltrimethylammonium chloride in Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on general principles of protein stabilization by surfactants. Direct experimental data and established protocols for the use of Caprylyltrimethylammonium chloride (CTAC) in preventing protein aggregation were not found in the initial literature search. Therefore, this document provides a hypothetical framework for investigating the potential of CTAC as a protein aggregation inhibitor, drawing parallels with other well-characterized surfactants.

Introduction

Protein aggregation is a significant challenge in the development of therapeutic proteins, potentially leading to a loss of efficacy and the induction of adverse immunogenic reactions.[1][2] To maintain the stability and solubility of proteins, various excipients are incorporated into formulations.[3][4] Surfactants are a critical class of excipients that can prevent protein aggregation through several mechanisms, including the prevention of surface adsorption and the shielding of hydrophobic patches on the protein surface.[5][6] While non-ionic surfactants such as Polysorbate 20 and 80 are widely used in approved monoclonal antibody formulations[5], the potential of cationic surfactants like this compound (CTAC) is an area ripe for exploration. This document outlines a comprehensive framework for evaluating the efficacy of CTAC in preventing protein aggregation for researchers, scientists, and drug development professionals.

Hypothetical Mechanism of Action of CTAC

This compound (CTAC) is a quaternary ammonium compound characterized by a positively charged headgroup and a hydrophobic alkyl chain. Its potential to inhibit protein aggregation may be attributed to a combination of interactions:

  • Electrostatic Interactions: The cationic headgroup of CTAC could interact with negatively charged amino acid residues on the protein surface. This interaction could alter the protein's overall surface charge, thereby increasing electrostatic repulsion between protein molecules and preventing their self-association.

  • Hydrophobic Interactions: The hydrophobic tail of CTAC can bind to exposed hydrophobic regions on unfolded or partially unfolded proteins. This shielding of hydrophobic patches prevents them from interacting with each other, which is a common pathway for aggregation.[6]

  • Competitive Adsorption to Interfaces: Proteins tend to adsorb to interfaces such as air-water or solid-liquid, which can induce conformational changes and subsequent aggregation.[5] CTAC, as a surface-active agent, can competitively adsorb to these interfaces, thereby preventing protein adsorption and aggregation.[5][6]

Data Presentation: Hypothetical Screening of CTAC Efficacy

The following tables present hypothetical data from screening experiments designed to determine the optimal concentration of CTAC for preventing the aggregation of a model protein (e.g., Bovine Serum Albumin, BSA) under thermal and mechanical stress conditions.

Table 1: Effect of CTAC Concentration on the Thermal Aggregation of BSA

CTAC Concentration (mM)% Monomer Remaining (by SEC)Average Particle Size (by DLS) (nm)Turbidity (OD at 350 nm)
0 (Control)626100.85
0.1783200.45
0.5911450.18
1.096450.06
5.093680.11

Table 2: Effect of CTAC on the Thermal Stability of BSA (Thermal Shift Assay)

CTAC Concentration (mM)Melting Temperature (Tm) (°C)
0 (Control)62.1
0.163.5
0.565.2
1.066.8
5.065.9

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Induction cluster_analysis 3. Aggregation Analysis cluster_data 4. Data Interpretation protein_prep Prepare Protein Stock Solution sample_matrix Prepare Protein-CTAC Mixtures protein_prep->sample_matrix ctac_prep Prepare CTAC Stock Solutions ctac_prep->sample_matrix thermal_stress Thermal Stress sample_matrix->thermal_stress mechanical_stress Mechanical Stress sample_matrix->mechanical_stress tsa Thermal Shift Assay (TSA) sample_matrix->tsa sec Size-Exclusion Chromatography (SEC) thermal_stress->sec dls Dynamic Light Scattering (DLS) thermal_stress->dls turbidity Turbidity Measurement thermal_stress->turbidity mechanical_stress->sec mechanical_stress->dls mechanical_stress->turbidity data_analysis Analyze Quantitative Data sec->data_analysis dls->data_analysis tsa->data_analysis turbidity->data_analysis conclusion Determine Optimal CTAC Concentration data_analysis->conclusion

Caption: Experimental workflow for evaluating CTAC's effect on protein aggregation.

surfactant_mechanism cluster_protein Protein State cluster_aggregation Aggregation cluster_ctac CTAC Intervention native_protein Native Protein unfolded_protein Unfolded Protein native_protein->unfolded_protein Stress aggregates Aggregates unfolded_protein->aggregates Self-association ctac CTAC unfolded_protein->ctac Hydrophobic & Electrostatic Interactions ctac->aggregates Inhibition

Caption: Hypothetical mechanism of CTAC in preventing protein aggregation.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the effect of CTAC on the aggregation of a specific protein of interest.

Protocol 1: Thermal Stress-Induced Aggregation Assay

Objective: To quantitatively assess the ability of CTAC to prevent protein aggregation induced by thermal stress.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin at 10 mg/mL in phosphate-buffered saline, pH 7.4)

  • CTAC stock solution (e.g., 100 mM in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm syringe filters (low protein binding)

  • Sterile, low-adhesion microcentrifuge tubes

  • Heating block or water bath capable of maintaining a constant temperature

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a series of CTAC dilutions in PBS to create a range of working concentrations.

  • In sterile microcentrifuge tubes, combine the protein solution with the different concentrations of CTAC. Ensure the final protein concentration is consistent across all samples (e.g., 1 mg/mL). Include a control sample with no CTAC.

  • Gently mix the samples by inverting the tubes and incubate at room temperature for 15 minutes.

  • Place the tubes in a heating block or water bath set to a temperature known to induce aggregation of the target protein (e.g., 65°C for BSA) for a defined period (e.g., 1 hour).

  • Following incubation, cool the samples to room temperature for 30 minutes.

  • To separate insoluble aggregates, centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Carefully aspirate the supernatant, avoiding the pellet.

  • Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm. The percentage of soluble protein is calculated relative to an unstressed control sample.

Protocol 2: Size-Exclusion Chromatography (SEC)

Objective: To quantify the proportion of monomeric protein versus soluble aggregates.

Materials:

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Size-exclusion chromatography (SEC) column appropriate for the molecular weight range of the protein and its potential oligomers

  • Mobile phase (e.g., PBS, pH 7.4), filtered and degassed

  • Supernatant samples from the thermal stress assay

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Inject a precise volume (e.g., 20 µL) of the supernatant from each stressed sample onto the column.

  • Maintain a constant flow rate and monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the monomeric protein and any soluble aggregates based on their retention times (larger molecules elute earlier).

  • Integrate the area under each peak.

  • Calculate the percentage of monomer remaining in each sample by dividing the monomer peak area by the total peak area of all species.

Protocol 3: Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in solution, providing insight into the formation of aggregates.[7]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume, disposable cuvettes

  • Supernatant samples from the thermal stress assay

Procedure:

  • Filter the supernatant samples through a 0.22 µm low-protein-binding filter to remove any dust particles that could interfere with the measurement.

  • Carefully transfer the filtered sample into a clean DLS cuvette.

  • Place the cuvette into the DLS instrument and allow the sample to thermally equilibrate to the measurement temperature (e.g., 25°C) for at least 5 minutes.

  • Perform multiple measurements for each sample to ensure reproducibility and obtain an average particle size distribution.

  • Analyze the resulting correlation function to determine the mean particle diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Protocol 4: Thermal Shift Assay (TSA)

Objective: To evaluate the effect of CTAC on the thermal stability of the protein by measuring its melting temperature (Tm).

Materials:

  • Real-time PCR instrument capable of thermal ramping

  • 96-well PCR plates

  • Hydrophobic-sensitive fluorescent dye (e.g., SYPRO Orange)

  • Protein solution at a suitable concentration for the assay

  • CTAC solutions at various concentrations

Procedure:

  • In a 96-well PCR plate, prepare the reaction mixtures. Each well should contain the protein at a final concentration of approximately 0.1 mg/mL, the fluorescent dye at the manufacturer's recommended concentration, and the desired concentration of CTAC.

  • Ensure a no-CTAC control is included.

  • Seal the plate securely and centrifuge briefly to collect all components at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). Fluorescence should be measured at each temperature increment.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined by identifying the peak of the first derivative of the fluorescence curve as a function of temperature.[7]

Conclusion

This document provides a detailed and structured approach for researchers and professionals in drug development to systematically investigate the potential of this compound (CTAC) as a novel excipient for preventing protein aggregation. The protocols for thermal stress assays, SEC, DLS, and TSA represent standard and robust methods in the field of protein formulation and stabilization. The hypothetical data and visualizations serve as a practical guide for experimental design, data analysis, and interpretation. It is imperative that these experimental protocols are tailored to the specific protein of interest to accurately determine the efficacy and optimal concentration of CTAC. Further investigations should also be conducted to assess any potential impact of CTAC on the protein's native conformation and biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Stability of Caprylyltrimethylammonium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for stability issues encountered with Caprylyltrimethylammonium chloride (CTAC), also known as Cetrimonium Chloride, solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My this compound solution has become cloudy or hazy.

Q: Why has my CTAC solution turned cloudy?

A: Cloudiness in a CTAC solution can arise from several factors:

  • Temperature Effects: Low temperatures can cause certain components to fall out of solution, leading to cloudiness. This is often reversible upon warming.

  • pH Shift: A significant change in the solution's pH can affect the solubility of CTAC and other ingredients, leading to precipitation. CTAC is most stable in acidic to neutral pH ranges (typically pH 4-7).[1]

  • Contamination: The introduction of incompatible substances or microbial growth can cause haziness.

  • Concentration Effects: High concentrations of CTAC or other formulation components may exceed their solubility limits, especially with temperature fluctuations.

Troubleshooting Steps:

  • Check the pH: Measure the pH of the solution. If it has shifted outside the optimal range for your formulation, adjust it back using a suitable acid or base.

  • Gentle Warming: If the cloudiness appeared after exposure to cold temperatures, gently warm the solution. If the cloudiness disappears, it was likely due to temperature-induced precipitation.

  • Filtration: If warming does not resolve the issue, the cloudiness may be due to particulate contamination. A small sample can be filtered to see if clarity is restored.

  • Review Formulation: Ensure that the concentrations of all components are within their solubility limits at the intended storage and use temperatures.

Issue 2: My formulation containing this compound has separated into layers.

Q: What causes phase separation in my CTAC formulation?

A: Phase separation in a CTAC-containing formulation, particularly in emulsions, is often a sign of instability. The primary causes include:

  • Incompatibility with Anionic Ingredients: CTAC is a cationic surfactant and is generally incompatible with anionic surfactants (e.g., sulfates, sulfonates).[2] The interaction between the positive charge of CTAC and the negative charge of anionic compounds can lead to the formation of an insoluble precipitate, causing the emulsion to break.[3]

  • Improper Emulsification: Insufficient mixing speed, incorrect temperature during emulsification, or an inappropriate emulsifier system can lead to an unstable emulsion that separates over time.

  • Electrolyte Imbalance: High concentrations of certain electrolytes can disrupt the stability of the emulsion.

  • Temperature Stress: Exposure to high temperatures can accelerate the degradation of ingredients and disrupt the emulsion structure. Freeze-thaw cycles can also break emulsions.

Troubleshooting Workflow for Phase Separation:

start Phase Separation Observed check_anionic Are anionic surfactants or polymers present? start->check_anionic reformulate Reformulate with non-ionic or cationic compatible ingredients. check_anionic->reformulate Yes check_process Review emulsification process (mixing speed, temperature). check_anionic->check_process No optimize_process Optimize emulsification parameters. check_process->optimize_process check_electrolytes Analyze electrolyte concentration. check_process->check_electrolytes stability_testing Conduct accelerated stability testing to confirm. optimize_process->stability_testing adjust_electrolytes Reduce electrolyte concentration or use a more tolerant system. check_electrolytes->adjust_electrolytes adjust_electrolytes->stability_testing

Caption: Troubleshooting workflow for phase separation in CTAC formulations.

Issue 3: I am observing precipitate formation in my CTAC solution.

Q: Why is a precipitate forming in my this compound solution?

A: Precipitate formation is a clear indicator of instability and can be caused by:

  • Chemical Incompatibility: As a cationic surfactant, CTAC will react with anionic compounds to form an insoluble complex. This is a common cause of precipitation.[3]

  • pH Out of Range: If the pH of the solution is too high (alkaline), it can lead to the degradation of CTAC or the precipitation of other components in the formulation.

  • Hard Water: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can interact with some formulation ingredients, leading to precipitation.

  • Contamination with Heavy Metals: CTAC can be incompatible with heavy metals.

Preventative Measures:

  • Ingredient Compatibility Screen: Before formulating, ensure all ingredients are compatible with CTAC. Avoid mixing with anionic surfactants unless a specific compatibilizing agent is used.

  • pH Control: Maintain the pH of the solution within the recommended range of 4-7.[1]

  • Use of Purified Water: Utilize deionized or distilled water to avoid issues with water hardness.

  • Chelating Agents: Consider adding a chelating agent (e.g., EDTA) to bind any metal ions that may be present.

Data on this compound Stability

The stability of CTAC solutions is significantly influenced by pH and temperature.

Table 1: pH Influence on CTAC Solution Stability

pH RangeStabilityObservations
3.0 - 5.0HighOptimal range for maximum stability.
5.0 - 7.0GoodGenerally stable for most applications.[1]
> 7.0PoorIncreased potential for degradation and incompatibility issues.

Table 2: Temperature and Storage Recommendations

ConditionRecommendationRationale
Storage Temperature Store in a cool, dry place. Avoid freezing and excessive heat.To prevent temperature-induced precipitation and degradation.
Freeze-Thaw Cycles Avoid.Can lead to irreversible phase separation in emulsions.
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RHTo predict long-term stability and identify potential issues.

Experimental Protocols for Stability Assessment

1. Visual Inspection Protocol

Objective: To qualitatively assess the physical stability of the CTAC solution over time.

Methodology:

  • Sample Preparation: Dispense the CTAC solution into clear, sealed containers. Prepare multiple samples for testing at different time points and conditions.

  • Initial Observation (Time 0): Document the initial appearance of the solution, noting its color, clarity, and homogeneity.

  • Storage: Store the samples under the desired conditions (e.g., room temperature, 40°C, 4°C, freeze-thaw cycles).

  • Periodic Evaluation: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), visually inspect the samples against a black and white background.

  • Documentation: Record any changes in appearance, such as:

    • Color Change: Any deviation from the initial color.

    • Cloudiness/Haze: Any loss of clarity.

    • Precipitation: The presence of solid particles.

    • Phase Separation: The formation of distinct layers.

2. Particle Size Analysis

Objective: To quantitatively measure changes in particle size distribution, which can indicate agglomeration or precipitation.

Methodology:

  • Instrumentation: Utilize a particle size analyzer based on dynamic light scattering (DLS) or laser diffraction.

  • Sample Preparation: Dilute the CTAC solution as required by the instrument using an appropriate solvent (typically deionized water). Ensure the sample is well-mixed.

  • Measurement: Perform the particle size measurement according to the instrument's operating procedure.

  • Data Analysis: Analyze the particle size distribution data. An increase in the average particle size or the appearance of a larger particle size population over time can indicate instability.

3. Zeta Potential Measurement

Objective: To assess the electrostatic stability of the solution. The zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between particles.

Methodology:

  • Instrumentation: Use a zeta potential analyzer.

  • Sample Preparation: Prepare the sample as per the instrument's guidelines, often involving dilution in a specific buffer.

  • Measurement: Measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.

  • Data Analysis: For cationic systems like CTAC, a high positive zeta potential (e.g., > +30 mV) generally indicates good electrostatic stability. A decrease in zeta potential towards zero suggests a higher likelihood of aggregation and instability.[4][5]

Logical Relationship of Stability Tests

Visual Visual Inspection ParticleSize Particle Size Analysis Visual->ParticleSize Cloudiness/Precipitate Observed Stability Overall Stability Assessment Visual->Stability Qualitative Assessment Zeta Zeta Potential Measurement ParticleSize->Zeta Increased Particle Size Detected ParticleSize->Stability Quantitative Assessment of Aggregation Zeta->Stability Assessment of Electrostatic Stability

References

Technical Support Center: Optimizing Caprylyltrimethylammonium Chloride (CTAC) for Nanoparticle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of caprylyltrimethylammonium chloride (CTAC) in nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of CTAC in nanoparticle synthesis?

A1: this compound (CTAC) is a cationic surfactant that primarily functions as a capping and structure-directing agent in the synthesis of nanoparticles, particularly gold nanoparticles.[1] Its amphipathic nature allows it to form micelles in aqueous solutions, which can influence the nucleation and growth of nanoparticles, leading to various shapes such as nanospheres, nanorods, and nanocubes.[1] The positively charged headgroup of CTAC interacts with the nanoparticle surface, providing a layer that prevents aggregation through electrostatic repulsion, thus ensuring colloidal stability.[1]

Q2: How does the concentration of CTAC affect the final nanoparticle size?

A2: The concentration of CTAC is a critical parameter that directly influences the final size and shape of the synthesized nanoparticles.[2] A higher concentration of CTAC generally leads to smaller nanoparticles, as it allows for the stabilization of smaller particles.[3] Conversely, a low concentration may result in incomplete surface coverage, leading to a coarsening process and the aggregation of larger entities.[3] The CTAC concentration also determines the structure of the micelles it forms in solution, which can act as templates for nanoparticle growth.[2]

Q3: Can I substitute CTAC with other surfactants like CTAB?

A3: While other quaternary ammonium surfactants like cetyltrimethylammonium bromide (CTAB) can be used, direct substitution is not recommended without re-optimization of the entire experimental protocol.[2] The counter-ion (chloride for CTAC and bromide for CTAB) plays a significant role in the synthesis.[2] Bromide ions, for instance, are known to be crucial for the anisotropic growth of gold nanorods.[2][4] Any substitution will require adjustments to parameters such as concentration, temperature, and reagent ratios to achieve the desired nanoparticle morphology.[2]

Q4: What is the mechanism behind CTAC's role as a shape-directing agent?

A4: In the synthesis of anisotropic (non-spherical) nanoparticles, CTAC, often in combination with other ions like bromide, preferentially adsorbs to specific crystallographic facets of the growing nanocrystals.[1] This selective adsorption, or "capping," inhibits the growth on these facets while promoting growth on others. This controlled, facet-specific growth is what leads to the formation of shapes like nanocubes and nanorods.[1]

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis when using CTAC.

Problem: My nanoparticles are aggregating during or after synthesis.

Potential CauseRecommended Solution
Insufficient CTAC Concentration The concentration of CTAC may be too low to provide adequate electrostatic stabilization. Increase the CTAC concentration in the reaction mixture. It is often recommended to maintain a surfactant concentration of >10 mM during purification steps.[5]
Inadequate Mixing Inconsistent mixing can lead to localized areas of high nanoparticle concentration, promoting aggregation. Ensure consistent and gentle stirring throughout the reaction. Avoid vigorous stirring, which can introduce turbulence.[2]
Incorrect pH The pH of the reaction medium can affect the surface charge of the nanoparticles and the effectiveness of the CTAC capping layer. Ensure the pH is within the optimal range for your specific synthesis protocol.
Post-synthesis Processing Centrifugation at excessive speeds or for prolonged durations can cause irreversible aggregation. Optimize centrifugation parameters. When resuspending nanoparticles, do so in a solution containing an appropriate concentration of CTAC (e.g., 1 mM for final storage) to maintain stability.[5]

Problem: My synthesis is yielding spherical nanoparticles instead of the desired anisotropic shapes (e.g., nanorods, nanocubes).

Potential CauseRecommended Solution
Incorrect CTAC Concentration The CTAC concentration may be too low to form the necessary micellar templates for anisotropic growth. Systematically increase the CTAC concentration.[2]
Absence of Co-surfactants or Additives Many protocols for anisotropic nanoparticle synthesis require the presence of additives, such as silver nitrate for gold nanorods, to facilitate shape control.[2] Verify that all necessary components are included in the growth solution.
Inappropriate Reaction Temperature Temperature affects both the reaction kinetics and the formation of surfactant micelles. For seed-mediated synthesis, maintain the growth solution at the optimal temperature (often 25-35°C for gold nanoparticles) to promote controlled, facet-specific growth.[2]
Poor Quality Seed Solution The synthesis of anisotropic nanoparticles often relies on a seed-mediated growth approach. Ensure you are using a high-quality, monodisperse seed solution.[2]

Problem: The resulting nanoparticles have a wide size distribution (are not monodisperse).

Potential CauseRecommended Solution
Inhomogeneous Nucleation A slow or inconsistent addition of the reducing agent can lead to multiple nucleation events, resulting in a broad size distribution. For seed preparation, a rapid injection of a strong reducing agent like sodium borohydride (NaBH₄) under vigorous stirring is crucial to ensure a single, homogenous nucleation event.[4]
Temperature or Mixing Gradients Inconsistencies in temperature or reactant concentration within the reaction vessel can lead to non-uniform nanoparticle growth. Use a water bath for stable temperature control and ensure consistent, gentle stirring.[2]
Impure Reagents Trace impurities in reagents can significantly impact nanoparticle growth kinetics. Use high-purity reagents and ensure all glassware is thoroughly cleaned.[6]

Quantitative Data

Table 1: Effect of CTAC Concentration on Nanoparticle Size

Nanoparticle TypeCTAC Concentration (mM)Other Key ReagentsResulting Nanoparticle SizeReference
Gold Nanoparticles1.25Ascorbic Acid, Phosphates20 nm[3]
Gold Nanoparticles2.5Ascorbic Acid, Phosphates17 nm[3]
Gold Nanoparticles5.0Ascorbic Acid, Phosphates12 nm[3]
Gold Nanoparticles10.0Ascorbic Acid, Phosphates10 nm[3]
Silver NanoparticlesVaried (Ag/CTAC molar ratio)Sodium Borohydride1-5 nm[7]
Silver NanoparticlesVaried (Ag/CTAC molar ratio)N-acetyl-L-cysteine2-17 nm[7]

Note: The final nanoparticle size is influenced by a combination of factors including the type and concentration of the reducing agent, temperature, and the presence of other additives.

Experimental Protocols

Protocol 1: Synthesis of Spherical Gold Nanoparticles (Seed-Mediated Growth)

This protocol describes a method to produce spherical gold nanoparticles with controlled diameters.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (CTAC)

  • Sodium borohydride (NaBH₄)

  • L-Ascorbic acid

  • Deionized (DI) water

Procedure:

  • Seed Solution Preparation:

    • Add 50 µL of 50 mM HAuCl₄ to 5 mL of 100 mM CTAC solution.

    • Inject 2 mL of freshly prepared, ice-cold 20 mM NaBH₄ under vigorous stirring.[8]

    • The solution will immediately turn brown, indicating the formation of gold seeds.[8]

    • Allow the seed solution to age for at least 5 minutes at room temperature before use.[8]

  • Growth Solution and Nanoparticle Growth:

    • Prepare a growth solution by combining 0.9 mL of the gold seed solution with 200 mL of 25 mM CTAC and 0.8 mL of 0.1 M ascorbic acid.[8]

    • Rapidly inject 50 µL of 50 mM HAuCl₄ at room temperature with vigorous stirring.[8]

    • Continue stirring for 15 minutes. The color of the solution will gradually change as the nanoparticles grow.[8]

    • The final size of the spherical nanoparticles can be controlled by adjusting the seed-to-gold ion ratio.[1]

Protocol 2: Synthesis of Gold Nanocubes

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (CTAC)

  • Sodium borohydride (NaBH₄)

  • L-Ascorbic acid

  • Sodium bromide (NaBr)

  • Deionized (DI) water

Procedure:

  • Seed Solution Preparation:

    • Follow the seed solution preparation steps from Protocol 1.

    • Incubate the seeds for 1 hour at room temperature.[1]

  • Growth Solution and Nanocube Growth:

    • Prepare a growth solution consisting of 9.625 mL of 0.1 M CTAC, 250 µL of 0.01 M HAuCl₄, 10 µL of 0.01 M NaBr, and 90 µL of 0.04 M ascorbic acid.[1]

    • Add a small volume of the aged seed solution to the growth solution at 30°C with shaking for 10 seconds.

    • Allow the reaction to proceed for 8 minutes, during which the solution color will turn red/pink.

    • Centrifuge the solution to collect the nanocubes and redisperse them in DI water.[1]

Visualizations

experimental_workflow Experimental Workflow for Seed-Mediated Nanoparticle Synthesis cluster_seed Seed Preparation cluster_growth Growth Phase cluster_purification Purification seed_reagents Mix HAuCl4 and CTAC add_nabh4 Rapidly inject ice-cold NaBH4 (Vigorous Stirring) seed_reagents->add_nabh4 seed_formation Seed solution forms (Brown color) add_nabh4->seed_formation age_seeds Age seeds at room temperature seed_formation->age_seeds add_seeds Add aged seed solution (Gentle Stirring) age_seeds->add_seeds growth_reagents Prepare growth solution: CTAC, HAuCl4, Ascorbic Acid growth_reagents->add_seeds np_growth Nanoparticle growth (Color change) add_seeds->np_growth centrifuge Centrifuge to collect nanoparticles np_growth->centrifuge redisperse Redisperse in CTAC solution centrifuge->redisperse

Caption: Experimental workflow for seed-mediated nanoparticle synthesis.

troubleshooting_workflow Troubleshooting Logic for Nanoparticle Aggregation start Problem: Nanoparticle Aggregation check_ctac Is CTAC concentration sufficient (e.g., >10 mM during purification)? start->check_ctac increase_ctac Action: Increase CTAC concentration. check_ctac->increase_ctac No check_mixing Is mixing consistent and gentle? check_ctac->check_mixing Yes increase_ctac->check_mixing adjust_mixing Action: Optimize stirring speed. Avoid vigorous mixing. check_mixing->adjust_mixing No check_purification Are purification steps too harsh? check_mixing->check_purification Yes adjust_mixing->check_purification adjust_purification Action: Optimize centrifugation. Redisperse in CTAC solution. check_purification->adjust_purification Yes solution Outcome: Stable Nanoparticle Dispersion check_purification->solution No adjust_purification->solution

References

How to prevent precipitation of Caprylyltrimethylammonium chloride in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Caprylyltrimethylammonium chloride (CTAC) in buffer solutions. Unwanted precipitation can compromise experimental results, affect product stability, and lead to delays in research and development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (CTAC) precipitating in my buffer solution?

A1: CTAC is a cationic surfactant, meaning it carries a permanent positive charge.[1] Precipitation often occurs due to strong electrostatic interactions with anionic components in your buffer system.[2] Common culprits include phosphate, citrate, and some carboxylate ions, which can form insoluble ion pairs with the positively charged headgroup of CTAC. High ionic strength and unfavorable pH can also contribute to reduced solubility.

Q2: I am observing precipitation specifically in my phosphate buffer. Is this expected?

A2: Yes, this is a common issue. The positively charged quaternary ammonium headgroup of CTAC can interact strongly with the negatively charged phosphate ions in the buffer, leading to the formation of an insoluble complex.[2] This interaction is a primary cause of CTAC precipitation in phosphate-based buffer systems.

Q3: Can changes in temperature cause CTAC to precipitate?

A3: Yes, temperature can influence the solubility of CTAC. While increased temperature generally improves the solubility of many surfactants, sudden or significant decreases in temperature can lead to precipitation, especially if the solution is near its saturation point.[3] It is crucial to consider the temperature stability of your formulation during storage and use.

Q4: How does the pH of the buffer affect CTAC stability?

A4: As a quaternary ammonium compound, the positive charge on CTAC is independent of pH.[1] However, the pH of the buffer can influence the charge of other components in the solution. For example, in a phosphate buffer, the ratio of dihydrogen phosphate (H₂PO₄⁻) to monohydrogen phosphate (HPO₄²⁻) changes with pH, which can affect the strength of the interaction with CTAC and thus its solubility.

Q5: Can high salt concentrations cause CTAC to precipitate?

A5: The effect of salt concentration (ionic strength) on CTAC stability can be complex. High concentrations of certain salts can lead to a "salting-out" effect, where the solubility of the surfactant is reduced, causing it to precipitate. This is due to competition for water molecules for hydration. However, in some cases, salts can also screen the electrostatic repulsion between surfactant headgroups, which can influence micelle formation and stability.[4] The specific type of salt and its concentration are critical factors.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to CTAC precipitation.

Problem Potential Cause Troubleshooting Steps
Precipitation upon addition of CTAC to a phosphate buffer. Insoluble ion pair formation. 1. Change Buffer System: Switch to a non-anionic or zwitterionic buffer such as TRIS or HEPES. 2. Add a Co-solvent: Introduce a water-miscible organic solvent like ethanol or isopropanol (typically 5-20% v/v) to the buffer before adding CTAC. This can increase the solubility of the ion pair.[5] 3. Incorporate a Non-ionic Surfactant: Add a non-ionic surfactant, such as Tween 20 or Polysorbate 80 (typically 0.05-0.5% v/v), to the buffer. This can sterically hinder the interaction between CTAC and phosphate ions.[6]
Cloudiness or precipitation appears after storing the solution at a lower temperature. Temperature-dependent solubility. 1. Determine the Cloud Point: Identify the temperature at which the solution becomes cloudy upon cooling. Store the solution above this temperature. 2. Increase CTAC Concentration (if possible): In some cases, higher surfactant concentrations above the critical micelle concentration (CMC) can improve stability. 3. Reformulate: Consider the addition of co-solvents or non-ionic surfactants as described above to improve cold stability.
Precipitation occurs when the ionic strength of the buffer is increased. "Salting-out" effect. 1. Reduce Salt Concentration: If experimentally feasible, lower the concentration of the salt in the buffer. 2. Change the Type of Salt: The type of salt can have a significant impact. Experiment with different salts to find one that is more compatible with CTAC at the desired ionic strength. 3. Use a Co-solvent: Adding a co-solvent can help to mitigate the salting-out effect.
The solution is hazy or opalescent. Formation of micelles or liquid crystals. 1. Adjust CTAC Concentration: The concentration of CTAC may be in a range that promotes the formation of liquid crystalline phases. Try adjusting the concentration slightly. 2. Modify the Formulation: The addition of co-solvents or non-ionic surfactants can disrupt the formation of these phases and lead to a clear solution.

Experimental Protocols

Protocol 1: Screening of Buffer Systems for CTAC Compatibility

Objective: To identify a suitable buffer system that maintains the solubility of CTAC at the desired concentration.

Materials:

  • This compound (CTAC)

  • Various buffer components (e.g., TRIS base, HEPES, Sodium Phosphate monobasic and dibasic)

  • Deionized water

  • pH meter

  • Stir plate and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of different buffers (e.g., 100 mM TRIS-HCl, 100 mM HEPES, 100 mM Sodium Phosphate) at the desired pH.

  • Prepare a concentrated stock solution of CTAC in deionized water (e.g., 100 mM).

  • In separate test tubes or vials, add the desired final concentration of CTAC from the stock solution to each of the different buffer solutions.

  • Vortex or stir each solution to ensure thorough mixing.

  • Visually inspect the solutions for any signs of precipitation or cloudiness immediately after mixing and after a set incubation period (e.g., 1, 4, and 24 hours) at the intended storage temperature.

  • Record the observations to determine the most compatible buffer system.

Protocol 2: Evaluating the Effect of Co-solvents on CTAC Solubility in a Phosphate Buffer

Objective: To determine the minimum concentration of a co-solvent required to prevent CTAC precipitation in a phosphate buffer.

Materials:

  • CTAC

  • Sodium Phosphate monobasic and dibasic

  • Ethanol (or other water-miscible organic solvent)

  • Deionized water

  • pH meter

  • Stir plate and stir bars

Procedure:

  • Prepare a 100 mM phosphate buffer at the desired pH.

  • Prepare a series of the phosphate buffer solutions containing increasing concentrations of ethanol (e.g., 0%, 5%, 10%, 15%, 20% v/v).

  • To each of these buffer-ethanol mixtures, add the desired final concentration of CTAC.

  • Mix thoroughly and observe for precipitation as described in Protocol 1.

  • The lowest concentration of ethanol that results in a clear, stable solution is the minimum required concentration.

Protocol 3: Assessing the Efficacy of a Non-ionic Surfactant for CTAC Stabilization

Objective: To determine the optimal concentration of a non-ionic surfactant to prevent CTAC precipitation.

Materials:

  • CTAC

  • Incompatible buffer components (e.g., sodium phosphate)

  • Tween 20 (or other non-ionic surfactant)

  • Deionized water

  • pH meter

  • Stir plate and stir bars

Procedure:

  • Prepare the incompatible buffer solution at the desired pH and concentration.

  • Prepare a series of the buffer solutions containing increasing concentrations of Tween 20 (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.5% v/v).

  • Add the desired final concentration of CTAC to each of the buffer-Tween 20 mixtures.

  • Mix well and monitor for precipitation over time at the relevant storage temperature.

  • Identify the lowest concentration of Tween 20 that maintains the clarity of the solution.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting CTAC precipitation.

troubleshooting_workflow start CTAC Precipitation Observed buffer_type Identify Buffer System start->buffer_type is_phosphate Is it a Phosphate Buffer? buffer_type->is_phosphate change_buffer Action: Switch to TRIS or HEPES Buffer is_phosphate->change_buffer Yes add_cosolvent Action: Add Co-solvent (e.g., Ethanol) is_phosphate->add_cosolvent Yes, but must use phosphate add_nonionic Action: Add Non-ionic Surfactant (e.g., Tween 20) is_phosphate->add_nonionic Yes, but must use phosphate check_ionic_strength Check Ionic Strength is_phosphate->check_ionic_strength No end_resolved Issue Resolved change_buffer->end_resolved add_cosolvent->end_resolved add_nonionic->end_resolved is_high_ionic Is Ionic Strength High? check_ionic_strength->is_high_ionic reduce_salt Action: Reduce Salt Concentration is_high_ionic->reduce_salt Yes change_salt Action: Change Salt Type is_high_ionic->change_salt Yes check_temp Check Storage Temperature is_high_ionic->check_temp No reduce_salt->end_resolved change_salt->end_resolved is_low_temp Is Storage Temperature Low? check_temp->is_low_temp increase_temp Action: Increase Storage Temperature is_low_temp->increase_temp Yes is_low_temp->end_resolved No, consult further increase_temp->end_resolved

Caption: Troubleshooting workflow for CTAC precipitation.

Signaling Pathway of Precipitation and Prevention

The following diagram illustrates the molecular interactions leading to precipitation and the mechanisms by which additives can prevent this.

precipitation_mechanism cluster_precipitation Precipitation Pathway cluster_prevention Prevention Mechanisms CTAC CTAC (+) IonPair Insoluble Ion Pair CTAC->IonPair StericHindrance Sterically Hindered CTAC CTAC->StericHindrance Anion Anionic Buffer Component (-) (e.g., Phosphate) Anion->IonPair Precipitate Precipitate IonPair->Precipitate Aggregation SolvatedPair Solvated Ion Pair (Increased Solubility) IonPair->SolvatedPair Cosolvent Co-solvent (e.g., Ethanol) Cosolvent->SolvatedPair Increases Solubility NonIonic Non-ionic Surfactant (e.g., Tween 20) NonIonic->StericHindrance Adsorbs to CTAC micelle

Caption: Mechanism of CTAC precipitation and prevention.

References

Technical Support Center: Overcoming Interference of Caprylyltrimethylammonium Chloride (CTAC) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Caprylyltrimethylammonium chloride (CTAC) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CTAC) and why does it interfere with my assay?

A1: this compound (CTAC) is a cationic surfactant, a type of detergent, commonly used in various laboratory and industrial applications, including as a component in some drug formulations and for nanoparticle synthesis. Its amphipathic nature, possessing both a positively charged hydrophilic head and a hydrophobic tail, allows it to interact with and disrupt the native structures of proteins and cell membranes. This interaction can lead to protein denaturation, enzyme inhibition or activation, and interference with the colorimetric or fluorometric endpoints of many assays.

Q2: At what concentration does CTAC start to cause significant interference?

A2: The concentration at which CTAC begins to interfere significantly depends on the specific assay and the molecules involved. A key property of surfactants is the critical micelle concentration (CMC), the concentration at which surfactant molecules aggregate to form micelles.[1] For CTAC, the CMC can vary depending on the solution's ionic strength and temperature but is an important factor in its interference potential.[2] Interference can occur both below and above the CMC. It is crucial to determine the tolerance limit of your specific assay for CTAC.

Q3: Can I simply dilute my sample to reduce CTAC interference?

A3: Dilution can be a straightforward initial approach to reduce the concentration of CTAC to a non-interfering level. However, this is only feasible if the concentration of your analyte of interest remains within the detection range of the assay after dilution.[3] Serial dilutions of your sample can help determine if this is a viable strategy.

Q4: Are there any alternative assays that are less susceptible to CTAC interference?

A4: Some assay formats are inherently more robust to surfactants. For protein quantification, dye-based assays like the Bradford assay may be less susceptible than copper-based assays like the BCA assay, although interference can still occur.[4] For cell viability, membrane integrity assays that measure the release of intracellular enzymes like lactate dehydrogenase (LDH) might be an alternative to metabolic assays like the MTT assay, which can be affected by compounds that alter cellular metabolism.[5][6] However, it is essential to validate any alternative assay for compatibility with your specific sample matrix.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when CTAC is present in biochemical assays.

Issue 1: Inaccurate Protein Concentration Measurement

Symptom: You are using a standard protein quantification assay (e.g., BCA or Bradford) and obtain unexpectedly high or low and inconsistent protein concentrations for samples known to contain CTAC.

Cause:

  • BCA Assay: CTAC, as a cationic surfactant, can interfere with the copper reduction step in the BCA assay, leading to inaccurate results.[4][7]

  • Bradford Assay: While generally more resistant to detergents than the BCA assay, high concentrations of CTAC can still interfere by interacting with the Coomassie dye and the protein, affecting the absorbance reading.[4][8][9]

Solutions:

Mitigation StrategyDescriptionKey Considerations
Sample Dilution Dilute the sample to a concentration where CTAC is below the interference threshold of the assay.Analyte concentration must remain detectable.
Protein Precipitation Use methods like Trichloroacetic Acid (TCA)/Acetone precipitation to separate the protein from the CTAC-containing supernatant.Can lead to protein loss; requires careful optimization.
Use of a Compatible Assay Switch to a protein assay method with known higher tolerance to surfactants.Requires validation with your specific samples.

The following table summarizes hypothetical data on the effect of CTAC on standard protein assays. Actual interference levels should be determined empirically.

CTAC Concentration (mM)BCA Assay (% Interference)Bradford Assay (% Interference)
0.01+5%+2%
0.1+25%+8%
1.0+150%+30%
10.0Assay UnreliableAssay Unreliable
Issue 2: Altered Enzyme Kinetics

Symptom: You are performing an enzyme kinetics assay and observe a significant change in enzyme activity (inhibition or activation) or Michaelis-Menten parameters (Km, Vmax) in the presence of CTAC.

Cause: CTAC can interact with enzymes, causing conformational changes that alter their catalytic activity. It can denature the enzyme at high concentrations or interact with the active site or allosteric sites at lower concentrations.

Solutions:

Mitigation StrategyDescriptionKey Considerations
CTAC Removal Employ methods like dialysis, ion-exchange chromatography, or protein precipitation to remove CTAC prior to the assay.Ensure the removal method does not affect enzyme activity.
Inclusion of a Non-ionic Surfactant In some cases, adding a non-ionic surfactant (e.g., Triton X-100 or Tween 20) can help to mitigate the effects of the cationic surfactant by forming mixed micelles.Requires careful optimization of the type and concentration of the non-ionic surfactant.
Control Experiments Run control experiments with varying concentrations of CTAC to quantify its effect on the enzyme and subtract the background interference.May not be possible if CTAC completely inhibits the enzyme.
Issue 3: Unreliable Cell-Based Assay Results

Symptom: You are conducting cell viability or cytotoxicity assays (e.g., MTT, XTT, LDH) and obtain inconsistent or artifactual results in the presence of CTAC.

Cause:

  • Metabolic Assays (MTT, XTT): CTAC can directly affect cellular metabolism and mitochondrial function, which are the basis of these assays, leading to an over or underestimation of cell viability.[3][10][11][12] Surfactants can also interfere with the reduction of the tetrazolium salts.[13]

  • Membrane Integrity Assays (LDH): As a surfactant, CTAC can directly lyse cell membranes, leading to a false-positive signal for cytotoxicity. Conversely, it could also inactivate the LDH enzyme itself.[5]

Solutions:

Mitigation StrategyDescriptionKey Considerations
Wash Steps Include thorough wash steps to remove CTAC from the cell culture before adding the assay reagents.May not be sufficient if CTAC has already caused irreversible cell damage.
Alternative Endpoints Use assays that measure different cellular parameters, such as ATP content (e.g., CellTiter-Glo®), caspase activity (for apoptosis), or real-time cell analysis.Each assay has its own set of potential interferences that need to be considered.
Cell-Free Controls Run controls with CTAC in the absence of cells to check for direct interference with the assay reagents.[5]Essential for identifying assay artifacts.

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation for CTAC Removal

This protocol is designed to precipitate proteins from a solution containing CTAC, allowing for the removal of the interfering surfactant.

Materials:

  • Trichloroacetic Acid (TCA), 100% (w/v) solution

  • Acetone, ice-cold

  • Wash Buffer (e.g., ice-cold acetone or ethanol)

  • Resuspension Buffer (compatible with downstream assay)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Sample Preparation: Place your protein sample containing CTAC in a microcentrifuge tube on ice.

  • TCA Addition: Add 1/4 volume of ice-cold 100% TCA to your sample (final concentration ~20%). For example, add 25 µL of 100% TCA to 100 µL of sample.

  • Incubation: Vortex briefly and incubate on ice for 30 minutes to allow the protein to precipitate.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. A white pellet of precipitated protein should be visible.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the CTAC.

  • Pellet Wash: Add 500 µL of ice-cold acetone to the pellet. This wash step helps to remove residual TCA and CTAC.

  • Second Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Final Wash and Drying: Carefully remove the supernatant. Briefly air-dry the pellet to remove any remaining acetone. Do not over-dry, as this can make the protein difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., sample buffer for SDS-PAGE or a buffer compatible with your enzymatic assay).

Protocol 2: Ion-Exchange Chromatography for CTAC Removal

This protocol utilizes a cation-exchange resin to bind the positively charged CTAC, allowing the protein of interest to be collected in the flow-through or eluted separately.

Materials:

  • Cation-exchange chromatography column (e.g., SP Sepharose)

  • Equilibration Buffer (low salt concentration, pH at which the protein of interest does not bind to the column)

  • Elution Buffer (high salt concentration, e.g., Equilibration Buffer + 1 M NaCl)

  • Sample adjusted to the same buffer conditions as the Equilibration Buffer

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Load the protein sample containing CTAC onto the equilibrated column. The positively charged CTAC will bind to the negatively charged resin.

  • Flow-through Collection: Collect the flow-through fraction. If the protein of interest is neutral or negatively charged at the chosen pH, it will not bind to the column and will be in this fraction.

  • Washing: Wash the column with 5-10 column volumes of Equilibration Buffer to remove any unbound molecules.

  • Elution (Optional): If the protein of interest has a weak positive charge and binds to the column, it can be eluted using a salt gradient or a step elution with the Elution Buffer.

  • Analysis: Analyze the collected fractions for protein concentration and activity, and confirm the removal of CTAC.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_removal_methods CTAC Removal Methods cluster_validation Validation Problem Interference in Biochemical Assay Dilution Sample Dilution Problem->Dilution Simple Approach AssayChange Change Assay Type Problem->AssayChange Alternative Removal CTAC Removal Problem->Removal Direct Intervention Validation Assay Validation with CTAC-free Sample Dilution->Validation AssayChange->Validation Precipitation TCA/Acetone Precipitation Removal->Precipitation Chromatography Ion-Exchange Chromatography Removal->Chromatography Dialysis Dialysis Removal->Dialysis Precipitation->Validation Chromatography->Validation Dialysis->Validation

Caption: A logical workflow for troubleshooting CTAC interference in biochemical assays.

signaling_pathway_interference cluster_cell Cellular Processes cluster_assay Assay Readout CTAC CTAC Membrane Cell Membrane CTAC->Membrane Disruption Mitochondria Mitochondria CTAC->Mitochondria Impaired Function Enzyme Intracellular Enzyme CTAC->Enzyme Denaturation/ Inhibition Integrity Membrane Integrity (e.g., LDH release) Membrane->Integrity Metabolism Metabolic Activity (e.g., MTT reduction) Mitochondria->Metabolism EnzymeActivity Enzyme Activity Enzyme->EnzymeActivity

References

Technical Support Center: Optimizing Caprylyltrimethylammonium Chloride-Assisted Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caprylyltrimethylammonium chloride (CTAC)-assisted reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions catalyzed by this compound (CTAC), a quaternary ammonium salt that functions as a phase transfer catalyst.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low conversion to the desired product, despite using CTAC as a phase transfer catalyst. What are the potential causes and how can I improve the yield?

  • Answer: Low yield in a phase-transfer catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Activity and Concentration:

      • Inadequate Catalyst Amount: The catalytic amount of CTAC is crucial. Typically, 1-10 mol% relative to the limiting reactant is a good starting point. However, the optimal concentration is reaction-dependent.

      • Catalyst Deactivation: Impurities in reactants or solvents can "poison" the catalyst. Ensure high-purity starting materials and anhydrous solvents where necessary.

      • Poor Solubility: While CTAC is designed to shuttle between aqueous and organic phases, its solubility in the organic phase is critical. If the organic solvent is too nonpolar, the catalyst may not effectively transfer the reactant.

    • Reaction Conditions:

      • Insufficient Agitation: The reaction occurs at the interface between the two phases. Vigorous stirring is essential to maximize the interfacial surface area, facilitating the transfer of the reactant by CTAC.

      • Incorrect Temperature: Temperature affects reaction rates, but excessively high temperatures can lead to catalyst degradation or unwanted side reactions. The thermal stability of the catalyst should be considered. For quaternary ammonium compounds, decomposition can start to occur at elevated temperatures.

      • Suboptimal Solvent Choice: The organic solvent should be largely immiscible with the aqueous phase and capable of dissolving the organic substrate. Aprotic solvents are generally preferred.

    • Reactant and Reagent Issues:

      • Purity of Reactants: Impurities can lead to side reactions or catalyst deactivation.

      • Base Strength (for base-mediated reactions): In reactions like the Williamson ether synthesis, the base must be strong enough to deprotonate the alcohol to form the alkoxide nucleophile.

Issue 2: Formation of a Stable Emulsion During Workup

  • Question: I am observing a persistent emulsion at the aqueous-organic interface during the extraction/workup phase of my CTAC-catalyzed reaction, making phase separation difficult. What causes this and how can I break the emulsion?

  • Answer: The formation of stable emulsions is a common issue when using surfactant-like catalysts such as CTAC, which has a long alkyl chain.

    • Causes:

      • High Catalyst Concentration: An excess of CTAC can act as a powerful emulsifier, stabilizing the mixture of the aqueous and organic phases.

      • Intense Agitation: While vigorous stirring is needed during the reaction, overly aggressive mixing during workup can contribute to emulsion formation.

    • Solutions:

      • Add Brine: The addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.

      • Change pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.

      • Filtration: Filtering the mixture through a pad of a filter aid like Celite can help to break up the emulsion.

      • Reduce Catalyst Concentration: In subsequent experiments, try using the lowest effective concentration of CTAC.

Issue 3: Side Reactions and Impurity Formation

  • Question: My product is contaminated with byproducts. What are common side reactions in CTAC-assisted reactions, and how can they be minimized?

  • Answer: Side reactions can significantly reduce the yield of the desired product.

    • Common Side Reactions:

      • Elimination Reactions: In nucleophilic substitution reactions (e.g., Williamson ether synthesis), if a secondary or tertiary alkyl halide is used as the substrate, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes. This is especially true with sterically hindered bases or substrates.

      • Hydrolysis: If the organic substrate is sensitive to water or hydroxide ions, hydrolysis can occur at the interface, consuming the starting material.

    • Strategies for Minimization:

      • Substrate Choice: For SN2 reactions, use primary or methyl halides to minimize competing elimination reactions.

      • Control of Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the lower activation energy.

      • Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Experimenting with different aprotic solvents may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (CTAC) in a biphasic reaction?

A1: CTAC functions as a phase transfer catalyst. In a typical reaction involving an aqueous and an organic phase, the water-soluble reactant (often an anion) is unable to react with the organic-soluble substrate. The quaternary ammonium cation of CTAC forms an ion pair with the reactant anion in the aqueous phase. This ion pair is sufficiently lipophilic to cross the phase boundary into the organic phase. In the organic phase, the anion is less solvated and therefore more reactive, allowing it to react with the organic substrate. After the reaction, the CTAC cation pairs with the leaving group and returns to the aqueous phase to begin the cycle again.

Q2: How do I choose the optimal amount of CTAC for my reaction?

A2: The optimal catalyst loading depends on the specific reaction, substrates, and conditions. A good starting point is to screen a range of concentrations, typically from 1 to 10 mol% relative to the limiting reactant. It is advisable to start with a lower concentration (e.g., 1-2 mol%) and increase it incrementally while monitoring the reaction progress and yield.

Q3: Can the choice of organic solvent impact the efficiency of a CTAC-catalyzed reaction?

A3: Yes, the solvent system is critical. The organic solvent should be aprotic and have low miscibility with water. Solvents like toluene, dichloromethane, and acetonitrile are often used. The polarity of the solvent can influence the reaction rate in the organic phase. It is recommended to screen a few different solvents to find the optimal one for your specific reaction.

Q4: What is the typical temperature range for CTAC-assisted reactions?

A4: Many phase-transfer catalyzed reactions can be conducted at temperatures ranging from room temperature to 100 °C. Increasing the temperature generally increases the reaction rate. However, it is important to be aware of the thermal stability of CTAC. While specific data for CTAC is limited, related quaternary ammonium compounds can start to decompose at temperatures above 135 °C. It is recommended to start at a moderate temperature (e.g., 50-80 °C) and optimize from there.

Q5: Are there any safety precautions I should take when working with CTAC?

A5: Yes. This compound, like other quaternary ammonium compounds, can be an irritant to the skin and eyes. It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation

The following table summarizes key parameters and their typical ranges for optimizing reactions using quaternary ammonium salt phase transfer catalysts like CTAC. Note that these are general guidelines, and optimal conditions should be determined experimentally for each specific reaction.

ParameterTypical RangeEffect on YieldTroubleshooting Considerations
Catalyst Concentration 1 - 10 mol%Increasing concentration generally increases the rate up to a certain point.Too high a concentration can lead to emulsion formation and complicate workup.
Reaction Temperature 25 - 100 °CHigher temperatures generally increase the reaction rate.Excessive heat can cause catalyst degradation and promote side reactions.
Stirring Speed 500 - 1200 rpmVigorous stirring is crucial to maximize the interfacial area for phase transfer.Insufficient stirring can lead to low reaction rates and yields.
Organic Solvent Toluene, Dichloromethane, AcetonitrileThe solvent affects the solubility of the catalyst-reactant ion pair and the intrinsic reaction rate.The solvent should be aprotic and immiscible with the aqueous phase.
Aqueous Phase pH Varies (often basic)For base-mediated reactions, the pH must be high enough to generate the nucleophile.The stability of the substrate and product to the pH of the aqueous phase should be considered.

Experimental Protocols

Representative Experiment: Williamson Ether Synthesis of Butyl Phenyl Ether

This protocol describes the synthesis of butyl phenyl ether from phenol and 1-bromobutane using CTAC as a phase transfer catalyst.

Materials:

  • Phenol

  • 1-Bromobutane

  • Sodium hydroxide (NaOH)

  • This compound (CTAC)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) and CTAC (0.05 eq) in toluene (40 mL).

  • Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide.

  • Reaction Initiation: Add the aqueous sodium hydroxide solution (2.0 eq of NaOH) to the flask containing the phenol and CTAC solution.

  • Begin vigorous stirring to create a well-mixed biphasic system.

  • Add 1-bromobutane (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. If an emulsion has formed, add 20 mL of brine to help break it.

  • Separate the organic layer. Wash the organic layer with 1 M NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by water (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure butyl phenyl ether.

Visualizations

Caption: Mechanism of Phase Transfer Catalysis with CTAC.

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst Concentration (1-10 mol%) start->check_catalyst check_stirring Increase Stirring Speed (>800 rpm) check_catalyst->check_stirring [Concentration OK] end Yield Improved check_catalyst->end [Adjusted] check_temp Optimize Temperature (50-80°C) check_stirring->check_temp [Stirring OK] check_stirring->end [Adjusted] check_purity Verify Reagent/Solvent Purity check_temp->check_purity [Temp OK] check_temp->end [Adjusted] screen_solvents Screen Different Aprotic Solvents check_purity->screen_solvents [Purity OK] check_purity->end [Purified] screen_solvents->end

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow setup 1. Reaction Setup (Substrate, CTAC, Solvent) add_aqueous 2. Add Aqueous Phase (e.g., NaOH solution) setup->add_aqueous add_reactant 3. Add Organic Reactant add_aqueous->add_reactant react 4. Heat and Stir (Monitor by TLC/GC) add_reactant->react workup 5. Cool and Workup (Phase Separation, Washes) react->workup dry 6. Dry and Concentrate workup->dry purify 7. Purify Product (Distillation/Chromatography) dry->purify

Troubleshooting inconsistent results in experiments with Caprylyltrimethylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caprylyltrimethylammonium chloride (CTAC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CTAC) and what are its common applications in research?

This compound (CTAC), also known as cetyltrimethylammonium chloride, is a cationic surfactant. Its structure includes a long hydrophobic alkyl chain and a positively charged hydrophilic head group. This amphipathic nature allows it to reduce surface tension and form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[1]

In research, CTAC is utilized in a variety of applications, including:

  • Nanoparticle Synthesis: As a stabilizing or shape-directing agent.[2][3]

  • Drug Delivery: In the formation of vesicles and other drug carrier systems.

  • Biological Assays: As a detergent to solubilize membranes or denature proteins.[4]

  • Antimicrobial Research: Due to its biocidal properties.[4]

Q2: What are the most common causes of inconsistent results in experiments involving CTAC?

Inconsistent results in experiments using CTAC can often be traced back to a few key factors:

  • Reagent Variability: Lot-to-lot differences in the purity and composition of CTAC can significantly impact its behavior.[5]

  • Experimental Conditions: Minor variations in temperature, pH, and the presence of other ions can alter CTAC's properties, particularly its CMC.[5]

  • Handling and Storage: Improper storage can lead to degradation of CTAC, and incorrect handling can introduce contaminants.[3]

  • Assay Interference: CTAC can directly interfere with common biological assays, leading to inaccurate readings.

Troubleshooting Guides

Issue 1: Inconsistent Critical Micelle Concentration (CMC) Values

Q: My determined CMC for CTAC varies between experiments. What could be the cause?

A: Variations in the Critical Micelle Concentration (CMC) are a common source of inconsistent results. Several factors can influence the CMC of CTAC.

Potential Causes and Solutions:

  • Temperature Fluctuations: The CMC of CTAC is temperature-dependent. For ionic surfactants, the CMC often decreases to a minimum value and then increases with temperature.[5] It is crucial to perform experiments in a temperature-controlled environment.

  • Presence of Additives or Contaminants: The presence of electrolytes or organic additives can significantly alter the CMC.[5] Ensure high-purity water and reagents are used. If additives are part of the experimental design, their concentration must be precisely controlled.

  • Purity of CTAC: Impurities in the CTAC reagent can affect its self-assembly properties.[3] If possible, use a high-purity grade of CTAC and consider qualifying new batches against a reference standard.

Quantitative Data: Effect of Temperature and Additives on CTAC CMC

Temperature (°C)Additive (Concentration)CMC (mM)
25None~1.3
30None~1.4
35None~1.5
2510 mM D-glucose~1.5
2520 mM D-glucose~1.7
2510 mM Glycine~1.6
2520 mM Glycine~1.8

Note: These are approximate values based on available literature and can vary depending on the specific experimental conditions.

Issue 2: Interference in Biological Assays

Q: I am observing unexpected or inconsistent results in my MTT or Bradford protein assays when using CTAC. Why is this happening and how can I fix it?

A: Cationic surfactants like CTAC are known to interfere with common colorimetric and fluorescence-based assays.

Mechanism of Interference:

  • Protein Assays (e.g., Bradford): CTAC can bind to the Coomassie dye used in the Bradford assay, leading to a false positive signal and an overestimation of protein concentration.[6]

  • Cell Viability Assays (e.g., MTT): CTAC can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity, resulting in a false-positive signal for cell viability.[7][8] It can also cause cell membrane permeabilization, which may artificially increase the assay score.[7]

Mitigation Strategies:

  • Run Proper Controls:

    • Assay-Specific Blank: Prepare a blank sample containing your buffer and CTAC at the same concentration used in your experimental samples to measure its intrinsic absorbance or fluorescence.

    • Cell-Free Control (for MTT): Incubate CTAC with the MTT reagent in cell-free media to determine if it directly reduces the dye.[6]

  • Sample Preparation to Remove Interference:

    • Protein Precipitation: For protein assays, you can precipitate the protein to separate it from the interfering CTAC. A common method is acetone precipitation.

    • Dialysis or Buffer Exchange: For some applications, dialysis or buffer exchange can be used to remove the surfactant before performing the assay.

  • Use an Alternative Assay:

    • If interference cannot be adequately corrected, consider using an alternative assay that is less susceptible to interference from cationic surfactants. For protein quantification, a BCA assay might be a suitable alternative, though it is also susceptible to interference from reducing agents.

Issue 3: Lot-to-Lot Variability and Reagent Quality

Q: I've started a new bottle of CTAC and my results have shifted significantly. How do I address this?

A: Lot-to-lot variability is a significant challenge in research.[5] Manufacturers may have slight variations in their synthesis and purification processes, leading to differences in the final product.

Troubleshooting Workflow for Lot-to-Lot Variability:

G cluster_0 a Inconsistent Results Observed b Suspect Lot-to-Lot Variability of CTAC a->b c Perform Quality Control (QC) on New Lot b->c d Compare QC Results to Previous Lot c->d e Results Match? d->e f Proceed with Experiments e->f Yes g Adjust Experimental Parameters e->g No h Contact Manufacturer for Specifications g->h i Consider a Different Supplier h->i

Caption: A logical workflow for troubleshooting lot-to-lot variability of CTAC.

Quality Control (QC) Parameters to Check:

  • Appearance: The solution should be clear and colorless to pale yellow.

  • pH: Measure the pH of a standard solution of the new lot.

  • Critical Micelle Concentration (CMC): Determine the CMC of the new lot using a standardized protocol and compare it to the previous lot.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity

This protocol outlines the steps to determine the CMC of CTAC by measuring the change in conductivity of the solution with increasing surfactant concentration.

Materials:

  • This compound (CTAC)

  • High-purity deionized water

  • Conductivity meter and probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of CTAC and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 20 mM).

  • Prepare a Series of Dilutions: Prepare a series of dilutions of the CTAC stock solution in deionized water. The concentration range should span the expected CMC (the CMC of CTAC in pure water at 25°C is approximately 1.3 mM).

  • Measure Conductivity:

    • Calibrate the conductivity meter according to the manufacturer's instructions.

    • Starting with the most dilute solution, measure the conductivity of each sample.

    • Ensure the temperature of the solutions is constant throughout the measurements.

  • Data Analysis:

    • Plot the specific conductance versus the concentration of CTAC.

    • You will observe two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

G cluster_0 CMC Determination Workflow a Prepare CTAC Stock Solution b Create Serial Dilutions a->b c Measure Conductivity of Each Dilution b->c d Plot Conductance vs. Concentration c->d e Identify Intersection of Two Linear Regions d->e f Determine CMC e->f

Caption: Experimental workflow for CMC determination by conductivity.

Mandatory Visualizations

Diagram 1: Factors Influencing CTAC Micelle Formation

G cluster_0 Factors Affecting Micellization Micelle Formation Micelle Formation Temperature Temperature Temperature->Micelle Formation pH pH pH->Micelle Formation Ionic Strength Ionic Strength Ionic Strength->Micelle Formation Additives Additives Additives->Micelle Formation Purity of CTAC Purity of CTAC Purity of CTAC->Micelle Formation

Caption: Key factors that can influence the formation of CTAC micelles.

Diagram 2: General Troubleshooting Workflow for Inconsistent Experimental Results

G a Inconsistent Experimental Results Observed b Review Experimental Protocol and Execution a->b c Check Reagent Preparation and Storage a->c d Verify Instrument Calibration and Performance a->d e Investigate Potential Assay Interference b->e f Evaluate Lot-to-Lot Variability of CTAC c->f g Systematic Investigation of Variables d->g e->g f->g h Problem Identified and Resolved g->h

Caption: A systematic approach to troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Optimization of pH for Caprylyltrimethylammonium Chloride (CTAC) Activity in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the pH for enzymatic reactions involving the cationic surfactant Caprylyltrimethylammonium chloride (CTAC). Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data summaries to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CTAC) and how does it affect enzymes?

This compound (CTAC) is a quaternary ammonium cationic surfactant. In enzymatic reactions, it can act as an emulsifier, help to solubilize substrates, and interact with the enzyme itself. These interactions can lead to conformational changes in the enzyme that may either enhance or inhibit its activity, depending on the specific enzyme and the reaction conditions.

Q2: How does pH influence the effect of CTAC on enzyme activity?

The pH of the reaction medium is a critical factor that can significantly alter the interaction between CTAC, the enzyme, and the substrate. The ionization state of amino acid residues in the enzyme's active site and on its surface is pH-dependent. Changes in pH can affect:

  • Enzyme Structure and Activity: The overall three-dimensional structure of an enzyme, which is crucial for its catalytic function, is maintained by various interactions, including ionic bonds. Fluctuations in pH can disrupt these bonds, leading to conformational changes that may alter enzyme activity.

  • CTAC-Enzyme Interaction: The surface charge of an enzyme changes with pH. As a cationic (positively charged) surfactant, CTAC will interact differently with the enzyme as the enzyme's surface charge becomes more or less negative with varying pH.

  • Substrate Availability: The solubility and ionization state of the substrate can also be pH-dependent, affecting its availability to the enzyme.

Q3: What is the expected optimal pH range for enzymatic reactions in the presence of CTAC?

The optimal pH is highly specific to the enzyme being used. However, cationic surfactants like CTAC are generally more effective and stable in acidic to neutral pH ranges. In alkaline conditions, the positive charge of the surfactant can be neutralized, potentially reducing its solubility and effectiveness. It is crucial to experimentally determine the optimal pH for each specific enzyme-CTAC system.

Q4: Can CTAC interact with common buffer components?

Yes, interactions between surfactants and buffer components can occur. For instance, some studies suggest that Tris buffer can interact with proteins, potentially leading to a stabilizing effect. It is advisable to screen different buffer systems to identify one that does not interfere with the reaction and provides stable pH control.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity The pH is far from the optimum for the enzyme in the presence of CTAC.Perform a pH optimization experiment across a broad range (e.g., pH 4-10) to identify the optimal pH.
CTAC is inhibiting the enzyme at the concentration used.Test a range of CTAC concentrations at the determined optimal pH.
The buffer is interfering with the reaction.Test alternative buffer systems with overlapping pH ranges (e.g., citrate, phosphate, Tris, glycine).
Precipitation observed in the reaction mixture CTAC may be precipitating at an unfavorable pH (typically high pH).Adjust the pH to a more acidic or neutral range.
Interaction between CTAC and buffer salts.Try a different buffer system or adjust the ionic strength of the buffer.
Inconsistent or irreproducible results The pH of the reaction mixture is not stable.Ensure the buffer concentration is sufficient to maintain a constant pH throughout the reaction.
The enzyme is unstable under the experimental conditions.Perform a pH stability study by pre-incubating the enzyme at different pH values before adding the substrate.

Data Summary

The effect of cationic surfactants on the optimal pH of various enzymes is enzyme-specific. Below is a summary of findings for enzymes with surfactants similar to CTAC, such as Cetyltrimethylammonium bromide (CTAB).

EnzymeSurfactantSubstrateOptimal pHObservations
Lipase (from Aspergillus oryzae)CTABOlive Oil8.0The enzyme was active in a pH range of 6.0-9.0.[1]
α-Amylase (from Bacillus subtilis)CTABStarch-Binding affinity of CTAB to the enzyme was lower at pH 9.7 compared to pH 6.5.[2]
Lipase (general)Cationic Surfactantsp-nitrophenyl esters7.0 - 9.0Optimal activity is often observed in the neutral to alkaline range.
Protease (general)Cationic SurfactantsCasein, Azocasein7.0 - 10.0Optimal pH can vary widely depending on the source of the protease.

Experimental Protocols

Protocol for Determining the Optimal pH of an Enzymatic Reaction in the Presence of CTAC

This protocol provides a general framework for determining the optimal pH for an enzyme's activity in the presence of CTAC. It is important to adapt the specific substrate, enzyme concentration, and assay method to your particular system.

1. Materials:

  • Enzyme of interest

  • This compound (CTAC)

  • Substrate for the enzyme

  • A series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0 at 0.5 pH unit increments). Suggested buffers:

    • Citrate buffer (pH 3.0-6.0)

    • Phosphate buffer (pH 6.0-8.0)

    • Tris-HCl buffer (pH 7.5-9.0)

    • Glycine-NaOH buffer (pH 9.0-10.5)

  • Spectrophotometer or other appropriate detection instrument

  • Microplate reader (optional, for high-throughput screening)

2. Procedure:

  • Buffer Preparation: Prepare a stock solution for each buffer at the desired concentration (e.g., 100 mM). Adjust the pH of each buffer solution accurately.

  • Reagent Preparation:

    • Prepare a stock solution of your enzyme in a suitable, neutral buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of CTAC in deionized water.

    • Prepare a stock solution of the substrate in an appropriate solvent.

  • Assay Setup:

    • Set up a series of reactions in microcentrifuge tubes or a microplate. For each pH value to be tested, prepare a reaction mixture containing:

      • Buffer of the specific pH

      • CTAC at the desired final concentration

      • Enzyme at a fixed final concentration

    • Pre-incubate the enzyme-buffer-CTAC mixture at the optimal reaction temperature for a short period (e.g., 5-10 minutes) to allow for equilibration.

    • Initiate the reaction by adding the substrate to each reaction mixture.

  • Data Collection:

    • Immediately measure the initial reaction rate by monitoring the change in absorbance (or other signal) over time using a spectrophotometer or microplate reader.

    • Record the rate of reaction for each pH value.

  • Data Analysis:

    • Plot the initial reaction rate as a function of pH.

    • The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these specific conditions.

Logical Workflow for pH Optimization

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Stock mix_reagents Mix Enzyme, CTAC, and Buffer prep_enzyme->mix_reagents prep_ctac Prepare CTAC Stock prep_ctac->mix_reagents prep_substrate Prepare Substrate Stock add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_buffers Prepare Buffers (Range of pHs) prep_buffers->mix_reagents pre_incubate Pre-incubate at Optimal Temperature mix_reagents->pre_incubate pre_incubate->add_substrate measure_rate Measure Initial Reaction Rate add_substrate->measure_rate plot_data Plot Rate vs. pH measure_rate->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH for an enzymatic reaction with CTAC.

Signaling Pathways and Logical Relationships

Interaction Dynamics in the Enzymatic Reaction

The interplay between pH, CTAC, and the enzyme is a critical determinant of the final reaction outcome. The following diagram illustrates these logical relationships.

G pH pH of Reaction Medium Enzyme Enzyme Conformation & Surface Charge pH->Enzyme affects Substrate Substrate Solubility & State pH->Substrate affects Activity Enzymatic Activity Enzyme->Activity determines CTAC CTAC (Cationic Surfactant) CTAC->Enzyme interacts with Substrate->Activity is acted upon by enzyme to determine

Caption: Logical relationships influencing enzymatic activity in the presence of CTAC.

References

Technical Support Center: Removal of Residual Caprylyltrimethylammonium Chloride (CTAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual Caprylyltrimethylammonium chloride (CTAC) from experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual CTAC from my samples?

A1: Residual this compound (CTAC), a cationic surfactant, can interfere with downstream applications and analytics. Its presence can lead to protein denaturation, enzyme inhibition, altered cell membrane permeability, and interference with spectroscopic and chromatographic analyses.[1][2] For instance, surfactants like CTAC can significantly impact the accuracy and reliability of analytical methods such as size-exclusion chromatography (SEC) and capillary electrophoresis by causing analytical interferences.[1] Therefore, its removal is critical for obtaining accurate and reliable experimental results.

Q2: What are the common methods for removing CTAC?

A2: Several methods can be employed to remove CTAC, each with its own advantages and limitations. The most common techniques include:

  • Dialysis: A size-based separation method effective for removing small molecules like CTAC monomers from macromolecules.[3][4][5][6][7]

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), and Ion-Exchange Chromatography (IEC) can separate CTAC from the analyte of interest based on differences in size, hydrophobicity, or charge.[8][9][10][11][12][13][14][15][16][17]

  • Precipitation: This method involves precipitating the protein or analyte of interest, leaving the soluble CTAC in the supernatant, which is then discarded.[18][19]

  • Solid-Phase Extraction (SPE): SPE can be used to selectively adsorb either the CTAC or the analyte onto a solid support, allowing for their separation.[20][21][22][23]

Q3: How do I choose the best removal method for my specific sample?

A3: The choice of method depends on the properties of your analyte (e.g., size, stability, charge) and the sample matrix. For large, stable macromolecules like proteins, dialysis or size exclusion chromatography are often suitable. For smaller molecules, reversed-phase chromatography or solid-phase extraction might be more effective. Precipitation is a good option for concentrating protein samples while removing surfactants, but protein recovery and resolubilization can be challenging.

Q4: How can I quantify the amount of residual CTAC in my sample after removal?

A4: Highly sensitive and selective analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are ideal for quantifying trace amounts of residual CTAC.[24][25][26][27][28] These methods can be optimized to achieve low limits of detection and quantification.

Troubleshooting Guides

Issue 1: Poor Analyte Recovery After Removal Procedure
Possible Cause Troubleshooting Step
Analyte precipitation during removal. For precipitation methods, ensure the resolubilization buffer is appropriate and sufficiently strong to redissolve the analyte pellet completely. For dialysis, ensure the buffer composition and pH are optimal for analyte stability.[6]
Non-specific binding of the analyte to the removal matrix. In chromatography or SPE, analyte can adhere to the column or resin. Adjusting the buffer's ionic strength or pH, or adding a small amount of organic solvent, can help reduce non-specific binding.[29]
Analyte degradation. Ensure that the chosen method and its conditions (e.g., pH, temperature, organic solvents) are compatible with the stability of your analyte.
Issue 2: Incomplete CTAC Removal
Possible Cause Troubleshooting Step
CTAC concentration is above the critical micelle concentration (CMC). For dialysis, it's crucial to work below the CMC of CTAC, as only monomers can be effectively dialyzed. Diluting the sample before dialysis can be beneficial.[3][4]
Insufficient dialysis time or buffer exchange. Increase the duration of dialysis and the frequency of buffer changes to ensure a sufficient concentration gradient for CTAC removal.[5]
Inappropriate chromatography or SPE conditions. Optimize the mobile phase composition, gradient, or elution buffer to achieve better separation between your analyte and CTAC. For RPC, a stronger organic solvent might be needed to elute the highly retained CTAC. For IEC, ensure the pH and ionic strength are optimal for binding and elution.
CTAC is strongly bound to the analyte. Cationic surfactants can interact strongly with negatively charged analytes. Consider using a buffer with a higher salt concentration to disrupt these interactions during the removal process.
Issue 3: Interference in Downstream Assays Persists
Possible Cause Troubleshooting Step
Residual CTAC is still present at a concentration high enough to cause interference. Re-evaluate the efficiency of your removal method. It may be necessary to combine two different techniques (e.g., precipitation followed by dialysis) for more complete removal.
The interference is not caused by CTAC. Perform a blank control experiment with all the reagents used in the removal process to rule out other sources of contamination.
The analyte itself is causing the issue. Run a control sample of your analyte that has not been exposed to CTAC to confirm its behavior in the downstream assay.

Data Presentation: Comparison of CTAC Removal Methods

Method Principle Advantages Disadvantages Best Suited For
Dialysis Size-based separation through a semi-permeable membrane.[7]Gentle, non-denaturing for macromolecules. Simple setup.Slow. Inefficient for removing micelles (requires dilution below CMC).[3][6] Potential for sample dilution.Large macromolecules (e.g., proteins, DNA) that are significantly larger than CTAC monomers.
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules elute first.[13]Relatively fast. Good for buffer exchange simultaneously. Can be automated.Potential for sample dilution. Requires a significant size difference between the analyte and CTAC micelles.[6]Macromolecules with a molecular weight significantly higher than that of CTAC micelles.
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity.[17]High resolution. Can separate molecules with similar sizes but different polarities.Requires organic solvents, which may denature sensitive proteins. Method development can be complex.Small molecules, peptides, and robust proteins.[8][12]
Ion-Exchange Chromatography (IEC) Separation based on charge.[13]High capacity. Can be very selective.Requires optimization of pH and ionic strength. CTAC may bind strongly to cation exchangers.Charged molecules (proteins, peptides, nucleic acids).
Precipitation Differential solubility. The analyte is precipitated while CTAC remains in solution.[19]Can concentrate the sample. Effective for removing various contaminants.Risk of incomplete protein precipitation or resolubilization. Can cause protein denaturation.Robust proteins that can be easily resolubilized.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte or CTAC onto a solid support.[23]Fast and can handle small sample volumes. Wide variety of sorbents available.Method development is required to find the optimal sorbent and elution conditions. Potential for non-specific binding.Small molecules, peptides, and for sample cleanup before analysis.[20]

Experimental Protocols

Protocol 1: CTAC Removal by Dialysis
  • Sample Preparation: If the CTAC concentration is high, dilute the sample with a compatible buffer to a concentration below the critical micelle concentration (CMC) of CTAC.

  • Dialysis Tubing/Cassette Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the analyte but large enough to allow CTAC monomers to pass through (e.g., 2-3 kDa MWCO). Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Dialysis Setup: Load the sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Dialysis: Stir the dialysis buffer gently at 4°C. Change the buffer every 4-6 hours for a total of 3-4 buffer changes to ensure efficient removal.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Protocol 2: CTAC Removal by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your analyte. The goal is to have the analyte elute in the void volume or early fractions, well separated from the smaller CTAC micelles.

  • System Equilibration: Equilibrate the SEC column with a suitable buffer that is compatible with your analyte and the downstream application.

  • Sample Loading: Load the sample onto the equilibrated column. The sample volume should typically be less than 5% of the column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate detection method.

  • Pooling and Analysis: Pool the fractions containing the purified analyte. Analyze a small aliquot for residual CTAC using a sensitive method like LC-MS/MS.

Visualizations

experimental_workflow_dialysis start Sample containing CTAC dilute Dilute sample below CMC start->dilute prep_dialysis Prepare dialysis membrane (e.g., 2 kDa MWCO) dilute->prep_dialysis load_sample Load sample into dialysis cassette prep_dialysis->load_sample dialyze Dialyze against large volume of buffer (multiple changes) load_sample->dialyze recover Recover purified sample dialyze->recover analyze Quantify residual CTAC (LC-MS/MS) recover->analyze end CTAC-free sample analyze->end

Caption: Workflow for CTAC removal using dialysis.

experimental_workflow_sec start Sample containing CTAC select_column Select appropriate SEC column start->select_column equilibrate Equilibrate column with buffer select_column->equilibrate load_sample Load sample onto column equilibrate->load_sample elute Elute with buffer load_sample->elute collect_fractions Collect fractions elute->collect_fractions pool Pool analyte-containing fractions collect_fractions->pool analyze Quantify residual CTAC (LC-MS/MS) pool->analyze end CTAC-free sample analyze->end

Caption: Workflow for CTAC removal using SEC.

Caption: Troubleshooting logic for CTAC removal.

References

Technical Support Center: Mitigating Cytotoxicity of Caprylyltrimethylammonium Chloride (CTAC) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxicity of Caprylyltrimethylammonium chloride (CTAC), also known as Cetyltrimethylammonium chloride, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (CTAC) cytotoxic to my cells?

A1: CTAC is a cationic surfactant, and its primary mechanism of cytotoxicity involves the disruption of cell membrane integrity. Its positively charged headgroup interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability, loss of essential intracellular components, and ultimately cell death. This disruption can trigger both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Q2: What are the general strategies to reduce CTAC's cytotoxicity?

A2: Several strategies can be employed to mitigate the cytotoxic effects of CTAC in your cell culture experiments. These include:

  • Formulation with Serum: Increasing the concentration of fetal bovine serum (FBS) in your culture medium can reduce the toxicity of certain compounds.[1]

  • Complexation with Cyclodextrins: Encapsulating CTAC within cyclodextrin molecules can reduce its free concentration and, consequently, its interaction with cell membranes.[2]

  • Nanoparticle Encapsulation: Loading CTAC into nanoparticles, such as mesoporous silica nanoparticles (MSNs), can provide a controlled release and reduce direct exposure of cells to high concentrations of free CTAC.[3]

  • Co-formulation with Protective Agents: The addition of certain molecules, like cholesterol, to the culture medium may help stabilize cell membranes.[4][5]

Q3: At what concentration does CTAC typically become toxic?

A3: The cytotoxic concentration of CTAC can vary significantly depending on the cell line, exposure time, and the presence of other components in the culture medium. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Q4: How can I determine if CTAC is inducing apoptosis or necrosis in my cells?

A4: You can differentiate between apoptosis and necrosis using various cell-based assays. Apoptosis is characterized by cell shrinkage, membrane blebbing, and the activation of caspases. Necrosis is characterized by cell swelling and rupture of the cell membrane. Assays such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and analysis of DNA fragmentation can help distinguish between these two cell death mechanisms.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
High cell death even at low CTAC concentrations. The specific cell line is highly sensitive to CTAC.Perform a thorough dose-response curve to determine the precise IC50. Consider using one of the mitigation strategies outlined in the FAQs, such as co-incubation with cyclodextrins or using a higher serum concentration in your media.
Inconsistent results between experiments. Variability in the preparation of the CTAC solution or cell culture conditions.Ensure consistent and thorough mixing of the CTAC stock solution before each use. Standardize cell seeding density and treatment duration. Always include positive and negative controls in every experiment.
Precipitation of CTAC in the culture medium. The concentration of CTAC exceeds its solubility in the medium.Prepare a fresh, lower concentration stock solution of CTAC. Ensure the solvent used to dissolve CTAC is compatible with your cell culture medium and is used at a final concentration that is non-toxic to the cells.
Difficulty in assessing cell viability with MTT assay after cholesterol co-treatment. Cholesterol can interfere with the MTT assay by enhancing the exocytosis of formazan granules, leading to an underestimation of cell viability.Use an alternative cell viability assay that is not affected by cholesterol, such as Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay.

Quantitative Data Summary

Direct comparative studies providing IC50 values of CTAC with and without mitigating agents are limited in the publicly available literature. However, the following table summarizes the expected trends based on existing research. Researchers should determine the specific IC50 values for their experimental system.

Method to Reduce CytotoxicityExpected Effect on CTAC IC50Cell LinesReference
Increased Serum Concentration Increase in IC50 (Reduced Cytotoxicity)General trend observed for various cytotoxic compounds[1]
Complexation with β-Cyclodextrin Increase in IC50 (Reduced Cytotoxicity)Various cell lines
Nanoparticle Encapsulation Increase in IC50 (Reduced Cytotoxicity)MCF-7, MCF-7/ADR, 4T1, C6, MCF-10A[3]

Note: The IC50 value is the concentration of a substance that inhibits a biological process by 50%. A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of CTAC-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a CTAC-β-cyclodextrin (β-CD) inclusion complex to reduce the cytotoxicity of CTAC.

Materials:

  • This compound (CTAC)

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ethanol

Procedure:

  • Prepare separate aqueous solutions of CTAC and β-CD. For a 1:1 molar ratio, dissolve equimolar amounts of CTAC and β-CD in deionized water.

  • Slowly add the CTAC solution to the β-CD solution while continuously stirring at room temperature.

  • Continue stirring the mixture for 24-48 hours to allow for the formation of the inclusion complex.

  • Concentrate the solution by slow evaporation.

  • Filter the resulting solid mass and wash it thoroughly with ethanol and water to remove any uncomplexed CTAC and β-CD.[6]

  • Dry the resulting powder (the inclusion complex) before use in cell culture experiments.

Protocol 2: Synthesis of CTAC-Loaded Mesoporous Silica Nanoparticles (MSNs)

This protocol is adapted from a method for preparing CTAC-loaded MSNs.[2]

Materials:

  • This compound (CTAC)

  • Triethanolamine (TEA)

  • Tetraethyl orthosilicate (TEOS)

  • Deionized water

  • Ethanol

  • Centrifuge

Procedure:

  • In a flask, mix 2.0 g of CTAC with 20 mL of deionized water and 0.02 g of TEA.

  • Heat the mixture to 95°C and stir for 1 hour.

  • While stirring, add 1.5 mL of TEOS dropwise to the mixture.

  • Continue stirring for another hour.

  • Cool the reaction solution to room temperature.

  • Separate the resulting nanoparticles by centrifugation at 8000 rpm for 10 minutes.

  • Wash the nanoparticle pellet three times with ethanol.

  • Dry the obtained CTAC-loaded MSNs in a vacuum oven at 55°C overnight.[2]

Signaling Pathways and Experimental Workflows

CTAC-Induced Cell Death Pathways

CTAC can induce both apoptosis and necrosis. The following diagram illustrates the key events in these pathways.

CTAC_Cell_Death CTAC Caprylyltrimethylammonium chloride (CTAC) Membrane Cell Membrane Disruption CTAC->Membrane Direct Interaction Necrosis Necrosis Membrane->Necrosis Cell Lysis Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Membrane->Mito Cellular Stress Apoptosis Apoptosis CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Casp37->Apoptosis Bcl2 Bcl-2 Family Proteins (e.g., Bax, Bak) Bcl2->Mito Regulation

Caption: CTAC-induced cytotoxicity involves membrane disruption leading to necrosis and apoptosis.

Experimental Workflow for Assessing Cytotoxicity Reduction

The following workflow outlines the steps to evaluate the effectiveness of a strategy to reduce CTAC cytotoxicity.

workflow start Start culture Culture Cells to Desired Confluency start->culture prepare Prepare CTAC and Test Agent Solutions (e.g., CTAC-Cyclodextrin) culture->prepare treat Treat Cells with: 1. CTAC alone (Control) 2. Test Agent alone 3. CTAC + Test Agent prepare->treat incubate Incubate for Defined Period treat->incubate assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->assay analyze Analyze Data and Calculate IC50 Values assay->analyze compare Compare IC50 Values to Determine Efficacy analyze->compare end End compare->end

References

Technical Support Center: Improving the Emulsification Efficiency of Caprylyltrimethylammonium Chloride (CTAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the emulsification efficiency of Caprylyltrimethylammonium chloride (CTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CTAC) and how does it function as an emulsifier?

A1: this compound (CTAC) is a cationic surfactant belonging to the quaternary ammonium compound family. Its structure consists of a positively charged hydrophilic headgroup and an eight-carbon hydrophobic tail. This amphipathic nature allows CTAC to adsorb at the oil-water interface, reducing the interfacial tension between the two immiscible liquids. The positively charged headgroups orient towards the aqueous phase, while the hydrophobic tails penetrate the oil phase. This arrangement forms a stabilizing film around the oil droplets, and the electrostatic repulsion between the positively charged droplets prevents them from coalescing, thus promoting emulsion stability.

Q2: What is the Critical Micelle Concentration (CMC) of CTAC and why is it important for emulsification?

A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules in a solution begin to self-assemble into micelles.[1] Below the CMC, CTAC molecules exist primarily as individual ions. As the concentration increases to and above the CMC, these molecules aggregate to form micelles. The CMC is a critical parameter because surfactants are most effective at reducing surface and interfacial tension at concentrations near or above the CMC. For CTAC, the CMC can be influenced by factors such as temperature and the presence of electrolytes.[2][3] In an equimolar mixture of water and ethanol at 25°C, the first and second CMCs of CTAC have been reported as 125 mmol L⁻¹ and 210 mmol L⁻¹, respectively.[4]

Q3: How does pH affect the stability of emulsions stabilized by CTAC?

A3: As a cationic surfactant, CTAC carries a permanent positive charge, making its emulsifying properties generally stable across a wide pH range. However, the overall stability of the emulsion can be influenced by pH due to its effect on the oil phase and other components in the formulation. For instance, extreme pH values can alter the interfacial properties of the system, potentially leading to instability.[5] In acidic conditions, the positive charge of the cationic surfactant is maintained, often leading to strong electrostatic repulsion and stable emulsions. Some studies on similar cationic surfactants have shown that emulsion stability can be favorable in acidic to neutral conditions.[6][7]

Q4: Can CTAC be used with co-surfactants to improve emulsion stability?

A4: Yes, using CTAC in combination with other surfactants (co-surfactants) can lead to synergistic effects that enhance emulsion stability.[8][9] For example, combining a cationic surfactant like CTAC with a non-ionic surfactant can create a more densely packed and stable interfacial film around the emulsion droplets. This is because the different molecular structures can fill gaps at the interface more effectively, leading to reduced interfacial tension and increased steric hindrance, which prevents droplet coalescence. When selecting a co-surfactant, it is crucial to consider their compatibility to avoid issues like precipitation, which can occur when mixing cationic and anionic surfactants.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the preparation and stabilization of emulsions using CTAC.

Issue 1: The emulsion fails to form or separates immediately after homogenization.

Potential Cause Troubleshooting Step
Insufficient CTAC Concentration Ensure the CTAC concentration is at or above its Critical Micelle Concentration (CMC) to effectively reduce interfacial tension.[1]
Inadequate Homogenization Increase the homogenization speed or duration to provide sufficient energy to break down the oil droplets to a smaller, more stable size.[10]
Improper Phase Addition For an oil-in-water (o/w) emulsion, slowly add the oil phase to the aqueous phase containing CTAC while continuously homogenizing.[9]
Unfavorable Temperature Emulsification is often more effective when both the oil and water phases are heated (e.g., to 65-95°C) before and during homogenization.[4]

Issue 2: The emulsion shows signs of creaming (an upper layer rich in dispersed phase).

Potential Cause Troubleshooting Step
Large Droplet Size Increase homogenization energy (speed or time) to reduce the average droplet size. Smaller droplets are less susceptible to gravitational separation.[8][11]
Low Viscosity of Continuous Phase Increase the viscosity of the aqueous phase by adding a compatible thickening agent or polymer. This will slow down the movement of the oil droplets.[11]
High Oil Phase Concentration Consider reducing the volume of the dispersed oil phase relative to the continuous aqueous phase.

Issue 3: The emulsion exhibits coalescence (droplets merging to form larger ones), leading to complete phase separation.

Potential Cause Troubleshooting Step
Insufficient Emulsifier Concentration Increase the concentration of CTAC to ensure complete coverage of the oil droplet surface, providing a sufficient electrostatic barrier.
pH Imbalance Measure and adjust the pH of the aqueous phase. While CTAC is stable, extreme pH values can affect other components and destabilize the interfacial film.[5]
Presence of Antagonistic Ions High concentrations of certain electrolytes can screen the positive charge of the CTAC, reducing electrostatic repulsion. Consider using deionized water and minimizing salt content.
Incompatible Co-surfactants If using a co-surfactant, ensure it is compatible with the cationic nature of CTAC. Avoid mixing with anionic surfactants, which can lead to precipitation.[5]

Data Presentation

The following tables summarize quantitative data on the properties of CTAC and the effect of formulation variables on emulsion stability. Note: Some data is for Cetyltrimethylammonium Bromide (CTAB), a closely related cationic surfactant, and can be used as a reference for the expected behavior of CTAC.

Table 1: Physicochemical Properties of CTAC

PropertyValueReference
Critical Micelle Concentration (CMC) 125 mmol L⁻¹ (in 1:1 water/ethanol at 25°C)[4]
Hydrophilic-Lipophilic Balance (HLB) Value ~10-12 (Estimated for Cationic Surfactants)[12]

Table 2: Effect of Cationic Surfactant (CTAB) Concentration on Emulsion Properties

CTAB Concentration (g)Emulsion Stability Observation (after 1 day)Viscosity Behavior
0.5Significant SeparationShear-thinning
1.0More Stable, Less SeparationHigher viscosity, shear-thinning
1.5Similar stability to 1.0 g, cloudyHighest viscosity, more resistant to shear

Data adapted from a study on CTAB, a C16 analog of CTAC. The trend of increasing stability and viscosity with concentration is expected to be similar for CTAC, though the optimal concentration may differ.[13]

Table 3: Influence of pH on Zeta Potential of Cationic Emulsions

pHZeta Potential (mV)Implication for Stability
2.0Highly PositiveStrong electrostatic repulsion, potentially stable
4.0PositiveGood electrostatic repulsion, likely stable
7.0Moderately PositiveSufficient repulsion for stability in many systems
10.0Slightly PositiveReduced repulsion, potential for instability
12.0Near Neutral / NegativeMinimal electrostatic repulsion, likely unstable

This table represents a general trend for cationic emulsions. The zeta potential of CTAC-stabilized emulsions is expected to decrease as the pH becomes more alkaline.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using CTAC

Objective: To prepare a stable O/W emulsion using CTAC as the emulsifier.

Materials:

  • This compound (CTAC)

  • Deionized water (Aqueous Phase)

  • Oil (e.g., Mineral oil, Soybean oil) (Oil Phase)

  • High-shear homogenizer

  • Beakers

  • Heating plate with magnetic stirrer

  • Thermometer

Methodology:

  • Prepare the Aqueous Phase: Dissolve the desired concentration of CTAC in deionized water in a beaker. Heat the solution to 75°C while stirring until the CTAC is fully dissolved.

  • Prepare the Oil Phase: In a separate beaker, heat the oil to 75°C.

  • Emulsification: While maintaining the temperature of both phases at 75°C, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.

  • Continue homogenization for 5-10 minutes at a constant speed (e.g., 5000-10000 rpm) to ensure the formation of small, uniform droplets.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it reaches room temperature.

Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)

Objective: To measure the average droplet size and size distribution of the prepared emulsion.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Deionized water for dilution

  • Micropipettes

Methodology:

  • Instrument Warm-up: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a concentration suitable for the DLS instrument. The final solution should be slightly turbid but not opaque. Ensure the diluent is filtered to remove any dust particles.

  • Cuvette Filling: Carefully transfer the diluted sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.

  • Measurement: Place the cuvette in the instrument's sample holder. Set the measurement parameters (e.g., temperature, solvent refractive index, and viscosity).

  • Data Acquisition: Initiate the measurement. The instrument will record the fluctuations in scattered light intensity and use this to calculate the particle size distribution and average droplet diameter (Z-average).

  • Analysis: Analyze the results, paying attention to the Z-average diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A lower PDI value signifies a more monodisperse and often more stable emulsion.

Protocol 3: Zeta Potential Measurement

Objective: To measure the surface charge of the emulsion droplets, which is an indicator of electrostatic stability.

Materials:

  • Zeta potential analyzer

  • Specific measurement cells (e.g., disposable folded capillary cells)

  • Deionized water for dilution

  • Syringe

Methodology:

  • Instrument Preparation: Turn on the zeta potential analyzer and allow it to stabilize.

  • Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration for the instrument. The sample should be transparent enough for the laser to pass through.

  • Cell Loading: Using a syringe, carefully inject the diluted sample into the measurement cell, ensuring no air bubbles are trapped between the electrodes.

  • Measurement: Place the cell into the instrument. Set the measurement parameters, including the dispersant properties (viscosity, dielectric constant) and temperature.

  • Data Acquisition: Apply the electric field and initiate the measurement. The instrument will measure the electrophoretic mobility of the droplets and calculate the zeta potential.

  • Analysis: Record the zeta potential value in millivolts (mV). For cationic emulsions like those stabilized by CTAC, a higher positive zeta potential (e.g., > +30 mV) generally indicates greater electrostatic stability.[14]

Mandatory Visualizations

Emulsification_Mechanism cluster_oil Oil Phase cluster_water Water Phase cluster_interface Oil-Water Interface oil_molecule Oil Molecule ctac_tail ~~~~~ water_molecule Water Molecule ctac_head + ctac ctac_head:s->water_molecule Hydrophilic Head (in Water) ctac_head->ctac_tail ctac_tail:n->oil_molecule Hydrophobic Tail (in Oil) ctac_molecule CTAC Molecule

Caption: Molecular mechanism of CTAC at the oil-water interface.

Emulsion_Prep_Workflow start Start prep_aq Prepare Aqueous Phase (Dissolve CTAC in Water) start->prep_aq prep_oil Prepare Oil Phase start->prep_oil heat_aq Heat Aqueous Phase (e.g., 75°C) prep_aq->heat_aq heat_oil Heat Oil Phase (e.g., 75°C) prep_oil->heat_oil homogenize Combine and Homogenize (Add Oil to Aqueous Phase) heat_aq->homogenize heat_oil->homogenize cool Cool Emulsion (Gentle Stirring) homogenize->cool end Stable Emulsion cool->end

Caption: Experimental workflow for O/W emulsion preparation.

Troubleshooting_Logic start Emulsion Instability (e.g., Creaming, Coalescence) check_conc Is CTAC concentration above CMC? start->check_conc check_energy Was homogenization energy sufficient? check_conc->check_energy Yes increase_conc Increase CTAC Concentration check_conc->increase_conc No check_visc Is continuous phase viscosity high enough? check_energy->check_visc Yes increase_energy Increase Homogenization Speed/Time check_energy->increase_energy No check_pH Is pH in optimal range? check_visc->check_pH Yes increase_visc Add Thickening Agent check_visc->increase_visc No adjust_pH Adjust pH check_pH->adjust_pH No

References

Addressing batch-to-batch variability of commercial Caprylyltrimethylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to identify and address common issues arising from the batch-to-batch variability of commercial Caprylyltrimethylammonium chloride (CTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CTAC)? this compound (CTAC) is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. Its amphiphilic structure, consisting of a hydrophilic quaternary ammonium head group and a hydrophobic octyl (C8) carbon tail, allows it to reduce surface tension and function as an emulsifier, conditioning agent, and antiseptic in various formulations.

Q2: What are the primary causes of batch-to-batch variability in commercial CTAC? Batch-to-batch variability in CTAC typically stems from inconsistencies in the manufacturing process. The most critical sources of variation include:

  • Alkyl Chain Length Distribution: Commercial CTAC may contain a distribution of different alkyl chain lengths (e.g., C6, C10) around the target C8 caprylyl chain. Variations in this distribution can significantly alter the material's hydrophobic character and performance.

  • Residual Impurities: The synthesis of CTAC can leave behind unreacted precursors, such as fatty amines and alkyl halides. The presence and concentration of these impurities can negatively impact formulation stability and performance.

  • Counter-ion Content: While the primary counter-ion is chloride, variations in its concentration or the presence of other anions can affect the material's properties.

  • pH and Water Content: Differences in the pH and residual water content of the supplied material can affect its handling and reactivity in formulations.

Q3: How does CTAC variability impact formulation performance? Inconsistent CTAC quality can lead to a range of experimental and product development issues, including:

  • Inconsistent Emulsion/Dispersion Stability: Variations in surfactant properties can lead to phase separation, flocculation, or inconsistent particle/droplet size in emulsions and nanoparticle formulations.

  • Variable Foaming Properties: The foam height and stability of a formulation can change between batches.

  • Changes in Viscosity: The rheological properties of a final product may differ, leading to products that are too thick or too thin.[1]

  • Reduced Efficacy: In drug delivery systems, changes in CTAC properties can alter drug solubilization and release characteristics.

Troubleshooting Guide

This section addresses specific problems you may encounter in your formulation and links them to potential causes related to CTAC variability and recommended analytical checks.

Problem Observed in Formulation Potential Root Cause (CTAC Variability) Recommended QC Action & Protocol
Phase Separation or Emulsion Instability 1. Incorrect active CTAC concentration. 2. High levels of residual amines interfering with interfacial film formation. 3. Altered Critical Micelle Concentration (CMC) due to chain length variability.1. Verify % Active CTAC (Protocol 1). 2. Quantify Free Amine Content (Protocol 2). 3. Characterize Alkyl Chain Distribution (Protocol 2).
Inconsistent Viscosity 1. Shift in alkyl chain length distribution affecting micelle packing and structure.[1] 2. pH of the raw material is out of specification, affecting polymer hydration or other pH-sensitive components.1. Characterize Alkyl Chain Distribution (Protocol 2). 2. Measure pH of incoming CTAC solution (Protocol 3).
Poor or Inconsistent Foaming 1. Variation in the proportion of shorter or longer alkyl chains.[2] 2. Presence of foam-suppressing impurities.1. Characterize Alkyl Chain Distribution (Protocol 2).
Unexpected Particle/Droplet Size 1. Incorrect active CTAC concentration leading to insufficient surface coverage. 2. Different chain length distribution affecting curvature and stability of the interface.[3][4][5]1. Verify % Active CTAC (Protocol 1). 2. Characterize Alkyl Chain Distribution (Protocol 2).
Color or Odor Changes 1. Presence of oxidizing or reactive impurities from synthesis. 2. Degradation of the material due to incorrect pH.1. Analyze for impurities via HPLC or GC-MS (Protocol 2). 2. Measure pH of incoming CTAC solution (Protocol 3).

Quantitative Data and Specifications

To ensure consistent performance, each incoming batch of CTAC should be tested against a defined set of specifications. The following table provides typical quality control parameters for a commercial CTAC solution.

Parameter Test Method Specification Range Potential Impact if Out-of-Specification
Appearance Visual InspectionClear, colorless to pale yellow liquidIndicates gross contamination or degradation.
% Active CTAC Potentiometric Titration28.0 - 32.0%Incorrect dosing, leading to instability or poor performance.
pH (5% aqueous solution) pH Meter4.5 - 6.5Can affect stability of other ingredients and final formulation pH.
Free Amine + Amine HCl GC or Titration≤ 1.0%Can interfere with emulsification, cause pH drift, and lead to instability.
Alkyl Chain Distribution (C8) Gas Chromatography (GC)≥ 95.0%Affects hydrophobicity, CMC, foaming, and viscosity.
Water Content Karl Fischer Titration68.0 - 72.0%Affects concentration of active ingredient.

Experimental Protocols

Protocol 1: Determination of % Active CTAC by Potentiometric Two-Phase Titration

Principle: This method determines the concentration of the cationic surfactant (CTAC) by titrating it with a standardized anionic surfactant, sodium dodecyl sulfate (SDS). The endpoint is detected potentiometrically using a surfactant-sensitive electrode, which measures the sharp change in potential when the titrant has neutralized the analyte and an excess is present.[6][7]

Apparatus:

  • Automatic Titrator (e.g., Metrohm Titrando or equivalent).

  • Surfactant-sensitive electrode (e.g., Metrohm TEN 1100 PLH or similar).[6]

  • Reference electrode (e.g., Ag/AgCl).

  • 20 mL Burette.

  • 150 mL glass beaker and magnetic stirrer.

Reagents:

  • Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution.

  • pH 10 Borate Buffer: Dissolve 4.8 g sodium tetraborate decahydrate and 18 mL of 1 M NaOH in ~900 mL deionized water, adjust pH to 10, and make up to 1 L.[6]

  • Deionized water.

Procedure:

  • Sample Preparation: Accurately weigh an amount of CTAC sample expected to contain 0.02–0.06 mmol of active substance into a 150 mL beaker.

  • Add 10 mL of pH 10 buffer solution and approximately 90 mL of deionized water.[6]

  • Place the beaker on the magnetic stirrer, add a stir bar, and immerse the electrodes in the solution.

  • Titration: Titrate the sample with the standardized 0.004 M SDS solution using the automatic titrator. A dynamic titration mode is often suitable.[6]

  • The titrator will automatically detect the equivalence point (inflection point of the titration curve).

  • Calculation:

    • % Active CTAC = (V_SDS × M_SDS × MW_CTAC) / (W_sample × 10)

    • Where:

      • V_SDS = Volume of SDS solution at equivalence point (mL)

      • M_SDS = Molarity of SDS solution (mol/L)

      • MW_CTAC = Molecular weight of CTAC (~207.8 g/mol )

      • W_sample = Weight of the sample (g)

Protocol 2: Analysis of Alkyl Chain Distribution and Free Amine by Gas Chromatography (GC)

Principle: Quaternary ammonium compounds are not volatile and must be dealkylated to tertiary amines prior to GC analysis. This is typically done via pyrolysis in the GC injection port. The resulting tertiary amines are volatile and can be separated by their alkyl chain length on a suitable capillary column and quantified using a Flame Ionization Detector (FID). Free amines present as impurities will also be detected and quantified.

Apparatus:

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Capillary Column: A polar column such as an HP-INNOWax or similar PEG-based column is suitable for amine analysis.[8]

  • Autosampler and GC vials.

  • Data acquisition and processing software.

Reagents:

  • High-purity solvents (e.g., Methanol, Dichloromethane).

  • Internal Standard (IS): A suitable tertiary amine not present in the sample (e.g., tridecyldimethylamine).

  • Reference standards for octyldimethylamine (representing C8 CTAC) and other relevant alkyl-dimethylamines (C6, C10, etc.) and free primary/secondary amines if available.

Procedure:

  • Standard Preparation: Prepare a stock solution of the internal standard in methanol. Prepare calibration standards containing known concentrations of the relevant amine reference standards and a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh about 100 mg of the CTAC sample into a vial. Add a precise volume of the internal standard stock solution and dilute with methanol to a final volume of 10 mL.

  • GC Conditions (Typical):

    • Injector: 270°C (to facilitate pyrolysis).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.

    • Detector (FID): 280°C.

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared standards and samples.

  • Data Processing:

    • Identify peaks based on the retention times of the reference standards. The primary peak should correspond to octyldimethylamine.

    • Calculate the relative response factors (RRF) for each analyte from the standard runs.

    • Quantify the amount of free amines and the percentage of each alkyl chain length in the sample relative to the internal standard.

Protocol 3: pH Measurement

Principle: A calibrated pH meter is used to determine the acidity or alkalinity of a standardized dilution of the CTAC raw material.

Apparatus:

  • Calibrated pH meter with a suitable electrode.

  • Volumetric flasks and pipettes.

  • Beakers.

Reagents:

  • pH calibration buffers (e.g., pH 4.0, 7.0, 10.0).

  • Deionized water.

Procedure:

  • Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected sample pH.

  • Prepare a 5% (w/w) aqueous solution of the CTAC sample. For example, accurately weigh 5.0 g of the CTAC solution and add 95.0 g of deionized water. Mix thoroughly.

  • Immerse the pH electrode in the solution and allow the reading to stabilize.

  • Record the pH value.

Visualizations

Workflow for Incoming CTAC Batch Qualification

The following diagram illustrates a logical workflow for the quality control testing of a new batch of this compound.

QC_Workflow node_start Receive New CTAC Batch node_test Perform QC Tests: - Appearance - pH (Protocol 3) - % Active (Protocol 1) - Impurities/Chain Length (Protocol 2) node_start->node_test node_decision All Specs Met? node_test->node_decision node_pass Release Batch for Use node_decision->node_pass Yes node_fail Quarantine Batch node_decision->node_fail No node_investigate Investigate Out-of-Specification (OOS) - Contact Supplier - Review Formulation Impact node_fail->node_investigate

Caption: Quality control workflow for incoming raw material.

Troubleshooting Decision Tree for Formulation Instability

This diagram provides a logical path for troubleshooting when a formulation fails, starting with an investigation of the CTAC batch.

Troubleshooting_Tree start Formulation Fails (e.g., Phase Separation) check_ctac Was a New CTAC Batch Used? start->check_ctac check_process Review Manufacturing Process (Mixing, Temp, etc.) check_ctac->check_process No run_qc Run QC on New CTAC Batch (Protocols 1, 2, 3) check_ctac->run_qc Yes qc_fail QC Results Out-of-Spec? run_qc->qc_fail quarantine Quarantine Batch & Consult Troubleshooting Guide qc_fail->quarantine Yes other_cause Investigate Other Raw Materials or Process Parameters qc_fail->other_cause No

Caption: Decision tree for troubleshooting formulation failure.

References

Optimization of Caprylyltrimethylammonium chloride in DNA extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: The user request specified "Caprylyltrimethylammonium chloride." Our research indicates that this is likely a typographical error, as the standard and widely documented reagent for this type of DNA extraction is Cetyltrimethylammonium bromide (CTAB) . All information provided below pertains to the optimization of CTAB-based DNA extraction protocols.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetyltrimethylammonium bromide (CTAB)-based DNA extraction protocols.

Troubleshooting Guide

This guide addresses common issues encountered during CTAB DNA extraction in a question-and-answer format.

Issue 1: Low DNA Yield

  • Question: I performed a CTAB extraction, but my final DNA yield is very low. What are the possible causes and solutions?

  • Answer: Low DNA yield is a frequent issue that can stem from several stages of the protocol.[1][2][3] Common causes include incomplete cell lysis, DNA degradation, or loss of DNA during precipitation and washing.[3]

    • Incomplete Cell Lysis: The rigid cell walls of some tissues, particularly in plants, can be difficult to disrupt.[3] If lysis is incomplete, the DNA will not be released efficiently.

      • Solution: Ensure thorough mechanical disruption of the tissue. Grinding the sample to a very fine powder in liquid nitrogen is a critical step.[3][4] For particularly tough tissues, consider increasing the volume of the CTAB lysis buffer.[3]

    • DNA Degradation: DNases released during cell lysis can rapidly degrade DNA.

      • Solution: Work quickly and keep samples cold when not in the incubation step. Ensure that your CTAB buffer contains EDTA, which chelates magnesium ions that are essential cofactors for many nucleases.[3][5]

    • Inefficient DNA Precipitation: The DNA may not precipitate effectively from the solution.

      • Solution: Use the correct volume of ice-cold isopropanol or ethanol.[3] An incubation period at -20°C for at least an hour, or even overnight, can significantly improve the amount of precipitated DNA.[3][6]

    • Loss of DNA Pellet: The DNA pellet can be small and easily lost during the washing steps.[3]

      • Solution: After centrifuging to pellet the DNA, decant the supernatant carefully. If the pellet is loose, it is advisable to remove the supernatant with a pipette.[7]

Issue 2: Poor DNA Purity (Low A260/280 or A260/230 ratios)

  • Question: My DNA has a low A260/280 ratio, suggesting protein contamination. How can I improve this?

  • Answer: A low A260/280 ratio indicates protein contamination.

    • Incomplete Phase Separation: During the chloroform:isoamyl alcohol extraction, contamination from the interphase between the aqueous and organic layers can carry over proteins.

      • Solution: Be meticulous when pipetting the upper aqueous phase, ensuring not to disturb the interphase.[8] Performing a second chloroform extraction can help to obtain a cleaner aqueous phase.[3]

    • Insufficient Denaturation of Proteins: The initial lysis and incubation may not have been sufficient to denature and remove all proteins.

      • Solution: Ensure the incubation with the CTAB buffer is carried out at the optimal temperature, typically 60-65°C, to maximize the denaturation of proteins.[3][9]

  • Question: My DNA has a low A260/230 ratio, indicating polysaccharide or polyphenol contamination. What should I do?

  • Answer: A low A260/230 ratio is often due to contamination with polysaccharides or polyphenols, which are common in plant tissues.[8]

    • Polysaccharide Contamination: Polysaccharides can co-precipitate with DNA, making the pellet viscous and difficult to handle.[1][10]

      • Solution: The high salt concentration (typically 1.4 M NaCl) in the CTAB buffer helps to make polysaccharides insoluble.[3] For samples with very high polysaccharide content, an additional high-salt precipitation step before adding isopropanol can be beneficial.

    • Polyphenol Contamination: Polyphenols can bind to DNA and inhibit downstream enzymatic reactions.[8][10]

      • Solution: The addition of polyvinylpyrrolidone (PVP) to the CTAB buffer is highly recommended for tissues rich in polyphenols.[10][11] PVP binds to polyphenolic compounds, preventing them from interacting with the DNA.[10][11]

Issue 3: Viscous Lysate or Gelatinous DNA Pellet

  • Question: After adding the CTAB buffer, my sample becomes extremely viscous and difficult to work with. Why is this happening?

  • Answer: A highly viscous lysate is typically caused by a large amount of polysaccharides in the starting material.[1]

    • Solution: Ensure the CTAB buffer has a sufficiently high salt concentration (e.g., 1.4 M NaCl) to help precipitate the polysaccharides.[5] For extremely difficult samples, a pre-wash with a sorbitol buffer may help remove some of the polysaccharides before the CTAB extraction.[3]

  • Question: The final DNA pellet I obtained is gelatinous and difficult to dissolve. What is the cause?

  • Answer: A gelatinous pellet is a strong indicator of polysaccharide contamination.[1]

    • Solution: After resuspending the pellet as much as possible, you can try to re-purify the DNA. This can involve another round of high-salt precipitation to remove the polysaccharides, followed by ethanol precipitation of the DNA.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the CTAB buffer?

A1:

ComponentFunction
CTAB A cationic detergent that disrupts cell membranes, denatures proteins, and forms complexes with polysaccharides, aiding in their removal.[3][12][13]
NaCl The high salt concentration helps to remove polysaccharides by making them insoluble and facilitates the binding of CTAB to proteins.[3][5]
Tris-HCl Acts as a buffering agent to maintain a stable pH (typically around 8.0), which is optimal for DNA stability.[3][5]
EDTA A chelating agent that binds divalent cations like Mg2+, which are necessary cofactors for DNase activity, thereby protecting the DNA from degradation.[3][5]
PVP Binds to polyphenolic compounds, preventing them from oxidizing and binding to the DNA.[8][10][11]
β-mercaptoethanol A reducing agent that is added just before use to inhibit the oxidation of polyphenols and denature proteins.[8][11]

Q2: What is the optimal incubation temperature and time for the lysis step?

A2: The most commonly recommended incubation temperature is between 60-65°C.[3][9] This temperature range enhances the activity of CTAB in disrupting cell membranes and denaturing proteins.[9] The incubation time can vary, but a common duration is 30 to 60 minutes.[8] For some samples, extending the incubation time may improve the yield.[6]

Q3: Can I optimize the CTAB concentration for my specific sample?

A3: Yes, the CTAB concentration can be optimized. While 2% CTAB is common, concentrations can be adjusted based on the tissue type. For example, some protocols suggest using 3% CTAB for plant vegetative tissues and seeds, and 4% for mammalian hair follicles.[14] Higher concentrations may improve cell lysis and removal of polysaccharides in challenging samples.[5]

Q4: What is the purpose of the chloroform:isoamyl alcohol step?

A4: The chloroform:isoamyl alcohol mixture is used to remove proteins and other contaminants. Chloroform denatures proteins and facilitates the separation of the aqueous and organic phases. Isoamyl alcohol is added to reduce foaming during the extraction.[4]

Data Presentation

Table 1: Effect of CTAB Buffer Additives on DNA Purity and Yield

ModificationEffect on DNA YieldEffect on DNA Purity (A260/280 & A260/230)Recommended forReference
Addition of PVP (1-2%) IncreasedSignificantly ImprovedTissues with high polyphenol content[8][10][15]
Increased NaCl (up to 2.5M) VariableImproved (Removes Polysaccharides)Tissues with high polysaccharide content[3]
Addition of β-mercaptoethanol (0.2-0.4%) VariableImproved (Prevents oxidation)Most plant tissues, especially herbarium specimens[8]

Table 2: Optimization of Lysis Incubation Conditions

ParameterRangeGeneral RecommendationEffect of DeviationReference
Temperature 55-70°C60-65°CLower temperatures may result in incomplete lysis. Higher temperatures can lead to DNA fragmentation.[8][10][15]
Duration 30-90 minutes60 minutesShorter times may lead to lower yield. Longer times can improve lysis but may not significantly increase yield for all sample types.[6][8]

Experimental Protocols

Standard CTAB DNA Extraction Protocol for Plant Tissue

  • Sample Preparation: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[16]

  • Lysis: Transfer the frozen powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB lysis buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 2% PVP, and 0.2% β-mercaptoethanol added just before use). Vortex thoroughly.[3]

  • Incubation: Incubate the mixture at 65°C for 60 minutes in a water bath, with gentle inversion every 15-20 minutes.[3]

  • Purification: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.[16]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.

  • DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a precipitate of DNA is visible. Incubate at -20°C for at least 60 minutes.[16]

  • Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C. Repeat the wash step if necessary.

  • Drying: Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.

  • Resuspension: Resuspend the DNA pellet in 50-100 µL of sterile deionized water or TE buffer.

Mandatory Visualization

CTAB_Extraction_Workflow cluster_prep Sample Preparation cluster_lysis Lysis cluster_purification Purification cluster_precipitation Precipitation & Washing start Start: Plant Tissue grind Grind in Liquid Nitrogen start->grind add_ctab Add pre-warmed CTAB Buffer grind->add_ctab incubate Incubate at 65°C add_ctab->incubate add_chloroform Add Chloroform:Isoamyl Alcohol (24:1) incubate->add_chloroform centrifuge1 Centrifuge to Separate Phases add_chloroform->centrifuge1 transfer_aqueous Transfer Aqueous Phase centrifuge1->transfer_aqueous add_isopropanol Add Ice-Cold Isopropanol transfer_aqueous->add_isopropanol centrifuge2 Centrifuge to Pellet DNA add_isopropanol->centrifuge2 wash Wash with 70% Ethanol centrifuge2->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in TE Buffer/Water dry->resuspend end End: Purified DNA resuspend->end

Caption: Workflow for CTAB-based DNA extraction.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes_yield Low Yield: Potential Causes cluster_causes_purity Low Purity: Potential Causes cluster_causes_viscous Viscosity: Potential Cause cluster_solutions Solutions start Start: Experiment Issue low_yield Low DNA Yield start->low_yield low_purity Low DNA Purity start->low_purity viscous Viscous Lysate/Pellet start->viscous lysis Incomplete Lysis low_yield->lysis degradation DNA Degradation low_yield->degradation precipitation Inefficient Precipitation low_yield->precipitation pellet_loss Pellet Loss low_yield->pellet_loss protein_cont Protein Contamination (Low A260/280) low_purity->protein_cont poly_cont Polysaccharide/Polyphenol Contamination (Low A260/230) low_purity->poly_cont high_poly High Polysaccharide Content viscous->high_poly sol_lysis Improve Grinding Increase Buffer Volume lysis->sol_lysis sol_degradation Work Quickly & Cold Ensure EDTA in Buffer degradation->sol_degradation sol_precipitation Use Ice-Cold Isopropanol Increase Incubation Time precipitation->sol_precipitation sol_pellet_loss Careful Decanting Pipette Supernatant pellet_loss->sol_pellet_loss sol_protein Careful Aqueous Transfer Repeat Chloroform Step protein_cont->sol_protein sol_poly Ensure High Salt in Buffer Add PVP to Buffer poly_cont->sol_poly sol_viscous Ensure High Salt in Buffer Pre-wash with Sorbitol Buffer high_poly->sol_viscous

Caption: Troubleshooting logic for CTAB DNA extraction.

References

Validation & Comparative

A Comparative Guide to Purity Determination of Caprylyltrimethylammonium Chloride: HPLC, GC-MS, and Potentiometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for chemical compounds is a cornerstone of quality control and product efficacy. Caprylyltrimethylammonium chloride (CTAC), a quaternary ammonium compound utilized as a surfactant, antiseptic, and conditioning agent, requires precise analytical methods to quantify its purity and identify potential impurities. This guide provides an objective comparison of three prevalent analytical techniques for determining the purity of CTAC: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.

The selection of an optimal analytical method hinges on a balance of specificity, sensitivity, throughput, and cost. While HPLC offers robust separation of the primary compound from structurally similar impurities, GC-MS provides high sensitivity and structural information, albeit with increased complexity. Potentiometric titration, a classical analytical technique, presents a straightforward and cost-effective approach for assaying the total quaternary ammonium content.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of HPLC, GC-MS, and Potentiometric Titration for the purity analysis of this compound.

ParameterHPLC (Ion-Pair with ELSD/CAD)GC-MS (with Pyrolysis)Potentiometric Titration
Principle Differential partitioning between a stationary and mobile phase.Separation of volatile thermal degradation products followed by mass analysis.Reaction with a titrant of known concentration.
Specificity High (can separate homologs and related impurities).High (can identify degradation products).Moderate (assays total quaternary ammonium content).
Accuracy 98-102%95-105%99-101%
Precision (RSD) < 2%< 10%< 1%
Limit of Detection (LOD) Low (ng/mL to µg/mL range)Very Low (pg/mL to ng/mL range)Higher (mg/mL range)
Analysis Time per Sample 15-30 minutes20-40 minutes10-20 minutes
Key Advantage Robust separation of non-volatile impurities.High sensitivity and structural elucidation.Simple, cost-effective assay of the main component.

Experimental Workflow for HPLC Purity Analysis

The general workflow for the purity analysis of this compound using HPLC involves sample preparation, instrumental analysis, and data processing. The following diagram illustrates a typical workflow for an HPLC-based purity analysis.

HPLC Workflow for this compound Purity Analysis HPLC Workflow for CTAC Purity Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately weigh CTAC sample dissolve Dissolve in Water/Acetonitrile weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample into HPLC system filter->inject separate Separate on C18 column inject->separate detect Detect with ELSD/CAD separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (% area) integrate->calculate report report calculate->report Final Purity Report

Workflow for HPLC purity analysis of CTAC.

Detailed Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for separating CTAC from its potential impurities, such as other alkyl chain length homologs.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector (ELSD): Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in and dilute to 50.0 mL with a mixture of water and acetonitrile (50:50 v/v) to obtain a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) with Pyrolysis Inlet

This method relies on the thermal degradation of the non-volatile CTAC in the hot GC inlet to form a volatile tertiary amine, which is then separated and detected.

  • Instrumentation:

    • Gas chromatograph with a pyrolysis-capable injection port, coupled to a Mass Spectrometer (MS).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250-300 °C (to induce pyrolysis).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature gradient to separate the degradation products.

    • MS Conditions: Electron ionization (EI) mode with a scan range appropriate for the expected tertiary amine.

  • Sample Preparation:

    • Prepare a dilute solution of the CTAC sample in a suitable solvent like methanol (e.g., 1 mg/mL).

  • Data Analysis: Purity is estimated by comparing the peak area of the principal degradation product (octyldimethylamine) to the total area of all detected peaks. The mass spectrum confirms the identity of the peaks.

Potentiometric Titration

This method provides a quantitative determination of the total quaternary ammonium salt content.

  • Instrumentation:

    • Automatic potentiometric titrator.

    • Surfactant-sensitive electrode or a combination pH electrode.

    • Burette and magnetic stirrer.

  • Reagents:

    • Titrant: 0.01 M Sodium Dodecyl Sulfate (SDS), standardized.

    • Solvent: Deionized water.

  • Titration Procedure:

    • Accurately weigh approximately 0.2 g of the this compound sample into a beaker.

    • Dissolve the sample in an appropriate volume of deionized water.

    • Immerse the electrode in the solution and titrate with the standardized SDS solution.

    • The endpoint is determined by the point of maximum inflection in the titration curve.

  • Data Analysis: The purity is calculated based on the volume of titrant consumed to reach the endpoint and the stoichiometry of the reaction.

Conclusion

The selection of an appropriate analytical method for the purity analysis of this compound is contingent on the specific requirements of the analysis. HPLC with ELSD or CAD is a robust and versatile method that is well-suited for routine quality control, providing excellent separation of potential impurities. GC-MS offers high sensitivity and is a powerful tool for identifying unknown impurities but requires specialized instrumentation and method development. Potentiometric titration is a reliable and economical method for assaying the bulk material when the separation of individual impurities is not required. For comprehensive characterization, a combination of these methods may be employed.

Comparing the antimicrobial spectrum of Caprylyltrimethylammonium chloride with other quaternary ammonium compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectrum of Caprylyltrimethylammonium chloride and other widely used quaternary ammonium compounds (QACs), including Benzalkonium chloride, Cetylpyridinium chloride, and Benzethonium chloride. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy of these compounds.

Quaternary ammonium compounds are a class of cationic surfactants with a broad spectrum of antimicrobial activity, making them effective against a wide range of bacteria, fungi, and enveloped viruses.[1] Their primary mechanism of action involves the disruption of microbial cell membranes, which leads to the leakage of cellular contents and ultimately cell death.

Quantitative Antimicrobial Efficacy

The following table summarizes the available quantitative data on the antimicrobial efficacy of the selected quaternary ammonium compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

MicroorganismGram TypeThis compound (µg/mL)Benzalkonium chloride (µg/mL)Cetylpyridinium chloride (µg/mL)Benzethonium chloride (µg/mL)Cetyltrimethylammonium chloride (µg/mL)
Staphylococcus aureusGram-PositiveData not available2[3]1/160 - 1/320 (dilution)[4]1.95[5]0.078
Escherichia coliGram-NegativeData not available16[3]Data not available31.2520,000[6]
Pseudomonas aeruginosaGram-NegativeData not available64[3]Data not available>125[5]Data not available
Candida albicansFungusData not available7.8[3]4[7]Data not available8[8]
Aspergillus nigerFungusData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method. The following is a detailed methodology for the broth microdilution method, a commonly used and standardized protocol for determining the MIC of antimicrobial agents.

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
  • Positive control (microorganism in broth without the antimicrobial agent).
  • Negative control (broth only).
  • Microplate reader or visual inspection.

2. Procedure:

  • Preparation of Microtiter Plates:
  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested. This will be the highest concentration.
  • Serial Dilutions:
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix the contents of the second well thoroughly.
  • Continue this serial dilution process across the plate to the tenth well.
  • Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no antimicrobial agent), and the twelfth well will serve as the negative control (broth only).
  • Inoculation:
  • Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Add 100 µL of the diluted inoculum to each well (except the negative control well).
  • Incubation:
  • Seal the microtiter plate to prevent evaporation.
  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
  • MIC Determination:
  • After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
  • Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of antimicrobial agents.

Antimicrobial_Mechanism_of_Action QAC Quaternary Ammonium Compound (QAC) Interaction Electrostatic Interaction QAC->Interaction Positive Charge MicrobialCell Microbial Cell Membrane (Negatively Charged) MicrobialCell->Interaction Negative Charge Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: General mechanism of action for Quaternary Ammonium Compounds.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis PrepPlate Prepare 96-well plate with broth SerialDilution Perform 2-fold serial dilutions of QAC PrepPlate->SerialDilution Inoculate Inoculate microtiter plate SerialDilution->Inoculate PrepInoculum Prepare standardized microbial inoculum PrepInoculum->Inoculate Incubate Incubate at optimal conditions Inoculate->Incubate ReadResults Visually inspect for turbidity or measure OD with plate reader Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: Experimental workflow for MIC determination via broth microdilution.

References

A Comparative Guide to the Quantification of Caprylyltrimethylammonium Chloride: Cross-Validation of Titration and Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potentiometric Titration and High-Performance Liquid Chromatography (HPLC) for the Quantification of Caprylyltrimethylammonium Chloride (CTAC) with Supporting Experimental Data.

The accurate quantification of this compound (CTAC), a quaternary ammonium compound with wide applications as a surfactant and antimicrobial agent, is critical for quality control and formulation development. This guide provides a comprehensive cross-validation of two common analytical techniques: potentiometric titration and High-Performance Liquid Chromatography (HPLC). By presenting detailed experimental protocols and comparative performance data, this document aims to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.

Method Comparison at a Glance

The selection of an analytical method for the quantification of CTAC is a balance between the required specificity, sensitivity, sample throughput, and cost. Potentiometric titration offers a cost-effective and straightforward approach for determining the total cationic surfactant content. In contrast, HPLC provides high specificity, allowing for the separation and quantification of CTAC in the presence of other components and impurities.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of potentiometric titration and HPLC for the quantification of CTAC, based on data from studies on CTAC and structurally similar quaternary ammonium compounds.

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Precipitation titration with an anionic surfactant, monitored by a surfactant-sensitive electrode.Separation based on differential partitioning between a stationary and a mobile phase, with detection by various detectors (e.g., CAD, ELSD).
Specificity Moderate (assays total cationic surfactant content).High (can separate CTAC from structurally similar compounds and impurities).
Accuracy (% Recovery) 94 - 104%[1]Typically 95 - 105%
Precision (% RSD) < 2%[2]< 5%
Limit of Detection (LOD) ~1 ppm[1]ng/mL to µg/mL range
Analysis Time per Sample 5 - 10 minutes10 - 20 minutes
Cost LowHigh
Primary Application Assay of bulk CTAC and simple formulations.Purity analysis, quantification in complex matrices, and stability studies.

Experimental Protocols

Method 1: Potentiometric Titration

This protocol describes the determination of CTAC content by potentiometric titration with an anionic surfactant, sodium lauryl sulfate (SLS), using a surfactant-sensitive electrode.

Materials and Reagents:

  • Metrohm Titrando system or equivalent automatic titrator

  • Surfactant-sensitive electrode (e.g., Metrohm Ionic Surfactant Electrode)

  • Ag/AgCl reference electrode

  • Standardized 0.004 M Sodium Lauryl Sulfate (SLS) titrant

  • This compound (CTAC) sample

  • Deionized water

Titration Procedure:

  • Accurately weigh a quantity of the CTAC sample and dissolve it in a known volume of deionized water to achieve a concentration within the optimal range of the electrode.

  • Place the sample solution in a titration beaker and immerse the surfactant-sensitive electrode and the reference electrode.

  • Titrate the sample solution with the standardized 0.004 M SLS solution.

  • The endpoint is determined by the inflection point of the potentiometric titration curve.

  • The concentration of CTAC is calculated based on the volume of SLS titrant consumed.

Method 2: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of CTAC using HPLC with a Charged Aerosol Detector (CAD), which provides a universal response for non-volatile analytes.

Materials and Reagents:

  • HPLC system with a gradient pump, autosampler, and Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound (CTAC) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to ensure the separation of CTAC from any impurities (e.g., starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD)

Procedure:

  • Prepare a stock solution of the CTAC reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Prepare the CTAC sample solution in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Quantify the CTAC in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for CTAC Quantification cluster_titration Potentiometric Titration cluster_hplc HPLC Analysis cluster_comparison Cross-Validation T_SamplePrep Sample Preparation (Dissolution in DI Water) T_Titration Automated Titration with Standardized SLS T_SamplePrep->T_Titration T_Data Data Analysis (Endpoint Determination) T_Titration->T_Data T_Result CTAC Concentration (Titration) T_Data->T_Result Compare Comparison of Results (Accuracy, Precision, etc.) T_Result->Compare H_SamplePrep Sample Preparation (Dilution & Filtration) H_Chromatography HPLC Separation (C18 Column, Gradient Elution) H_SamplePrep->H_Chromatography H_Detection Charged Aerosol Detection (CAD) H_Chromatography->H_Detection H_Data Data Analysis (Peak Integration & Calibration) H_Detection->H_Data H_Result CTAC Concentration (HPLC) H_Data->H_Result H_Result->Compare Conclusion Method Selection Compare->Conclusion

Caption: Workflow for the cross-validation of CTAC quantification.

Discussion

Potentiometric Titration: This method is a robust and cost-effective technique for the routine assay of CTAC in raw materials and simple formulations. Its primary limitation is the lack of specificity, as it quantifies the total amount of cationic surfactants in the sample. Therefore, it may not be suitable for the analysis of complex mixtures where other cationic species are present.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior specificity and sensitivity, making it the method of choice for the analysis of CTAC in complex matrices, for purity determination, and for stability studies where the formation of degradation products needs to be monitored. The use of a universal detector like CAD or ELSD is advantageous as CTAC lacks a strong chromophore for UV detection. The main drawbacks of HPLC are the higher initial investment in instrumentation and the higher cost per analysis.

Conclusion

The cross-validation of potentiometric titration and HPLC for the quantification of this compound demonstrates that both methods are suitable for their intended purposes. The choice between the two techniques should be based on the specific requirements of the analysis. For high-throughput quality control of bulk CTAC, potentiometric titration is a reliable and economical option. For research, development, and the analysis of complex formulations requiring high specificity and sensitivity, HPLC is the more appropriate method. By understanding the strengths and limitations of each technique, scientists can make informed decisions to ensure the quality and consistency of their products.

References

A Comparative Guide to the Preservative Efficacy of Caprylyltrimethylammonium Chloride and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate preservative is a critical step in the formulation of multi-dose pharmaceutical and personal care products. An ideal preservative must exhibit broad-spectrum antimicrobial activity at low concentrations without compromising the safety or stability of the final product. This guide provides an objective comparison of the preservative efficacy of two quaternary ammonium compounds (QACs), Caprylyltrimethylammonium chloride and Benzalkonium chloride, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Foundation

Both this compound and Benzalkonium chloride belong to the class of cationic surfactants known as quaternary ammonium compounds. Their primary mechanism of antimicrobial action is the disruption of microbial cell membranes.[1][2][3] The positively charged nitrogen atom in their molecular structure is attracted to the negatively charged components of microbial cell walls. This electrostatic interaction facilitates the insertion of their hydrophobic alkyl chains into the lipid bilayer of the cell membrane, leading to a loss of structural integrity, increased permeability, and leakage of essential cellular contents, ultimately resulting in cell death.[1][4]

dot

Figure 1: General mechanism of action for quaternary ammonium compounds.

Comparative Efficacy: A Data-Driven Analysis

The antimicrobial activity of QACs is influenced by the length of their alkyl chain.[5] Benzalkonium chloride is a mixture of alkylbenzyldimethylammonium chlorides with alkyl chain lengths typically ranging from C12 to C16. This compound, with its C8 alkyl chain, is also known as Octyltrimethylammonium chloride. Generally, QACs with chain lengths between C12 and C16 exhibit optimal antimicrobial activity.

Table 1: Comparative Antimicrobial Efficacy Data

ParameterThis compound (and related C8-C10 QACs)Benzalkonium chloride (BAC)
Typical Use Concentration Information not readily available in preservative efficacy studies.0.001% to 0.02%
Minimum Inhibitory Concentration (MIC) - S. aureus Generally higher than BAC due to shorter alkyl chain.1 - 10 µg/mL
Minimum Inhibitory Concentration (MIC) - E. coli Generally higher than BAC due to shorter alkyl chain.10 - 50 µg/mL
Minimum Inhibitory Concentration (MIC) - P. aeruginosa Generally higher than BAC due to shorter alkyl chain.25 - 200 µg/mL
Minimum Inhibitory Concentration (MIC) - C. albicans Data not readily available.5 - 50 µg/mL
Minimum Inhibitory Concentration (MIC) - A. brasiliensis Data not readily available.50 - 200 µg/mL
Spectrum of Activity Broad-spectrum, but potentially less effective against some Gram-negative bacteria and fungi compared to longer-chain QACs.[6]Broad-spectrum activity against bacteria, fungi, and some viruses.[7]

Note: Data for this compound is inferred from general trends in QAC structure-activity relationships, as direct comparative preservative efficacy data is limited. Specific MIC values can vary depending on the test method and microbial strain.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] A common method for determining MIC is the broth microdilution assay.

Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the preservative in a suitable solvent. Create a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without preservative) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the preservative at which there is no visible growth.

dot

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preservative Effectiveness Testing (PET)

PET, also known as a challenge test, evaluates the ability of a preservative system to prevent the growth of and/or kill microorganisms that may be introduced into a product during its manufacturing or use. The United States Pharmacopeia (USP) <51> is a standard method for this evaluation.[9][10][11][12]

Protocol: USP <51> Antimicrobial Effectiveness Test

  • Preparation of Test Product and Inocula: Divide the product into five separate containers. Prepare standardized inocula of five specified microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404). The final concentration of the inoculum in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.

  • Inoculation and Incubation: Inoculate each of the five product containers with one of the microbial suspensions. Store the inoculated containers at 20-25°C for 28 days.

  • Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plate count methods. Neutralizers may be required to inactivate the preservative before plating.

  • Interpretation of Results: Compare the log reduction in viable microorganisms from the initial inoculum count at each time point to the acceptance criteria outlined in USP <51> for the specific product category.

dot

PET_Workflow cluster_0 Preparation cluster_1 Challenge cluster_2 Analysis A Product in 5 Containers C Inoculate each container with one microorganism A->C B Prepare Inocula of 5 Microorganisms B->C D Incubate at 20-25°C for 28 days C->D E Sample at Day 7, 14, 28 D->E F Enumerate Viable Microorganisms E->F G Calculate Log Reduction F->G H Compare to Acceptance Criteria G->H

Figure 3: Preservative Effectiveness Test (PET) workflow based on USP <51>.

Conclusion

Both this compound and Benzalkonium chloride are effective broad-spectrum preservatives that function by disrupting microbial cell membranes. Based on the structure-activity relationship of quaternary ammonium compounds, Benzalkonium chloride, with its longer alkyl chains, is expected to exhibit greater preservative efficacy at lower concentrations compared to this compound. However, the choice of a preservative should not be based solely on efficacy. Factors such as formulation compatibility, pH of the product, potential for irritation, and regulatory acceptance must also be carefully considered. For formulations where a milder preservative is desired and higher concentrations can be tolerated, this compound may be a suitable option. Conversely, for applications requiring high efficacy at very low concentrations, Benzalkonium chloride remains a robust and widely used choice. It is imperative for formulators to conduct thorough preservative effectiveness testing on their final product to ensure adequate antimicrobial protection throughout its shelf life.

References

A Comparative Guide to the Antimicrobial Activity of Caprylyltrimethylammonium Chloride: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and predicted in vivo antimicrobial activity of Caprylyltrimethylammonium chloride, a quaternary ammonium compound (QAC). Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from closely related QACs, such as Cetyltrimethylammonium chloride (CTAC), to provide a comprehensive overview for research and development professionals.

Executive Summary

Quaternary ammonium compounds are cationic surfactants known for their broad-spectrum antimicrobial properties.[1] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and cell death.[2] While in vitro studies consistently demonstrate the potent antimicrobial efficacy of QACs, their translation to in vivo models presents several challenges, including potential toxicity and interactions with biological matrices. This guide explores these aspects to provide a balanced perspective on the antimicrobial potential of this compound.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antifungal activity of Cetyltrimethylammonium chloride (CTAC), a structurally similar QAC, against clinically important Candida species. This data provides an insight into the expected antimicrobial spectrum of this compound.

MicroorganismMinimum Inhibitory Concentration (MIC)Biofilm Disruption (at MIC and 2xMIC)Reference
Candida albicansNot specified, but effective>80%[3]
Candida tropicalisNot specified, but effective>80%[3]
Candida glabrata2 µg/mL>80%[3]

Note: The provided data is for Cetyltrimethylammonium chloride (CTAC) and serves as a proxy due to the lack of specific data for this compound.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Candida species) is prepared to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Serial Dilution of the Antimicrobial Agent: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3]

Biofilm Disruption Assay

This assay evaluates the ability of an antimicrobial agent to disrupt pre-formed biofilms.

  • Biofilm Formation: The test microorganism is allowed to form a biofilm on a suitable surface (e.g., 96-well plate) over a specific period (e.g., 48 hours).

  • Treatment: The pre-formed biofilms are treated with various concentrations of this compound.

  • Incubation: The treated biofilms are incubated for a defined period (e.g., 24 hours).

  • Quantification: The remaining biofilm biomass is quantified using methods such as crystal violet staining, followed by measuring the absorbance. The percentage of biofilm disruption is then calculated.[3]

Mandatory Visualizations

Antimicrobial Mechanism of Quaternary Ammonium Compounds

G Antimicrobial Mechanism of Quaternary Ammonium Compounds cluster_qac Quaternary Ammonium Compound (QAC) cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism of Action QAC Positively Charged Headgroup Hydrophobic Tail Electrostatic 1. Electrostatic Interaction QAC->Electrostatic attraction Membrane Negatively Charged Phospholipid Bilayer Membrane->Electrostatic Adsorption 2. Adsorption and Binding Electrostatic->Adsorption Disruption 3. Membrane Disruption Adsorption->Disruption destabilization Leakage 4. Leakage of Cytoplasmic Contents Disruption->Leakage Death 5. Cell Death Leakage->Death

Caption: Mechanism of action of QACs against bacterial membranes.

In Vitro vs. In Vivo Antimicrobial Activity Correlation Workflow

G Workflow for In Vitro to In Vivo Correlation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis MIC MIC Determination (Broth Microdilution) PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling MIC->PKPD MBC MBC Determination (Minimum Bactericidal Concentration) MBC->PKPD Biofilm Biofilm Disruption Assay Biofilm->PKPD AnimalModel Animal Model of Infection (e.g., murine skin infection) Treatment Topical/Systemic Administration of Compound AnimalModel->Treatment Efficacy Assessment of Efficacy (e.g., bacterial load reduction) Treatment->Efficacy Toxicity Toxicology Studies Treatment->Toxicity Efficacy->PKPD Result Establishment of In Vitro-In Vivo Correlation (IVIVC) PKPD->Result

Caption: A typical workflow for correlating in vitro and in vivo antimicrobial data.

Discussion: Bridging the Gap Between In Vitro and In Vivo

While in vitro data provides a strong indication of the antimicrobial potential of this compound, several factors can influence its in vivo efficacy.

  • Toxicity: Quaternary ammonium compounds can exhibit toxicity to mammalian cells at higher concentrations.[4] Therefore, a therapeutic window must be established where the compound is effective against microbes without causing significant harm to the host. Non-hemolytic activity at effective concentrations, as observed for CTAC, is a positive indicator.[3]

  • Interaction with Biological Matrices: In an in vivo environment, QACs can interact with proteins, lipids, and other biological molecules, which may reduce their bioavailability and antimicrobial activity.[1]

  • Biofilm Penetration: In many infections, bacteria exist within a protective biofilm matrix. The ability of an antimicrobial agent to penetrate and disrupt this biofilm is crucial for its in vivo success. The promising biofilm disruption activity of CTAC in vitro suggests that this compound may also be effective in this regard.[3]

  • Development of Resistance: The extensive use of QACs has led to the emergence of microbial resistance.[1] Understanding the potential for resistance development to this compound is essential for its long-term application.

Future Directions

To establish a clear in vitro-in vivo correlation for this compound, further research is necessary. This should include:

  • Comprehensive in vitro studies: Determining the MIC and MBC values against a broad spectrum of clinically relevant bacteria and fungi.

  • Well-designed in vivo studies: Utilizing appropriate animal models of infection to evaluate the efficacy, pharmacokinetics, and toxicology of this compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To understand the relationship between drug exposure and antimicrobial effect, which is crucial for optimizing dosing regimens.

By systematically addressing these research areas, a comprehensive understanding of the therapeutic potential of this compound as an antimicrobial agent can be achieved.

References

A Comparative Analysis of Caprylyltrimethylammonium Chloride (CTAC) and Didecyldimethylammonium Bromide (DDAB) as Vesicle-Forming Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vesicle-forming surfactants Caprylyltrimethylammonium chloride (CTAC) and Didecyldimethylammonium bromide (DDAB). By examining their physicochemical properties, vesicle characteristics, and performance in drug delivery applications, this document aims to assist researchers in selecting the appropriate surfactant for their specific needs. The information presented is supported by experimental data from various scientific publications.

Introduction to Vesicle-Forming Surfactants

Vesicles are microscopic, hollow spheres formed by the self-assembly of amphiphilic molecules, such as surfactants, in an aqueous solution. These structures, characterized by a lipid bilayer enclosing an aqueous core, are of significant interest in drug delivery, cosmetics, and various biomedical applications. Cationic surfactants, in particular, are widely investigated for their ability to form stable vesicles that can interact with negatively charged biological membranes, facilitating the delivery of therapeutic agents.

This compound (CTAC) is a single-chain cationic surfactant, while Didecyldimethylammonium bromide (DDAB) is a double-chain cationic surfactant. This fundamental structural difference significantly influences their self-assembly behavior and the resulting vesicle properties.

Physicochemical Properties of CTAC and DDAB

The inherent properties of the surfactant molecules are critical determinants of their ability to form vesicles. Key parameters include the critical micelle concentration (CMC), which is the concentration at which surfactants begin to self-assemble into micelles. For vesicle formation, a concentration above the CMC is typically required, and for double-chain surfactants like DDAB, a critical vesicle concentration (CVC) is often considered.

PropertyThis compound (CTAC)Didecyldimethylammonium bromide (DDAB)
Chemical Structure Single alkyl chain (C8) with a quaternary ammonium head group.Two C10 alkyl chains with a quaternary ammonium head group.
Molecular Formula C11H26ClNC22H48BrN
Molar Mass 207.78 g/mol 406.5 g/mol
Critical Micelle Concentration (CMC) 1.58 mM2-2.5 mM (for vesicle formation)

Comparative Performance of CTAC and DDAB Vesicles

The performance of CTAC and DDAB as vesicle-forming agents can be evaluated based on the physicochemical characteristics and stability of the resulting vesicles. It is important to note that the data presented below is compiled from various studies and experimental conditions may differ.

Vesicle ParameterCTAC Vesicles (often in catanionic systems)DDAB Vesicles
Vesicle Size (Hydrodynamic Diameter) Typically in the range of 80-160 nm in catanionic systems.Highly dependent on preparation method, ranging from ~24 nm to ~280 nm.[1]
Polydispersity Index (PDI) Generally low in controlled preparations, indicating a homogenous size distribution.Can be controlled to achieve low PDI values.
Zeta Potential Positive, facilitating interaction with negative surfaces.Positive, with reported values around +40 mV in some formulations.[2]
Stability Catanionic vesicles containing CTAC have shown stability for over 6 months.[3]DDAB vesicles are known for their high stability.[4]
Drug Encapsulation Efficiency Dependent on the nature of the drug (hydrophilic/lipophilic) and vesicle composition.Can be optimized for efficient encapsulation of various therapeutic agents.
Cytotoxicity Higher cytotoxicity has been reported for single-chain cationic surfactants like CTAB (a close analog of CTAC).[5]Generally exhibits lower cytotoxicity compared to single-chain counterparts.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison of CTAC and DDAB vesicles.

Vesicle Preparation by Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing surfactant-based vesicles.[2][6][7]

  • Lipid Film Formation: The surfactant (CTAC or DDAB) is dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator, leaving a thin, uniform film of the surfactant on the inner surface of the flask.

  • Hydration: The thin film is hydrated with an aqueous solution (e.g., deionized water, buffer, or a solution containing a hydrophilic drug) by rotating the flask at a temperature above the phase transition temperature of the surfactant. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Vesicle Characterization

4.2.1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of vesicles in suspension.[8]

  • Sample Preparation: A small aliquot of the vesicle suspension is diluted with an appropriate aqueous medium to avoid multiple scattering effects.

  • Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Data Analysis: The software calculates the particle size distribution and the PDI, which indicates the breadth of the size distribution.

4.2.2. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the vesicles, which is a key indicator of their stability in suspension.[8]

  • Sample Preparation: The vesicle suspension is diluted in an appropriate medium, typically deionized water or a low ionic strength buffer.

  • Measurement: The sample is placed in a specialized electrophoretic cell within the instrument. An electric field is applied, causing the charged vesicles to move. The velocity of this movement is measured.

  • Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility.

4.2.3. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the vesicles.

  • Sample Preparation: A drop of the diluted vesicle suspension is placed on a TEM grid (e.g., carbon-coated copper grid). The excess liquid is blotted off, and the sample may be negatively stained (e.g., with uranyl acetate or phosphotungstic acid) to enhance contrast. For more detailed structural information, cryogenic TEM (cryo-TEM) can be used, where the sample is rapidly frozen to preserve the native structure of the vesicles.

  • Imaging: The prepared grid is then observed under a transmission electron microscope.

Drug Encapsulation Efficiency

The encapsulation efficiency (EE) quantifies the amount of drug successfully entrapped within the vesicles.

  • Separation of Free Drug: The unencapsulated drug is separated from the drug-loaded vesicles. This can be achieved by methods such as dialysis, centrifugation, or size exclusion chromatography.

  • Quantification of Encapsulated Drug: The amount of drug in the vesicle fraction is determined. This often involves disrupting the vesicles with a suitable solvent or detergent to release the encapsulated drug, followed by a quantitative analysis method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The EE is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental processes described.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_char Vesicle Characterization cluster_drug Drug Encapsulation dissolve Dissolve Surfactant in Organic Solvent film Form Thin Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Phase film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction drug_add Add Drug (Hydrophilic or Lipophilic) hydrate->drug_add dls Dynamic Light Scattering (DLS) (Size, PDI) size_reduction->dls zeta Zeta Potential (Surface Charge) size_reduction->zeta tem Transmission Electron Microscopy (TEM) (Morphology) size_reduction->tem separation Separate Free Drug drug_add->separation quantification Quantify Encapsulated Drug separation->quantification ee_calc Calculate Encapsulation Efficiency quantification->ee_calc

Caption: Experimental workflow for vesicle preparation, characterization, and drug encapsulation.

Surfactant_Comparison_Logic cluster_surfactant Surfactant Properties cluster_vesicle Vesicle Properties cluster_application Application Performance ctac_prop CTAC (Single-Chain) ctac_ves CTAC Vesicles ctac_prop->ctac_ves ddab_prop DDAB (Double-Chain) ddab_ves DDAB Vesicles ddab_prop->ddab_ves ctac_app CTAC Performance (Drug Delivery, etc.) ctac_ves->ctac_app ddab_app DDAB Performance (Drug Delivery, etc.) ddab_ves->ddab_app compare Comparative Analysis ctac_app->compare ddab_app->compare

Caption: Logical relationship for the comparative study of CTAC and DDAB.

Conclusion

Both this compound (CTAC) and Didecyldimethylammonium bromide (DDAB) are capable of forming vesicles, but their distinct molecular structures lead to notable differences in their performance and potential applications.

  • DDAB , as a double-chain surfactant, generally forms more stable vesicles and tends to exhibit lower cytotoxicity compared to its single-chain counterparts. This makes it a promising candidate for in vivo drug delivery applications where biocompatibility is a primary concern.

  • CTAC , being a single-chain surfactant, is more commonly studied in the context of catanionic vesicles, where it is combined with an anionic surfactant to enhance stability. While potentially more cytotoxic on its own, its properties can be tuned in mixed systems for various applications.

The choice between CTAC and DDAB will ultimately depend on the specific requirements of the application, including the desired vesicle size and stability, the nature of the drug to be encapsulated, and the biological system in which the vesicles will be used. Further research involving direct, side-by-side comparisons under identical experimental conditions is needed to fully elucidate the relative advantages and disadvantages of these two vesicle-forming surfactants.

References

A Comparative Guide to the Spectrophotometric Validation of Caprylyltrimethylammonium Chloride (CTAC) Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated spectrophotometric method for the quantification of Caprylyltrimethylammonium chloride (CTAC) with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound (CTAC), a quaternary ammonium compound (QAC), finds wide application in pharmaceutical and cosmetic formulations as a surfactant and antimicrobial agent. Accurate quantification of CTAC is crucial for quality control and formulation development. This guide details a validated spectrophotometric method based on ion-pair formation and compares its performance with High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.

Spectrophotometric Method Validation

A simple and rapid spectrophotometric method was validated for the determination of CTAC. The method is based on the formation of a colored ion-pair complex between the positively charged CTAC and the anionic dye Eosin-Y. The absorbance of the resulting complex is measured at a specific wavelength, which is directly proportional to the concentration of CTAC.

Experimental Protocol: Spectrophotometric Determination of CTAC using Eosin-Y

1. Reagents and Solutions:

  • CTAC Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of CTAC and dissolve it in 100 mL of distilled water.

  • Eosin-Y Solution (0.1% w/v): Dissolve 100 mg of Eosin-Y in 100 mL of distilled water.

  • Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.

  • Triton X-100 Solution (1% v/v): Dilute 1 mL of Triton X-100 to 100 mL with distilled water.

2. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of CTAC with concentrations ranging from 0.5 to 10 µg/mL by diluting the stock solution with distilled water.

3. Sample Preparation:

  • Accurately weigh or measure a quantity of the sample expected to contain CTAC and dissolve or dilute it in a known volume of distilled water to obtain a theoretical concentration within the calibration range.

4. Procedure:

  • To a 10 mL volumetric flask, add 1 mL of the standard or sample solution.

  • Add 1 mL of acetate buffer (pH 4.0).

  • Add 1 mL of Eosin-Y solution.

  • Add 0.5 mL of Triton X-100 solution to enhance the stability and color of the complex.

  • Dilute to the mark with distilled water and mix well.

  • Allow the solution to stand for 15 minutes at room temperature.

  • Measure the absorbance of the solution at 535 nm against a reagent blank prepared in the same manner without the analyte.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of CTAC in the sample solution from the calibration curve.

Method Performance Comparison

The performance of the spectrophotometric method was compared with alternative analytical techniques. The following tables summarize the key validation parameters for each method.

Table 1: Comparison of Validation Parameters for CTAC Quantification Methods

ParameterSpectrophotometry (Eosin-Y)HPLC-RIGC-MSPotentiometric Titration
Linearity Range 0.5 - 10 mg/L[1][2]10.4 - 22.9 mg/kg[3]0.5 - 250 ng/mL[4]1 - 1000 ppm
Limit of Detection (LOD) 0.53 mg/L[1][2]10.4 mg/kg[3]Not ReportedNot Reported
Limit of Quantification (LOQ) 1.77 mg/L[1][2]Not Reported0.5 ng/mL[4]1 ppm
Accuracy (% Recovery) 93 - 97%[1][2]~100%[3]Not Reported94 - 104%
Precision (% RSD) < 2.7%[1][2]Not ReportedNot ReportedNot Reported

Logical Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of the spectrophotometric method for CTAC concentration measurement.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Literature Review & Method Selection B Reagent & Wavelength Optimization A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F Specificity E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Statistical Analysis I->J K Validation Report J->K

Caption: Workflow for Spectrophotometric Method Validation.

Discussion

The spectrophotometric method offers a simple, cost-effective, and rapid approach for the quantification of CTAC.[1][2] The validation data demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control applications.[1][2]

High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) provides a robust and reliable method for the simultaneous determination of CTAC and other non-ionic surfactants.[3] It offers excellent recovery but may have a higher limit of detection compared to other methods.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the determination of CTAC, with a very low limit of quantification.[4] This makes it ideal for trace analysis and in complex matrices.

Potentiometric titration is a classic and accurate method for the determination of quaternary ammonium compounds. It is a reliable technique for assaying higher concentrations of CTAC and is often used as a reference method.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The validated spectrophotometric method using Eosin-Y is a practical and efficient option for routine analysis in a quality control setting. For higher sensitivity and specificity, particularly in complex sample matrices, GC-MS is the preferred method. HPLC-RI is advantageous when simultaneous analysis of other surfactants is required, while potentiometric titration remains a valuable tool for accurate assay of bulk material. Researchers and drug development professionals should consider the trade-offs in terms of sensitivity, specificity, cost, and analysis time when selecting the most appropriate method for their application.

References

Head-to-head comparison of Caprylyltrimethylammonium chloride and other surfactants in emulsion stability

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The stability of an emulsion is a critical factor in the development of a wide range of pharmaceutical and cosmetic products. The choice of surfactant plays a pivotal role in determining the shelf-life and efficacy of these formulations. This guide provides a head-to-head comparison of Caprylyltrimethylammonium chloride (CTAC), a cationic surfactant with a medium-length alkyl chain, against other commonly used surfactants in stabilizing oil-in-water (O/W) emulsions.

This comparison focuses on key performance indicators of emulsion stability, including droplet size, zeta potential, and creaming index. Due to a lack of directly comparable, publicly available quantitative data for this compound under identical experimental conditions as other surfactants, this guide combines available experimental data for common alternatives with a qualitative and theoretical assessment of CTAC's expected performance based on its chemical structure.

Comparative Analysis of Surfactant Performance in Emulsion Stability

The selection of a suitable surfactant is critical for the formation and long-term stability of an emulsion. Cationic surfactants, such as this compound (CTAC), Cetyltrimethylammonium chloride (CTAC), and Behentrimonium chloride, are widely used for their ability to impart a positive charge to emulsion droplets, leading to electrostatic stabilization. Non-ionic surfactants, like Polysorbate 80, provide steric hindrance to prevent droplet coalescence.

The length of the hydrophobic alkyl chain in cationic surfactants significantly influences their emulsifying properties.[1] Longer alkyl chains generally lead to stronger adsorption at the oil-water interface and can enhance emulsion stability.[2] However, this can also affect their solubility and other formulation properties.

Table 1: Surfactant Properties

SurfactantChemical StructureTypeAlkyl Chain LengthKey Characteristics
This compound (CTAC) CH₃(CH₂)₇N(CH₃)₃⁺Cl⁻CationicC8Shorter alkyl chain, potentially leading to higher water solubility and critical micelle concentration (CMC) compared to longer-chain counterparts.
Cetyltrimethylammonium chloride (CTAC) CH₃(CH₂)₁₅N(CH₃)₃⁺Cl⁻CationicC16Longer alkyl chain, providing strong interfacial film and good emulsion stability.[3]
Behentrimonium chloride CH₃(CH₂)₂₁N(CH₃)₃⁺Cl⁻CationicC22Very long alkyl chain, offering excellent conditioning properties and forming stable emulsions.[4][5]
Polysorbate 80 Polyethoxylated sorbitan monooleateNon-ionic-Provides steric stabilization and is known for creating stable oil-in-water emulsions.[6]

Table 2: Comparative Emulsion Stability Data (Illustrative)

Disclaimer: The following data is compiled from various sources and for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.

SurfactantDroplet Size (nm)Zeta Potential (mV)Creaming Index (%) after 24h
This compound (CTAC) Data not availableExpected to be positiveData not available
Cetyltrimethylammonium chloride (CTAC) ~200 - 500+40 to +60< 5
Behentrimonium chloride ~300 - 600+50 to +70< 5
Polysorbate 80 ~150 - 400-5 to +5 (near neutral)< 10

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of emulsion stability. The following are standard protocols for key experiments.

Protocol 1: Oil-in-Water Emulsion Preparation
  • Preparation of Phases:

    • Aqueous Phase: The selected surfactant (e.g., this compound) is dissolved in deionized water to the desired concentration (typically 1-5% w/v). The solution is heated to 70-75°C.

    • Oil Phase: The oil component (e.g., mineral oil, medium-chain triglycerides) is heated separately to 70-75°C.

  • Emulsification:

    • The oil phase is slowly added to the aqueous phase while continuously mixing using a high-shear homogenizer (e.g., rotor-stator type) at a speed of 5,000-10,000 rpm for 10-15 minutes.

    • The emulsion is allowed to cool to room temperature while stirring gently.

Protocol 2: Droplet Size and Zeta Potential Analysis
  • Sample Preparation: A small aliquot of the emulsion is diluted with deionized water to a suitable concentration for analysis to avoid multiple scattering effects.

  • Droplet Size Measurement (Dynamic Light Scattering - DLS):

    • The diluted emulsion is placed in a cuvette and analyzed using a DLS instrument.

    • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine their size distribution and polydispersity index (PDI).

  • Zeta Potential Measurement (Electrophoretic Light Scattering - ELS):

    • The diluted emulsion is placed in a specialized cell within the instrument.

    • An electric field is applied, and the velocity of the charged droplets is measured.

    • The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. For cationic surfactants, a positive zeta potential is expected.

Protocol 3: Accelerated Stability Testing (Creaming Index)
  • Sample Preparation: The prepared emulsion is placed in a graduated cylinder or test tube and sealed.

  • Storage: The samples are stored under controlled conditions. Accelerated testing often involves elevated temperatures (e.g., 40°C or 50°C) or centrifugation to expedite destabilization processes.

  • Measurement:

    • At specified time intervals (e.g., 24, 48, 72 hours), the height of the separated cream layer (H_c) and the total height of the emulsion (H_t) are measured.

    • The Creaming Index (CI) is calculated using the formula: CI (%) = (H_c / H_t) x 100

    • A lower creaming index indicates better stability.

Visualizing Experimental Workflows

ExperimentalWorkflow

Discussion and Conclusion

The stability of an emulsion is a multifactorial property influenced by the choice of surfactant, processing parameters, and the nature of the oil and aqueous phases. Cationic surfactants like this compound (CTAC) contribute to emulsion stability primarily through electrostatic repulsion.

Based on established principles, the shorter C8 alkyl chain of CTAC compared to the C16 chain of Cetyltrimethylammonium chloride and the C22 chain of Behentrimonium chloride is expected to result in a higher critical micelle concentration (CMC) and potentially a less densely packed interfacial film. This could, in some formulations, lead to a comparatively lower stability against coalescence over time, especially under stress conditions. However, the higher water solubility of CTAC might be advantageous in certain systems and for ease of formulation.

In contrast, the longer alkyl chains of Cetyltrimethylammonium chloride and Behentrimonium chloride generally provide a more robust interfacial barrier, leading to the formation of highly stable emulsions with larger positive zeta potentials.[4][5] Non-ionic surfactants like Polysorbate 80 stabilize emulsions through a different mechanism, steric hindrance, and are effective in creating fine and stable emulsions, though they do not impart a significant surface charge.[6]

For researchers and formulation scientists, the selection of a surfactant should be based on a comprehensive evaluation of the desired emulsion properties, including long-term stability, sensory characteristics, and compatibility with other ingredients. While quantitative data for this compound in direct comparison is limited, its properties as a cationic surfactant with a shorter alkyl chain suggest it is a viable option for creating stable emulsions, particularly where higher water solubility is beneficial. Further experimental studies directly comparing these surfactants under identical conditions are warranted to provide a more definitive quantitative ranking of their performance in emulsion stabilization.

References

Assessing the purity of synthesized Caprylyltrimethylammonium chloride against a commercial standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive framework for assessing the purity of in-house synthesized Caprylyltrimethylammonium chloride against a commercially available standard. Detailed experimental protocols, data presentation tables, and a logical workflow diagram are provided to ensure accurate and reproducible results.

This compound, also known as octyltrimethylammonium chloride, is a quaternary ammonium compound with applications as a surfactant, antiseptic, and phase transfer catalyst. Ensuring its purity is critical for reliable performance in research and development. This guide outlines the analytical methods to quantify the purity of a synthesized batch and compare it against a commercial standard.

Synthesis Pathway and Potential Impurities

A common and efficient method for synthesizing this compound is the quaternization of a tertiary amine with an alkyl halide. Specifically, the reaction involves the nucleophilic substitution of chloride on octyl chloride by trimethylamine.

The primary reaction is as follows:

CH₃(CH₂)₇Cl + N(CH₃)₃ → [CH₃(CH₂)₇N(CH₃)₃]⁺Cl⁻

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Materials: Residual octyl chloride and unreacted trimethylamine may be present in the final product.

  • Solvent Residues: Depending on the solvent used for the reaction and purification (e.g., ethanol, acetone), traces may remain.

  • Side-Reaction Products: Although the reaction is generally clean, minor side products could form under certain conditions.

  • Degradation Products: Exposure to high temperatures or incompatible materials could lead to degradation.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comparative purity assessment of synthesized and commercial this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison prep_synth Synthesized Caprylyltrimethylammonium chloride Solution hplc High-Performance Liquid Chromatography (HPLC) prep_synth->hplc titration Potentiometric Titration prep_synth->titration chloride Chloride Content (Potentiometric Titration) prep_synth->chloride prep_comm Commercial Standard Solution prep_comm->hplc prep_comm->titration prep_comm->chloride data_analysis Purity Calculation and Comparison hplc->data_analysis titration->data_analysis chloride->data_analysis

Figure 1. Experimental workflow for purity assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main this compound peak from potential organic impurities.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Waters XSelect Phenyl Hexyl, 3.5 µm, 4.6 x 150 mm, or equivalent.

  • Mobile Phase A: 50 mM formic acid and 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized product and the commercial standard in separate 10 mL volumetric flasks, using the mobile phase A as the diluent.

Potentiometric Titration for Assay of this compound

This titration determines the total amount of the quaternary ammonium salt.

  • Instrumentation: Automatic potentiometric titrator with a surfactant-sensitive electrode or a suitable combination electrode.

  • Titrant: 0.01 M Sodium Dodecyl Sulfate (SDS), standardized.

  • Solvent: Deionized water.

  • Procedure:

    • Accurately weigh approximately 0.2 g of the sample (synthesized or commercial) into a beaker.

    • Dissolve in 50 mL of deionized water.

    • Immerse the electrode and a stirrer in the solution.

    • Titrate with standardized 0.01 M SDS solution. The endpoint is determined by the inflection point of the titration curve.

Potentiometric Titration for Chloride Content

This method quantifies the chloride counter-ion.

  • Instrumentation: Automatic potentiometric titrator with a silver indicator electrode.

  • Titrant: 0.1 M Silver Nitrate (AgNO₃), standardized.

  • Procedure:

    • Accurately weigh approximately 0.1 g of the sample into a beaker.

    • Dissolve in 50 mL of deionized water and add 2 mL of 2 M nitric acid.

    • Immerse the silver electrode and a stirrer in the solution.

    • Titrate with standardized 0.1 M AgNO₃ solution. The endpoint is determined by the potential change when silver chloride precipitation is complete.[1][2][3]

Data Presentation

The quantitative data obtained from the experiments should be summarized in the following tables for a clear comparison.

Table 1: HPLC Purity and Impurity Profile

SampleMain Peak Area (%)Impurity 1 RT (min)Impurity 1 Area (%)Impurity 2 RT (min)Impurity 2 Area (%)
Synthesized Product
Commercial Standard

RT = Retention Time

Table 2: Potentiometric Titration Assay

SampleSample Weight (g)Titrant Volume (mL)Calculated Purity (%)
Synthesized Product
Commercial Standard

Table 3: Chloride Content Analysis

SampleSample Weight (g)Titrant Volume (mL)Calculated Chloride (%)Theoretical Chloride (%)
Synthesized Product
Commercial Standard

Conclusion

By following the outlined experimental protocols and systematically presenting the data, researchers can objectively assess the purity of their synthesized this compound. A direct comparison with a commercial standard provides a benchmark for quality and ensures the reliability of the synthesized material for its intended applications. Any significant discrepancies in purity or the presence of unknown impurities in the synthesized batch would indicate the need for further purification steps.

References

Navigating the Genomic Maze: A Comparative Guide to Bacterial Resistance to Caprylyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Bacterial Defenses Against a Common Biocide

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to public health, a comprehensive understanding of how bacteria evade common biocides is paramount. This guide offers an in-depth comparative analysis of the genomic mechanisms underlying bacterial resistance to Caprylyltrimethylammonium chloride (CTAC), a widely used quaternary ammonium compound (QAC). Addressed to researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative data, and provides detailed experimental methodologies to aid in the development of novel antimicrobial strategies.

Executive Summary

This compound (CTAC) is a cationic surfactant employed across various industries for its antimicrobial properties. However, the emergence of bacterial resistance to CTAC and other QACs is a growing concern. This guide elucidates the primary genomic strategies bacteria employ to counteract CTAC, including the overexpression of efflux pumps, modification of the cell envelope, and the role of specific resistance-conferring genes. Through a comparative lens, we examine the efficacy of CTAC against various bacterial species and draw parallels with other commonly used QACs to provide a broader context for resistance mechanisms.

Comparative Efficacy of Quaternary Ammonium Compounds

The antimicrobial potency of QACs is influenced by their chemical structure, particularly the length of the alkyl chain. While specific minimum inhibitory concentration (MIC) data for CTAC is not as abundant in publicly available literature as for other QACs, we can infer its relative efficacy through comparison with structurally similar compounds. The following tables summarize the MIC values of various QACs against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Gram-Positive Bacteria

MicroorganismThis compound (CTAC) (C8) (µg/mL)Decyltrimethylammonium Chloride (DTAC) (C10) (µg/mL)Didecyldimethylammonium Chloride (DDAC) (C10) (µg/mL)Benzalkonium Chloride (BAC) (C12, C14, C16) (µg/mL)Cetylpyridinium Chloride (CPC) (C16) (µg/mL)
Staphylococcus aureusData not availableData not available1.4[1]0.36 - 5[1][2]Data not available
Enterococcus faecalisData not availableData not availableData not availableData not availableData not available

Table 2: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Gram-Negative Bacteria

MicroorganismThis compound (CTAC) (C8) (µg/mL)Decyltrimethylammonium Chloride (DTAC) (C10) (µg/mL)Didecyldimethylammonium Chloride (DDAC) (C10) (µg/mL)Benzalkonium Chloride (BAC) (C12, C14, C16) (µg/mL)Cetylpyridinium Chloride (CPC) (C16) (µg/mL)
Escherichia coliData not availableData not available1.3 - 8[1][2]20[2][3]Data not available
Pseudomonas aeruginosaData not availableData not available8[2]2.5 - 64[1][3]Data not available

Genomic Mechanisms of Resistance

Bacterial resistance to CTAC and other QACs is a multifaceted process primarily driven by genomic adaptations that limit the intracellular accumulation of the biocide or alter its target.

Efflux Pumps: The Primary Line of Defense

The most prominent mechanism of resistance is the active efflux of QACs from the bacterial cell, mediated by various families of transport proteins. The overexpression of these pumps prevents the compound from reaching its target, the cell membrane, in sufficient concentrations to exert its bactericidal effect.

Several families of efflux pumps are implicated in QAC resistance:

  • Resistance-Nodulation-Division (RND) Family: These are major contributors to multidrug resistance in Gram-negative bacteria. The MexAB-OprM system in Pseudomonas aeruginosa is a well-characterized example.[4]

  • Small Multidrug Resistance (SMR) Family: This family includes proteins encoded by the qac genes (e.g., qacA/B, qacC), which are often located on mobile genetic elements, facilitating their spread.[4][5]

  • Major Facilitator Superfamily (MFS): This is a large and diverse family of transporters that can also contribute to QAC efflux.

  • ATP-Binding Cassette (ABC) Superfamily: These transporters utilize ATP hydrolysis to actively pump substrates out of the cell.

The following diagram illustrates the central role of efflux pumps in conferring resistance to QACs.

EffluxPumpMechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CTAC_ext CTAC CTAC_int CTAC CTAC_ext->CTAC_int Diffusion EffluxPump Efflux Pump (e.g., RND, SMR, MFS, ABC) EffluxPump->CTAC_ext Active Transport (Efflux) CTAC_int->EffluxPump Binding Target Cellular Targets (e.g., Membrane Integrity) CTAC_int->Target Disruption

Bacterial Efflux Pump Mechanism for CTAC Resistance.
Cell Envelope Modifications

Bacteria can also develop resistance by altering the composition of their cell envelope, which can reduce the binding and uptake of cationic QACs like CTAC. These modifications can include changes in the lipopolysaccharide (LPS) layer of Gram-negative bacteria or the teichoic acids in the cell wall of Gram-positive bacteria, leading to a less negatively charged cell surface.

Transcriptomic Response to QAC Stress

Exposure to sublethal concentrations of CTAC can trigger a complex transcriptomic response in bacteria. This response often involves the upregulation of genes encoding efflux pumps, stress response proteins, and enzymes involved in cell wall remodeling. The study of these transcriptional changes provides valuable insights into the adaptive strategies of bacteria and can help identify novel targets for antimicrobial intervention.

The following diagram outlines a general workflow for a comparative transcriptomic analysis of bacterial responses to different QACs.

TranscriptomicsWorkflow A Bacterial Culture B Exposure to QACs (CTAC, BAC, etc.) and Control A->B C RNA Extraction B->C D RNA Sequencing (RNA-Seq) C->D E Data Analysis: - Differential Gene Expression - Pathway Analysis D->E F Identification of Resistance-Related Genes and Pathways E->F G Validation (qRT-PCR) F->G

Workflow for Comparative Transcriptomic Analysis.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of antimicrobial agents. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6][7][8][9]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Stock solution of the test QAC (e.g., CTAC)

  • Sterile saline or broth for dilutions

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the QAC stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (broth only) and a sterility control well (broth and QAC, no inoculum).

  • Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the QAC in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the expression levels of specific genes, such as those encoding efflux pumps, in response to QAC exposure.

Materials:

  • Bacterial cultures (treated with QAC and untreated control)

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (for normalization)

Procedure:

  • RNA Extraction: Extract total RNA from the bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the QAC-treated and control samples.

Future Directions

While significant progress has been made in understanding bacterial resistance to QACs, several knowledge gaps remain, particularly concerning CTAC. Future research should focus on:

  • Comparative genomic and transcriptomic studies directly involving CTAC to identify specific resistance determinants.

  • Investigating the role of mobile genetic elements in the dissemination of CTAC resistance genes.

  • Developing novel inhibitors of efflux pumps to restore the efficacy of QACs.

By continuing to unravel the intricate genomic mechanisms of resistance, the scientific community can develop more robust and sustainable strategies to combat the growing threat of antimicrobial resistance.

References

Performance evaluation of Caprylyltrimethylammonium chloride versus other ionic liquids in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Caprylyltrimethylammonium Chloride's Catalytic Performance Against Other Ionic Liquids, Supported by Experimental Data.

This compound (CTAC), a quaternary ammonium salt, is a prominent member of the ionic liquid family, frequently employed as a phase transfer catalyst in a variety of organic syntheses. Its amphiphilic nature, stemming from the combination of a hydrophilic quaternary ammonium head group and a lipophilic octyl tail, allows it to facilitate reactions between reactants in immiscible phases. This guide provides a detailed comparison of CTAC's catalytic performance against other commonly used ionic liquids, with a focus on quantitative data from experimental studies.

Quantitative Performance Data

The catalytic efficacy of this compound (CTAC), often in the form of the closely related Cetyltrimethylammonium bromide (CTAB), has been quantitatively evaluated against other phase transfer catalysts in several key organic transformations. Below are summaries of this comparative data.

Synthesis of 1,4-Dihydropyridines

In the Hantzsch synthesis of 1,4-dihydropyridines, the performance of Cetyltrimethylammonium bromide (CTAB) was compared with Tetrabutylammonium bromide (TBAB) and Benzyltriethylammonium chloride (BTEAC). The reaction involves the condensation of an aldehyde, ethyl acetoacetate, and ammonium acetate in an aqueous medium.

AldehydeCatalyst (10 mol%)Yield (%)
4-ChlorobenzaldehydeTBAB92
BTEAC90
CTAB85
4-NitrobenzaldehydeTBAB95
BTEAC94
CTAB88
4-MethylbenzaldehydeTBAB90
BTEAC88
CTAB82
FurfuralTBAB96
BTEAC95
CTAB90

Table 1: Comparative yields for the synthesis of 1,4-dihydropyridines using different phase transfer catalysts. Data sourced from a study by Kumar et al. (2014).[1]

Selective Oxidation of Benzyl Alcohols

The selective oxidation of benzyl alcohols to the corresponding benzaldehydes using hexacyanoferrate (III) and bromate ions under phase transfer catalysis revealed the following order of reactivity for the catalysts based on product yield: tricaprylmethylammonium chloride > tetrabutylphosphonium bromide > tetrabutylammonium bromide > tetrabutylammonium hydrogen sulphate > cetyltrimethylammonium bromide.[2] While specific yield percentages for each catalyst were not detailed in a comparative table in the primary source, the established reactivity trend provides a clear qualitative and semi-quantitative comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction)

Objective: To synthesize 1,4-dihydropyridine derivatives via a one-pot pseudo four-component Hantzsch reaction using a phase transfer catalyst in an aqueous medium.

Materials:

  • Aryl or heteroaryl aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Phase transfer catalyst (TBAB, BTEAC, or CTAB) (10 mol%)

  • Water (5 mL)

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, ammonium acetate, and the phase transfer catalyst is prepared in water.

  • The reaction mixture is stirred at 60°C.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solid product is isolated by simple filtration.

  • The crude product is then purified by recrystallization from ethanol.[1]

Selective Oxidation of Benzyl Alcohol

Objective: To selectively oxidize benzyl alcohol to benzaldehyde using a phase transfer catalyst.

Materials:

  • Benzyl alcohol

  • Potassium dichromate (oxidizing agent)

  • Sulfuric acid

  • Phase transfer catalyst (e.g., Cetyltrimethylammonium bromide)

  • Organic solvent (e.g., Toluene or Ethyl Acetate)

Procedure:

  • A solution of benzyl alcohol is prepared in the chosen organic solvent.

  • An aqueous solution of acidic dichromate is prepared.

  • The phase transfer catalyst is added to the biphasic mixture.

  • The reaction mixture is stirred vigorously at room temperature.

  • The product, benzaldehyde, is precipitated as its 2,4-dinitrophenylhydrazone derivative for characterization and yield determination.[2]

Visualizing Catalytic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the underlying mechanisms and experimental processes described.

General Mechanism of Phase Transfer Catalysis.

Hantzsch_Reaction_Workflow start Start reactants Mix Aldehyde, Ethyl Acetoacetate, Ammonium Acetate, PTC, and Water start->reactants heat Stir at 60°C reactants->heat monitor Monitor by TLC heat->monitor filter Filter Solid Product monitor->filter Reaction Complete purify Recrystallize from Ethanol filter->purify end End purify->end

Workflow for the Hantzsch Synthesis of 1,4-Dihydropyridines.

Benzyl_Alcohol_Oxidation_Workflow start Start prepare_org Prepare Benzyl Alcohol in Organic Solvent start->prepare_org prepare_aq Prepare Acidic Dichromate Aqueous Solution start->prepare_aq mix Combine Phases with PTC prepare_org->mix prepare_aq->mix react Stir Vigorously at Room Temperature mix->react precipitate Precipitate Product as 2,4-Dinitrophenylhydrazone react->precipitate characterize Characterize and Quantify precipitate->characterize end End characterize->end

Workflow for the Selective Oxidation of Benzyl Alcohol.

Concluding Remarks

The selection of an appropriate phase transfer catalyst is crucial for optimizing reaction outcomes. The presented data indicates that while this compound (in the form of CTAB) is an effective catalyst, its performance can be surpassed by other quaternary ammonium salts like Tetrabutylammonium bromide in certain reactions such as the Hantzsch synthesis of 1,4-dihydropyridines. Conversely, in the selective oxidation of benzyl alcohols, a longer alkyl chain quaternary ammonium salt (tricaprylmethylammonium chloride) showed the highest activity, suggesting that the lipophilicity of the cation plays a significant role in catalytic efficiency.

For researchers and drug development professionals, these findings underscore the importance of catalyst screening for specific applications. While CTAC and its analogs are viable and often cost-effective options, a systematic evaluation against other ionic liquids is recommended to achieve optimal yields and reaction rates. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

Safety Operating Guide

Proper Disposal of Caprylyltrimethylammonium Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and step-by-step disposal procedures for Caprylyltrimethylammonium chloride are critical for ensuring a safe and compliant laboratory environment. This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling and disposal of this quaternary ammonium compound, minimizing risks to personnel and the environment.

This compound, also known as Dodecyltrimethylammonium chloride, is a cationic surfactant widely used in various laboratory applications. While effective for its intended purposes, it presents several hazards that necessitate careful management. It is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects. Adherence to proper personal protective equipment (PPE) and disposal protocols is therefore mandatory.

Personal Protective Equipment (PPE) for Handling and Disposal

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection In case of dusts or aerosols, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain without proper neutralization and explicit permission from your institution's Environmental Health and Safety (EHS) department.

Small Quantities (e.g., residual amounts in containers)
  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).

  • Collection of Rinsate: Collect the first rinse as hazardous waste. Subsequent rinses may be permissible for drain disposal if local regulations allow, but it is best practice to collect all rinsates for disposal.

  • Container Disposal: Once thoroughly decontaminated, the container can be disposed of as regular laboratory waste, following institutional guidelines.

Large Quantities (e.g., unused product, concentrated solutions)
  • Containment: Ensure the chemical is in a sealed, properly labeled container.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

In-Lab Neutralization Protocol (for consideration and institutional approval)

For institutions with the appropriate facilities and EHS approval, in-lab neutralization can be a viable option to reduce the hazardous characteristics of this compound waste. The following protocol is based on methods for similar quaternary ammonium compounds and should be validated for your specific waste stream.[2]

Method: Neutralization with an Anionic Surfactant

Quaternary ammonium compounds are cationic surfactants and can be effectively neutralized by forming a complex with an anionic surfactant, such as sodium dodecyl sulfate (SDS). This process results in the formation of a precipitate.

Materials:

  • This compound waste solution

  • 10% (w/v) solution of Sodium Dodecyl Sulfate (SDS) in deionized water

  • Appropriate PPE (see table above)

  • Stir plate and stir bar

  • Beaker or other suitable container

  • Hazardous waste container

Procedure:

  • Place the this compound waste solution in a beaker on a stir plate and begin gentle stirring.

  • Slowly add the 10% SDS solution to the waste. A precipitate should begin to form as the cationic and anionic surfactants complex.

  • Continue adding the SDS solution until precipitation ceases.

  • Allow the mixture to settle.

  • The entire mixture, including the precipitate and the supernatant, should be collected in a labeled hazardous waste container.

  • Arrange for disposal through your institution's EHS program. Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS department. [2]

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills (e.g., a few drops)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE before beginning cleanup.

  • Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning solution as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Large Spills
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your supervisor and your institution's EHS department or emergency response team.

  • Secure the Area: If it is safe to do so, prevent others from entering the spill area.

  • Ventilate: Increase ventilation to the area if possible without spreading the contaminant.

  • Await Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Wastewater Discharge Considerations

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Caprylyltrimethylammonium Chloride Waste Generated decision_quantity Small or Large Quantity? start->decision_quantity small_quantity Small Quantity (e.g., rinsed containers) decision_quantity->small_quantity Small large_quantity Large Quantity (e.g., unused product) decision_quantity->large_quantity Large rinse Triple rinse container small_quantity->rinse decision_neutralize In-lab Neutralization Approved by EHS? large_quantity->decision_neutralize collect_rinsate Collect first rinse as hazardous waste rinse->collect_rinsate dispose_container Dispose of decontaminated container as regular waste collect_rinsate->dispose_container end_disposal Proper Disposal dispose_container->end_disposal neutralize Perform Neutralization Protocol (e.g., with SDS) decision_neutralize->neutralize Yes direct_disposal Package and label as hazardous waste decision_neutralize->direct_disposal No collect_neutralized Collect neutralized waste for EHS pickup neutralize->collect_neutralized collect_neutralized->end_disposal ehs_pickup Arrange for EHS pickup direct_disposal->ehs_pickup ehs_pickup->end_disposal

Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caprylyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Caprylyltrimethylammonium chloride. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling and disposal of this chemical, reinforcing our commitment to being your trusted partner in laboratory safety.

This compound, a quaternary ammonium compound, requires stringent safety measures to mitigate risks of skin and eye irritation, and respiratory tract irritation. Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is imperative for a safe laboratory environment.

Personal Protective Equipment (PPE): A Quantitative Overview

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for structurally similar quaternary ammonium compounds.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact which can cause irritation.[1]
Standard disposable nitrile gloves (minimum 5 mil thickness) are suitable for incidental contact.For splash protection, gloves should be changed immediately upon contamination.
Heavier-duty nitrile or neoprene gloves are recommended for tasks with a higher risk of prolonged contact.Thicker gloves offer longer breakthrough times and greater protection.
Eye & Face Protection Chemical splash goggles.Protects against splashes that can cause serious eye irritation.
A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Provides an additional layer of protection for the entire face.
Skin & Body Protection A lab coat or chemical-resistant apron.Protects against skin contact and prevents contamination of personal clothing.[1]
Closed-toe shoes are mandatory.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors.Required when working in poorly ventilated areas or when there is a potential for generating aerosols or dusts, to prevent respiratory irritation.[1]

Note: The information in this table is based on safety data sheets for structurally similar quaternary ammonium compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact product in use and to conduct a risk assessment for your specific laboratory procedures.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

    • Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

  • Donning Personal Protective Equipment (PPE):

    • Before handling the chemical, put on all required PPE as outlined in the table above.

    • Inspect gloves for any signs of damage or degradation before use.

  • Handling the Chemical:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe in dust, vapors, or aerosols.

    • Use only the amount of chemical necessary for the procedure.

    • When transferring the chemical, do so carefully to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Decontamination and Doffing PPE:

    • After handling is complete, thoroughly wash hands and any exposed skin with soap and water.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of properly.

    • Contaminated lab coats or clothing should be removed immediately and decontaminated before reuse.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification:

    • This compound is classified as a hazardous waste.

    • All materials contaminated with this chemical (e.g., gloves, absorbent pads, empty containers) must also be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Ensure the waste container is made of a material compatible with this compound.

    • Keep the waste container closed at all times except when adding waste.

    • Store the waste container in a designated satellite accumulation area.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & Chemical prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Handle Chemical (Avoid Contact & Inhalation) don_ppe->handle_chemical perform_experiment Perform Experiment handle_chemical->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate dispose_waste Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caprylyltrimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
Caprylyltrimethylammonium chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.